2'-Methoxyflavone
Description
This compound has been reported in Primula veris with data available.
Properties
IUPAC Name |
2-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHDMSUNJUONMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173390 | |
| Record name | 2'-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19725-47-4 | |
| Record name | 2'-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxyflavone
Introduction
2'-Methoxyflavone is a flavonoid, a class of natural compounds characterized by a C6-C3-C6 carbon skeleton.[1] Specifically, it is a flavone, possessing a double bond between C2 and C3 of the C-ring, and contains a methoxy group at the 2' position of the B-ring.[2] Flavonoids, including methoxylated derivatives, are of significant interest to researchers in drug development due to their diverse biological activities, which may include antioxidant and anticancer properties.[3][4] The presence and position of the methoxy group can influence the compound's lipophilicity, metabolic stability, and ultimately its biological efficacy.[4]
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
The most common and reliable method for synthesizing flavones is the Baker-Venkataraman rearrangement.[5][6] This multi-step process begins with the benzoylation of 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization to yield the final flavone product.[6]
Reaction Scheme: Baker-Venkataraman Rearrangement
The synthesis proceeds in three main steps:
-
Esterification: 2-Hydroxyacetophenone is reacted with 2-methoxybenzoyl chloride in the presence of pyridine to form the ester, 2-(2-methoxybenzoyl)oxyacetophenone.
-
Rearrangement: The ester undergoes an intramolecular Claisen condensation (the Baker-Venkataraman rearrangement) using a strong base like potassium hydroxide (KOH) to form the 1,3-diketone, 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.
-
Cyclization: The 1,3-diketone is cyclized in the presence of an acid catalyst, such as sulfuric acid in glacial acetic acid, to yield this compound.[5]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(2-methoxybenzoyl)oxyacetophenone
-
Dissolve 2-hydroxyacetophenone (1 equivalent) in anhydrous pyridine in a flask fitted with a drying tube.[6]
-
Cool the solution to 0°C in an ice bath.
-
Add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid (HCl) to precipitate the product.[6]
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione
-
Dissolve the dried ester from Step 1 in anhydrous pyridine in a beaker.[6]
-
Heat the solution to approximately 50°C on a steam bath or hot plate.[6]
-
Add powdered potassium hydroxide (KOH) (3 equivalents) to the warm solution and stir. A yellow precipitate of the potassium salt of the diketone should form.[5][6]
-
Continue heating and stirring for 2-3 hours, monitoring the rearrangement by TLC.[5]
-
Cool the mixture to room temperature and cautiously add 10% aqueous acetic acid to neutralize the base and precipitate the 1,3-diketone product.[6]
-
Collect the solid product by suction filtration, wash with water, and dry. This crude product can often be used directly in the next step.[6]
Step 3: Synthesis of this compound
-
Place the crude 1,3-diketone from Step 2 into a round-bottomed flask.
-
Dissolve the diketone in glacial acetic acid.[5]
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.[5][7]
-
Heat the mixture to reflux (approximately 90-110°C) for 1-2 hours, monitoring the cyclization by TLC.[3][5]
-
After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring to precipitate the crude this compound.[7]
-
Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.[7]
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[5] For higher purity, silica gel column chromatography is recommended, using a solvent system like hexane-ethyl acetate.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Baker-Venkataraman rearrangement.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic and spectrometric techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules by providing information about the chemical environment of each proton and carbon atom.[8]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR (Optional): For complete assignment and structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[8]
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | 162.9 |
| 3 | 6.82, s | 107.5 |
| 4 | - | 178.2 |
| 5 | 8.21, dd, J = 8.0, 1.6 | 125.7 |
| 6 | 7.42, ddd, J = 8.4, 7.2, 1.6 | 125.7 |
| 7 | 7.71, ddd, J = 8.4, 7.2, 1.6 | 133.7 |
| 8 | 7.53, d | 117.9 |
| 4a | - | 123.9 |
| 8a | - | 156.3 |
| 1' | - | 124.0 |
| 2' | - | 157.6 |
| 3' | 7.08, d, J = 8.4 | 112.2 |
| 4' | 7.46, t, J = 7.6 | 131.7 |
| 5' | 7.02, t, J = 7.6 | 120.9 |
| 6' | 7.85, dd, J = 7.6, 1.6 | 130.6 |
| 2'-OCH₃ | 3.85, s | 55.9 |
Note: Data is compiled from typical values for flavones and methoxy-substituted derivatives. Actual values may vary slightly based on solvent and instrument.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can reveal structural details through fragmentation analysis.[8]
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Fragmentation (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern that can help confirm the structure.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₃ | [2] |
| Molecular Weight | 252.26 g/mol | [2] |
| Exact Mass | 252.07864 Da | [2] |
| Precursor Ion [M+H]⁺ (m/z) | 253.0859 | [2] |
| Key MS/MS Fragments (m/z) | 238, 223, 121 | [2] |
Note: Fragmentation often involves the loss of the methyl group (CH₃) and subsequent retro-Diels-Alder (rDA) reactions characteristic of the flavonoid core.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl). For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the crystal.[2]
-
Acquisition: Record the spectrum over the typical range of 4000-400 cm⁻¹.[12]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3070 | C-H stretch | Aromatic |
| ~1640 | C=O stretch | γ-pyrone carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl ether (methoxy) |
| ~1120 | C-O stretch | Aryl ether |
Note: The carbonyl (C=O) stretching band is particularly intense and characteristic of the flavone core.[2][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, typically methanol or ethanol.
-
Acquisition: Scan the solution in a quartz cuvette over a wavelength range of approximately 200-400 nm.[13]
Table 4: UV-Vis Absorption Maxima for this compound
| Band | Wavelength (λmax, nm) | Associated Electronic Transition |
|---|---|---|
| Band I | ~310 - 350 | Cinnamoyl system (B-ring and C-ring) |
| Band II | ~250 - 280 | Benzoyl system (A-ring) |
Note: Flavones typically exhibit two major absorption bands. The exact positions of the maxima can be influenced by the solvent and substitution pattern.[14]
Characterization Workflow Diagram
Caption: General workflow for the structural characterization of this compound.
Potential Signaling Pathway Interactions
While the specific molecular targets of this compound are still under investigation, many methoxyflavones are known to interact with key cellular signaling pathways implicated in cancer and inflammation. One such critical pathway is the PI3K/Akt pathway, which regulates cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism of action for anticancer agents.[4]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C16H12O3 | CID 146492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mentis.uta.edu [mentis.uta.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. preprints.org [preprints.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. medwinpublishers.com [medwinpublishers.com]
Natural Sources of 2'-Methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Methoxyflavone is a naturally occurring O-methylated flavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its biosynthetic pathway. While research has identified key plant species containing this compound, quantitative data remains limited, and the specific enzymatic machinery responsible for its synthesis is yet to be fully elucidated. This document aims to consolidate the current knowledge to support further research and development efforts.
Natural Sources of this compound
This compound has been identified in a limited number of plant species. The primary and most well-documented source is the genus Primula, with other mentions in the literature pointing to the genus Hypericum.
Primula Species
Primula veris L. (cowslip) is the most significant reported natural source of this compound.[1] This compound has been isolated from various parts of the plant, including the flowers, leaves, and, more recently, the roots.[1] The presence of methoxylated flavones, including this compound, is considered a chemotaxonomic marker for the Primula genus.[2]
Hypericum Species
This compound has also been reported to be isolated from Hypericum riparium. However, detailed studies on the concentration and prevalence of this compound within the Hypericum genus are not as extensive as for Primula.
Quantitative Data
A significant gap in the current body of literature is the lack of specific quantitative data for this compound in its natural sources. While numerous studies have quantified total flavonoid or phenolic content in Primula veris, the precise concentration of this compound is not typically specified.[3][4] The table below summarizes the available information regarding the presence of this compound and related compounds.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Primula veris L. | Flowers | This compound | Present, but not quantified | [5] |
| Primula veris L. | Leaves | This compound | Present, but not quantified | |
| Primula veris L. | Roots | This compound | Detected for the first time | [1] |
| Hypericum riparium | Not specified | This compound | Isolated, but not quantified | |
| Kaempferia parviflora | Rhizomes | Total Methoxyflavones | Up to 327.25 mg/g of extract | [6] |
Note: The data for Kaempferia parviflora refers to the total methoxyflavone content and not specifically to this compound. Further analytical studies are required to determine the exact concentration of this compound in these and other potential natural sources.
Experimental Protocols
The extraction and isolation of this compound from plant material typically involve solvent extraction followed by chromatographic purification.
Extraction from Primula veris Flowers
A detailed protocol for the isolation of methoxylated flavones from Primula veris flowers has been described and can be adapted for the specific isolation of this compound.[5]
Protocol:
-
Maceration: The plant material (e.g., dried and powdered flowers) is macerated with methanol at room temperature.
-
Filtration: The mixture is filtered to separate the extract from the solid plant material.
-
Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.
-
Solid-Phase Extraction (SPE): The crude extract is subjected to normal-phase SPE for initial fractionation.
-
Chromatographic Purification: Further purification is achieved through a series of chromatographic techniques, which may include:
-
Normal-phase medium-pressure liquid chromatography (MPLC).
-
Normal-phase preparative thin-layer chromatography (TLC).
-
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis and Identification: The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[5]
General Workflow for Flavonoid Extraction and Analysis
The following diagram illustrates a general workflow for the extraction and analysis of flavonoids from plant material.
References
- 1. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VARIATION IN PHENOLIC CONTENT AND ANTIOXIDANT ACTIVITY OF DIFFERENT PLANT PARTS OF Primula veris [biotechnologyjournal.usamv.ro]
- 4. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2'-Methoxyflavone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Methoxyflavone, a naturally occurring flavonoid that has garnered significant interest within the scientific community. This document outlines its fundamental chemical properties, biological activities, and underlying mechanisms of action, presenting key data and experimental insights for researchers in drug discovery and development.
Core Chemical Properties
This compound, a member of the flavone subclass of flavonoids, is characterized by a methoxy group at the 2' position of the B ring. Its chemical identity is established by the following identifiers and properties.
| Property | Value | Source |
| CAS Number | 19725-47-4 | [1][2][3][4][5] |
| Molecular Formula | C16H12O3 | [1][2][5] |
| Molecular Weight | 252.26 g/mol | [1][2][3][5] |
| IUPAC Name | 2-(2-methoxyphenyl)chromen-4-one | [1] |
| Melting Point | 102-103°C | [2] |
Biological Activity and Mechanisms of Action
This compound has been identified as a modulator of various signaling pathways, exhibiting a range of biological effects that are of interest in a therapeutic context. Research has highlighted its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. The specific mechanisms underlying these activities are currently under investigation.
To illustrate a potential experimental workflow for investigating the effects of this compound on a specific signaling pathway, the following diagram is provided.
Experimental Protocols
To facilitate further research, this section outlines a standard experimental protocol for assessing the impact of this compound on protein expression levels via Western Blotting, a common technique in cellular and molecular biology.
Objective: To determine the effect of this compound on the expression of a target protein in a selected cell line.
Materials:
-
This compound (CAS: 19725-47-4)
-
Selected cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to an appropriate confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify the relative expression of the target protein.
-
This in-depth guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to support and streamline further investigation into the therapeutic potential of this promising flavonoid.
References
The Biological Activity of 2'-Methoxyflavone: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2'-Methoxyflavone is a naturally occurring flavonoid that has demonstrated a range of biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, with a particular focus on its neuroprotective, anti-inflammatory, and cytotoxic effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development. While data on this compound itself is emerging, this guide also incorporates findings from structurally related methoxyflavones to provide a broader context for its potential mechanisms of action and therapeutic applications.
Introduction
Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide array of pharmacological properties.[1] Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown significant promise in therapeutic areas such as neuroprotection and oncology due to their enhanced metabolic stability and potential to cross the blood-brain barrier.[1][2] this compound, a member of this subclass, has been isolated from natural sources like Hypericum riparium.[3][4] This guide will delve into the known biological activities of this compound, presenting a consolidated view of its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Quantitative Data on Biological Activity
The biological effects of this compound and its analogs have been quantified in various in vitro and in vivo studies. This section summarizes the key quantitative data in structured tables for ease of comparison.
Table 1: Neuroprotective and Anti-inflammatory Activity of 2'-Methoxy-6-methylflavone (a close analog of this compound)
| Biological Effect | Model System | Treatment | Dosage/Concentration | Outcome | Reference |
| Neuroprotection | Mouse model of focal cerebral ischemia (photothrombotic stroke) | 2'-Methoxy-6-methylflavone (2'MeO6MF) administered 1h, 3h, or 6h post-stroke | 30 mg/kg | Significant decrease in infarct volume. Vehicle: 2.33 ± 0.47 mm³; 1h: 1.45 ± 0.71 mm³ (p < 0.001); 3h: 1.89 ± 0.26 mm³ (p < 0.05); 6h: 1.79 ± 0.62 mm³ (p < 0.05) | [5] |
| Anti-inflammatory | Mouse model of focal cerebral ischemia | 2'MeO6MF administered 1h and 24h post-stroke | 0.1, 5, and 30 mg/kg | Significant decrease in circulating IL-1β and IFN-γ levels at all doses (p < 0.05). Dose-dependent decrease in TNF-α, significant at 30 mg/kg (p < 0.05). | [5] |
| GABAA Receptor Modulation | Dentate gyrus granule cells in mouse hippocampal slices | 2'MeO6MF | 1, 3, and 10 µM | Increase in mIPSC amplitudes from 24.7 ± 2.3 pA to 29.8 ± 4.2 pA (1 µM, p < 0.05), 31.7 ± 6.0 pA (3 µM, p < 0.05), and 29.9 ± 3.3 pA (10 µM, p < 0.05). | [5] |
Table 2: Cytotoxicity of this compound and Related Methoxyflavones
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | CHO (Chinese Hamster Ovary) | MTS Assay (48h) | 64.8 µM | [3][4] |
| 5-hydroxy-2'-methoxyflavone | SCC-25 (Oral Squamous Carcinoma) | Not specified | > 200 µM (24h and 48h) | [6] |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | Not specified | 25 µM | |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast Cancer) | Not specified (72h) | 3.71 µM | [7] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | Not specified (72h) | 21.27 µM | [7] |
| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast Cancer) | Not specified | 8.58 µM | [6] |
Signaling Pathways
The biological activities of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.
GABAergic Signaling
2'-Methoxy-6-methylflavone has been shown to potentiate GABAergic neurotransmission, primarily through δ-containing GABAA receptors.[5][8] This potentiation of inhibitory currents is believed to contribute to its neuroprotective effects by dampening neuronal excitability following an ischemic event.[5][8]
NF-κB Signaling Pathway
2'-Methoxy-6-methylflavone has been observed to dampen lipopolysaccharide (LPS)-induced activation of NF-κB in a macrophage cell line.[5][8] The NF-κB pathway is a critical regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
PI3K/Akt Signaling Pathway
The neuroprotective effects of 2'-Methoxy-6-methylflavone are also linked to the PI3K/Akt signaling pathway.[5][8] Inhibition of Akt signaling was shown to block the neuroprotection afforded by the compound, suggesting that Akt activation is a crucial component of its mechanism of action.[5][8]
References
- 1. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. mdpi.com [mdpi.com]
- 8. A Low-Budget Photothrombotic Rodent Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2'-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of 2'-Methoxyflavone, a naturally occurring flavonoid. Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological properties. Methoxyflavones, in particular, have garnered significant interest due to their enhanced metabolic stability and bioavailability, making them promising candidates for therapeutic development.[1] this compound exerts its effects through a multi-targeted approach, primarily involving the induction of apoptosis in cancer cells, modulation of critical cell signaling pathways, and inhibition of key enzymes. This guide synthesizes the current understanding, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to facilitate advanced research and drug development.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, with the most extensively studied activities centered on its anticancer and anti-inflammatory potential. These effects are not driven by a single interaction but rather by a network of molecular modulations.
1. Induction of Apoptosis in Cancer Cells
A primary mechanism of action for this compound in an oncological context is its ability to sensitize cancer cells to apoptosis, or programmed cell death. Research has specifically highlighted its role in enhancing apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), particularly in TRAIL-resistant human leukemic cells.[2][3]
The core mechanism involves a two-pronged approach targeting both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways:
-
Upregulation of Death Receptors (Extrinsic Pathway): this compound treatment leads to an increased expression of death receptors DR4 and DR5 on the cell surface. This upregulation enhances the cell's sensitivity to TRAIL, promoting the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8.[2][3]
-
Downregulation of Anti-Apoptotic Proteins: The compound effectively reduces the levels of key anti-apoptotic proteins such as cFLIP and Mcl-1.[2][3] The downregulation of cFLIP, an inhibitor of caspase-8, further ensures the efficient activation of the extrinsic pathway. Mcl-1 is a member of the Bcl-2 family that prevents mitochondrial outer membrane permeabilization.
-
Activation of the Mitochondrial Pathway (Intrinsic Pathway): Activated caspase-8 cleaves Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the upregulation and oligomerization of the pro-apoptotic protein BAX.[2][3] This leads to the loss of the mitochondrial transmembrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of executioner caspase-3, culminating in apoptosis.[2][3]
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of 2'-Methoxyflavone
An In-depth Technical Guide to the Potential Therapeutic Targets of 2'-Methoxyflavone
Introduction
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are recognized for their diverse pharmacological activities, and methoxyflavones, characterized by the presence of one or more methoxy groups, have shown particular promise in therapeutic research.[2] The methoxy group can enhance metabolic stability and the ability to cross the blood-brain barrier, potentially increasing bioavailability and efficacy compared to their hydroxylated counterparts.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, focusing on its neuroprotective, anti-inflammatory, and anticancer activities. The information is compiled from preclinical studies, and this document aims to serve as a foundational resource for researchers, scientists, and drug development professionals.
Neuroprotective Effects
Emerging evidence suggests that methoxyflavones possess significant neuroprotective properties, mitigating neuronal damage in models of oxidative stress and ischemia.[4][5] The mechanisms are often multifaceted, involving the modulation of neurotransmitter receptors and key intracellular signaling pathways that govern cell survival and inflammation.
Modulation of GABA-A Receptors
A key therapeutic target for the neuroprotective effects of related methoxyflavones is the γ-aminobutyric acid type A (GABA-A) receptor, particularly extrasynaptic δ-subunit-containing receptors (δ-GABA-A Rs).[6] A synthetic analog, 2′-methoxy-6-methylflavone (2'MeO6MF), has been shown to potentiate tonic inhibitory currents mediated by these receptors.[6][7] This potentiation is thought to counteract the excessive glutamate release that occurs during events like an ischemic stroke, thereby reducing excitotoxicity-induced cell death.[6]
Regulation of AKT and NF-κB Signaling
The neuroprotection afforded by methoxyflavones is also linked to the modulation of critical intracellular signaling cascades. The PI3K/Akt pathway is a central regulator of cell survival.[8] Studies on 2'MeO6MF demonstrate that its neuroprotective effects are dependent on the AKT signaling pathway.[6] Furthermore, 2'MeO6MF has been shown to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory pathways, which is often activated in response to neuronal injury.[6][7]
Quantitative Data: Neuroprotective Activity of a this compound Analog
| Compound | Model | Target/Pathway | Concentration/Dose | Observed Effect | Reference |
| 2'-methoxy-6-methylflavone | Mouse Dentate Gyrus Granule Cells | δ-containing GABA-A Receptors | 1, 3, and 10 µM | Significant increase in mIPSC amplitudes from 24.7 pA to ~30 pA. | [6] |
| 2'-methoxy-6-methylflavone | Mouse Model of Focal Ischemia | Infarct Volume | 1–6 h post-ischemia treatment | Dose-dependent decrease in infarct volume. | [6][7] |
| 2'-methoxy-6-methylflavone | Macrophage Cell Line (LPS-induced) | NF-κB Activity | 10⁻³–10⁻⁴ (units not specified) | Significant decrease in NF-κB activity. | [6] |
| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating Cytokines | 0.1, 5, and 30 mg/kg | Significant decrease in circulating IL-1β and IFN-γ levels. | [6] |
Signaling Pathway: Neuroprotection
Anti-inflammatory Activity
The anti-inflammatory properties of methoxyflavones are a significant component of their therapeutic potential.[9] Chronic inflammation is a key factor in a multitude of diseases, and compounds that can modulate inflammatory pathways are of great interest. The primary mechanism appears to be the suppression of the NF-κB signaling pathway and the subsequent reduction in the production of pro-inflammatory cytokines.[6][9]
Inhibition of Pro-inflammatory Mediators
Studies have demonstrated that methoxylated flavones can inhibit pro-inflammatory enzymes like COX-2 and modulate the production of cytokines such as TNF-α and IL-6.[9] In a stroke model, 2'MeO6MF treatment significantly dampened the increase in circulating levels of IL-1β, TNF-α, and IFN-γ.[6][7] This effect was shown to be mediated via the AKT signaling pathway, as a pan-AKT inhibitor blocked the cytokine-dampening effect.[6] This highlights a direct link between the pro-survival AKT pathway and the anti-inflammatory actions of this methoxyflavone.
Quantitative Data: Anti-inflammatory Activity of a this compound Analog
| Compound | Model | Biomarker | Dose | Result | Reference |
| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating IL-1β | 0.1, 5, 30 mg/kg | Significant decrease (P < 0.05) at all doses. | [6] |
| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating TNF-α | 30 mg/kg | Significant decrease (P < 0.05). | [6] |
| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating IFN-γ | 0.1, 5, 30 mg/kg | Significant decrease (P < 0.05 or P < 0.01). | [6] |
| 2'-methoxy-6-methylflavone | Macrophage Cell Line | NF-κB Activity | 10⁻³–10⁻⁴ | Significant decrease in LPS-induced activity. | [6][7] |
Signaling Pathway: Anti-inflammation
Anticancer Potential
Methoxyflavones have demonstrated cytotoxic activity in various cancer cell lines, often by activating downstream signaling pathways that lead to apoptosis, or programmed cell death.[3][10] this compound has been specifically investigated for its ability to sensitize cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).
Enhancement of TRAIL-Induced Apoptosis
While TRAIL is a promising anticancer agent because it selectively induces apoptosis in cancer cells, some cancer cell lines are resistant.[11] this compound has been shown to enhance TRAIL-induced apoptosis in resistant human leukemic MOLT-4 cells.[11] This synergistic effect involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.
The mechanism involves the up-regulation of death receptors (DR4 and DR5) on the cell surface, which facilitates the activation of caspase-8, an initiator caspase in the extrinsic pathway.[11] This is followed by the activation of caspase-3, an executioner caspase. The process also involves the mitochondrial pathway, indicated by a reduction in the mitochondrial transmembrane potential.[11]
Quantitative Data: Anticancer Activity of this compound
| Compound | Cell Line | Condition | Target/Pathway | Result | Reference |
| This compound | Human Leukemic MOLT-4 | In combination with TRAIL | Apoptosis | Synergistically enhances TRAIL-induced apoptosis. | [11] |
| This compound | Human Leukemic MOLT-4 | In combination with TRAIL | Caspase-8 Activity | Increased activity between 18 and 24 hours of treatment. | [11] |
| This compound | Human Leukemic MOLT-4 | In combination with TRAIL | Mitochondrial Potential | Increased percentage of cells with reduced potential. | [11] |
Signaling Pathway: TRAIL-Induced Apoptosis
Experimental Protocols
This section provides a summary of methodologies for key experiments cited in the research of methoxyflavones.
General Workflow for Assessing Therapeutic Potential
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound or measure changes in cell proliferation.
-
Cell Plating: Seed cells (e.g., neuronal or cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and/or a toxin/stimulant for a specified duration (e.g., 24-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control (untreated) cells.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, such as key components of signaling pathways.
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, DR5, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, TRAIL, or a combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[11]
Conclusion
This compound and its structural analogs present a compelling profile as multi-target therapeutic agents. The core mechanisms identified to date revolve around the potentiation of neuroprotective GABAergic signaling, the robust suppression of the pro-inflammatory NF-κB pathway, and the sensitization of cancer cells to apoptosis. These activities suggest potential applications in a range of pathologies, including ischemic stroke, chronic inflammatory diseases, and oncology. While much of the detailed mechanistic work has been performed on closely related analogs, the evidence strongly supports the need for further, focused investigation into this compound itself. Future research should aim to establish a more detailed pharmacokinetic and pharmacodynamic profile and validate these promising preclinical findings in more advanced disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
2'-Methoxyflavone: A Technical Guide to its Potential Neuroprotective Effects
Disclaimer: Scientific literature explicitly detailing the neuroprotective potential of 2'-Methoxyflavone is currently limited. This guide provides a comprehensive overview of its prospective neuroprotective mechanisms based on the well-documented activities of structurally related methoxyflavones. The experimental protocols and quantitative data presented herein are derived from studies on these analogous compounds and are intended to serve as a foundational resource for future research into this compound.
Introduction
Flavonoids, a class of polyphenolic compounds found in plants, are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant interest in the context of neurodegenerative diseases due to their enhanced metabolic stability and potential to cross the blood-brain barrier. This compound, a member of this subclass, holds therapeutic promise that likely stems from a combination of antioxidant, anti-inflammatory, and cell signaling modulatory activities. This technical guide consolidates the potential mechanisms of action, experimental methodologies, and key quantitative data from related compounds to facilitate future investigation into the neuroprotective effects of this compound.
Potential Neuroprotective Mechanisms
The neuroprotective effects of methoxyflavones are multifaceted, often involving a combination of antioxidant activities, modulation of inflammatory responses, and regulation of key intracellular signaling pathways that govern cell survival and apoptosis.
Antioxidant Effects
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases. Flavonoids can mitigate oxidative stress by directly scavenging ROS and by upregulating endogenous antioxidant enzymes. While direct data for this compound is not available, related methoxyflavones have demonstrated significant antioxidant potential.
Anti-inflammatory Activity
Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of neurodegenerative disorders. Several methoxyflavone derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, 2'-methoxy-6-methylflavone has been shown to dampen the lipopolysaccharide (LPS)-induced elevation in NF-κB activity in macrophage-like cells and reduce circulating levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ in animal models of stroke.[1][2][3][4]
Modulation of Signaling Pathways
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[5][6] Activation of this pathway is known to be neuroprotective. The neuroprotective effects of 2'-methoxy-6-methylflavone in a stroke model were blocked by a pan-AKT inhibitor, suggesting the involvement of this pathway.[1][2][3] Flavonoids can positively regulate this pathway, promoting neuronal survival.[5][6]
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, are crucial in translating extracellular signals into cellular responses.[7][8][9][10] While the ERK pathway is generally associated with cell survival, the JNK and p38 pathways are often activated by stress and can lead to apoptosis.[7][8] The modulation of these pathways is a potential mechanism for the neuroprotective effects of flavonoids.
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[11][12][13][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1).[11][12] Several flavonoids have been shown to activate the Nrf2/ARE pathway, thereby enhancing the cellular antioxidant defense.[12][15]
Quantitative Data Summary
The following tables summarize quantitative data for methoxyflavones structurally related to this compound, providing a benchmark for its potential efficacy.
Table 1: In Vivo Neuroprotective Effects of 2'-Methoxy-6-methylflavone in a Mouse Model of Focal Cerebral Ischemia
| Parameter | Vehicle Control | 2'-Methoxy-6-methylflavone (0.1 mg/kg) | 2'-Methoxy-6-methylflavone (5 mg/kg) | 2'-Methoxy-6-methylflavone (30 mg/kg) | Reference |
| Infarct Volume (mm³) | 2.33 ± 0.47 | - | - | 1.45 ± 0.71 (at 1h post-stroke) | [1] |
| Infarct Volume (mm³) | 1.69 ± 0.08 | - | - | 0.9 ± 0.3 | [2] |
| Circulating IL-1β (pg/ml) | 190.75 ± 16.82 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |
| Circulating TNF-α (pg/ml) | 920.88 ± 88.01 | - | - | Significantly Decreased | [2] |
| Circulating IFN-γ (pg/ml) | 866.13 ± 67.05 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |
Table 2: In Vitro Neuroprotective Effects of Methoxyflavone Derivatives
| Compound | Model | Concentration | Effect | Reference |
| 4'-Methoxyflavone | MNNG-induced parthanatos in HeLa and SH-SY5Y cells | EC₅₀ = 10.41 ± 1.31 μM | Inhibition of cell death | [16] |
| 3',4'-Dimethoxyflavone | MNNG-induced parthanatos in HeLa and SH-SY5Y cells | Significant activity | Inhibition of cell death | [16] |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Glutamate-induced neurotoxicity in primary rat cortical cells | 0.1 μM - 10 μM | ~60-70% cell viability | [17] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Dopamine-induced toxicity in PC12 cells | 3-20 μM | Decreased toxicity and attenuated redox imbalance | [18] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound, based on protocols used for related compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.
-
Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) to the wells and incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vivo Model of Focal Cerebral Ischemia (Photothrombotic Stroke)
This model is used to assess the neuroprotective effects of a compound in an in vivo setting of stroke.[1][2]
-
Animal Preparation: Anesthetize adult male C57BL/6J mice.
-
Photosensitizer Injection: Inject Rose Bengal solution (10 mg/mL in saline) intraperitoneally.
-
Photo-occlusion: Expose a specific area of the skull to a cold light source for a defined period to induce a focal ischemic lesion.
-
Compound Administration: Administer this compound or vehicle at various time points post-stroke (e.g., 1, 3, or 6 hours).[1]
-
Behavioral Assessment: Perform behavioral tests (e.g., cylinder test, grid-walking test) to assess motor function recovery over a period of days or weeks.
-
Infarct Volume Measurement: At the end of the experiment, perfuse the animals, and section the brains. Stain brain sections with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1][2]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Culture and Treatment: Culture neuronal cells and treat with this compound and/or a neurotoxin as described in the cell viability assay.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, HO-1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the potential signaling pathways modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical structure of this compound and the well-documented neuroprotective properties of related methoxyflavones suggest its potential as a valuable agent in the prevention and treatment of neurodegenerative diseases. Its therapeutic promise likely stems from a combination of antioxidant, anti-inflammatory, and signaling-modulatory activities.
Future research should focus on a systematic evaluation of this compound's efficacy and mechanisms of action. Key areas of investigation should include:
-
In vitro neuroprotection studies: Utilizing neuronal cell lines and primary neurons to determine its protective effects against various neurotoxins.
-
Antioxidant and anti-inflammatory assays: Quantifying its ROS scavenging capacity and its ability to suppress microglial activation and pro-inflammatory cytokine production.
-
Mechanism of action studies: Elucidating its effects on the MAPK, PI3K/Akt, and Nrf2 signaling pathways.
-
Blood-brain barrier permeability: Assessing its ability to cross the BBB using in vitro models and in vivo studies.
-
In vivo efficacy: Evaluating its therapeutic potential in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.au.dk [pure.au.dk]
- 4. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of 2'-Methoxyflavone: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the anti-inflammatory properties of 2'-Methoxyflavone, a naturally occurring methoxylated flavonoid. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory agents. Herein, we consolidate findings from various studies to elucidate its mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds, have garnered significant attention for their therapeutic potential, including their anti-inflammatory effects. Among these, this compound has demonstrated notable anti-inflammatory activity in both cellular and animal models. This guide explores its efficacy in mitigating inflammatory responses, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been predominantly studied using lipopolysaccharide (LPS)-stimulated macrophage models, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to dose-dependently suppress the production of key inflammatory mediators. While specific IC50 values for this compound are not consistently reported across the literature, studies on structurally related methoxyflavonoids provide valuable insights into its potential efficacy.
Table 1: Inhibition of Pro-inflammatory Mediators by Methoxyflavonoids in LPS-Stimulated Macrophages
| Compound | Mediator | Cell Line | IC50 / % Inhibition (Concentration) | Reference |
| 5,7-Dimethoxyflavone | Nitric Oxide (NO) | RAW 264.7 | Marked inhibition | [1] |
| Trimethylapigenin | Nitric Oxide (NO) | RAW 264.7 | Marked inhibition | [1] |
| Tetramethylluteolin | Nitric Oxide (NO) | RAW 264.7 | Marked inhibition | [1] |
| 5,7-Dimethoxyflavone | TNF-α | RAW 264.7 | Moderate inhibition | [1] |
| Trimethylapigenin | TNF-α | RAW 264.7 | Moderate inhibition | [1] |
| Tetramethylluteolin | TNF-α | RAW 264.7 | Moderate inhibition | [1] |
| Magnolia sieboldii extract | Nitric Oxide (NO) | RAW 264.7 | 16.6% (25 µg/mL), 66.1% (50 µg/mL) | [2] |
| Ulmus pumila ethyl acetate fraction | Nitric Oxide (NO) | RAW 264.7 | IC50: 161.0 µg/mL | [3] |
| Arcangelisia flava extract | Nitric Oxide (NO) | RAW 264.7 | 37.9% (25 µg/mL), 52.14% (50 µg/mL), 55.44% (100 µg/mL) | [4] |
Note: Data for specific methoxyflavonoids are presented to illustrate the general anti-inflammatory potential of this class of compounds, due to limited direct quantitative data for this compound in the reviewed literature.
Downregulation of Pro-inflammatory Enzymes
This compound is also implicated in the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively. Studies on related flavonoids demonstrate a significant reduction in the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages.[5][6]
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in vivo using the carrageenan-induced paw edema model in rodents, a classic model of acute inflammation.
Reduction of Paw Edema
Table 2: Effect of Flavonoids on Carrageenan-Induced Paw Edema in Rodents
| Compound/Extract | Animal Model | Dose | Route of Administration | % Inhibition of Edema (Time Point) | Reference |
| Penicillium polonicum compounds | Rat | 50 mg/kg | Oral | Significant reduction | [7] |
| Oroxylum indicum extract | Rat | 100-400 mg/kg | Oral | Dose-dependent decrease | [8] |
Note: This table illustrates the anti-inflammatory effects of flavonoids in an in vivo model. Specific data for this compound is needed for a direct assessment.
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory activity of this compound is attributed to its ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids, including likely this compound, have been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of p65.[6]
References
- 1. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Antioxidant Potential of 2'-Methoxyflavone: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the direct quantitative antioxidant potential of 2'-Methoxyflavone is limited. This guide provides a comprehensive overview of its potential based on the well-documented antioxidant activities of structurally related methoxylated flavonoids and the broader class of flavonoids. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and are intended to serve as a foundational resource for future research into this compound.
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are recognized for their diverse pharmacological activities, with their antioxidant properties being of significant interest. Methoxyflavones, a subclass characterized by the presence of one or more methoxy (-OCH3) groups, have demonstrated enhanced metabolic stability and bioavailability, making them promising candidates for therapeutic development. This compound, a member of this subclass, is structurally poised to exhibit antioxidant effects, although direct, quantitative evidence of its free-radical scavenging capabilities is not extensively documented. This technical guide consolidates the current understanding of the antioxidant potential of methoxylated flavonoids as a proxy for this compound, providing detailed experimental methodologies, quantitative data from related compounds, and insights into the potential signaling pathways involved.
Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids, including methoxylated derivatives, is multifaceted, involving both direct and indirect mechanisms.
-
Direct Radical Scavenging: Flavonoids can directly neutralize free radicals by donating a hydrogen atom or an electron. The presence of hydroxyl groups is a key determinant of this activity. While the methoxy group at the 2'-position in this compound may not directly participate in hydrogen donation, the overall electronic properties of the molecule can influence its ability to stabilize radicals.
-
Indirect Antioxidant Effects: Flavonoids can exert antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. Key pathways implicated include the Nrf2-ARE and MAPK signaling cascades. Methoxylation can enhance the lipophilicity of flavonoids, potentially increasing their cellular uptake and interaction with these intracellular targets.
Quantitative Antioxidant Activity of Structurally Related Methoxyflavones
While specific quantitative data for this compound is scarce, the following table summarizes the antioxidant activities of other methoxylated flavonoids from various in vitro assays. This data provides a comparative baseline for estimating the potential antioxidant efficacy of this compound. Lower IC50 values indicate higher antioxidant activity.
| Flavonoid | Assay | IC50 (µM) or Activity Metric | Reference |
| 3-Hydroxy-6,3'-dimethoxyflavone | DPPH | Better than Ascorbic Acid | [1] |
| 6,3',4'-Trihydroxyflavone | DPPH | 18.89 µg/ml | [1] |
| Various 2-Methoxyphenols | DPPH | Varies | [2][3] |
| Thiophen Flavonoid Analogue | DPPH | IC50: 6.89±25µg/ml | [4] |
| Thiophen Flavonoid Analogue | Superoxide Scavenging | IC50: 4.04µg/ml | [4] |
| Thiophen Flavonoid Analogue | Nitric Oxide Scavenging | IC50: 2.44µg/ml | [4] |
| Thiophen Flavonoid Analogue | Hydroxyl Radical Scavenging | IC50: 2.96µg/ml | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the antioxidant potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a specific volume of the test compound or control solution to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.
-
Reagents and Materials:
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound or control to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents and Materials:
-
FRAP reagent (containing acetate buffer, TPTZ, and FeCl₃)
-
Test compound
-
Standard (FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compound to the FRAP reagent.
-
Incubate at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of Fe²⁺ and is expressed as Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (a peroxyl radical initiator)
-
Test compound
-
Positive control (e.g., Quercetin)
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in the 96-well plate and allow them to adhere.
-
Treat the cells with the test compound and DCFH-DA.
-
Induce oxidative stress with AAPH.
-
Measure the fluorescence intensity over time (excitation ~485 nm, emission ~535 nm).
-
The CAA value is calculated as the percentage inhibition of fluorescence in treated cells compared to control cells.
-
Potential Signaling Pathways
Flavonoids are known to modulate key signaling pathways involved in the cellular response to oxidative stress. While direct evidence for this compound is pending, it is plausible that it interacts with the following pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. The main MAPK cascades are ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to downstream effects on cell survival, inflammation, and apoptosis. Flavonoids have been shown to modulate MAPK signaling, which can contribute to their overall antioxidant and cytoprotective effects.
References
The Intricate Dance of Structure and Activity: A Technical Guide to 2'-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyflavone, a methylated flavonoid, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, its biological effects are intrinsically linked to its chemical structure. The presence and position of the methoxy group on the B-ring of the flavone backbone play a crucial role in defining its interaction with various biological targets, thereby influencing its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanisms of action, summarizing quantitative biological data, and outlining key experimental protocols.
Core Biological Activities and Structure-Activity Relationship
The pharmacological profile of this compound is primarily characterized by its neuroprotective and anti-inflammatory properties. The key to its activity lies in the 2'-methoxy substitution on the B-ring, which modulates its electronic and steric properties, thereby influencing its binding affinity to target proteins.
Neuroprotective Effects: A Focus on GABAA Receptor Modulation
A significant body of evidence points towards the modulation of γ-aminobutyric acid type A (GABAA) receptors as a primary mechanism for the neuroprotective and anxiolytic effects of this compound and its analogs.
The 2'-methoxy group is a critical determinant of the interaction with GABAA receptors. Studies on the closely related analog, 2'-methoxy-6-methylflavone, have revealed a dual mechanism of action:
-
Positive Allosteric Modulation: At certain GABAA receptor subtypes, particularly those containing α1 subunits, 2'-methoxy-6-methylflavone potentiates the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic transmission contributes to the anxiolytic and sedative effects.[1][2][3]
-
Direct Activation: Interestingly, at other subtypes, such as α2β2/3γ2L receptors, this analog acts as a direct agonist, activating the receptor in the absence of GABA.[1][2][3]
This subtype selectivity, governed by the substitution pattern on the flavone core, is a key aspect of the SAR for this class of compounds. The 6-methyl group, in conjunction with the 2'-methoxy group, appears to fine-tune this selectivity.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
This compound and related methoxyflavones exhibit potent anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The methoxy group at the 2'-position influences the ability of the flavonoid to interfere with the inflammatory cascade. The general SAR for the anti-inflammatory activity of flavones suggests that:
-
The C2-C3 double bond in the C-ring is crucial for activity.
-
Hydroxylation at specific positions on the A and B rings can enhance activity; however, methoxylation can also confer potent effects, often with improved metabolic stability.
-
Specifically for NF-κB inhibition, the substitution pattern on the B-ring is a key determinant.[4][5] While hydroxyl groups at the 3' and 4' positions are often associated with strong inhibition, methoxy groups can also contribute significantly to this activity.[4]
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound and its close analogs to provide a comparative overview of their biological activities.
| Compound | Target/Assay | Activity | Value | Reference |
| 2'-Methoxy-6-methylflavone | [3H]-muscimol binding to rat brain synaptic membranes | Enhancement of binding (Emax) | 219.8 ± 7.6% | [1] |
| [3H]-muscimol binding to rat brain synaptic membranes | Apparent EC50 | 20.8 ± 3.7 nM | [1] | |
| α2β2γ2L GABAA Receptors (direct activation) | EC50 | ~10 µM | [1] | |
| α2β3γ2L GABAA Receptors (direct activation) | EC50 | ~30 µM | [1] | |
| 3-Hydroxy-2'-methoxy-6-methylflavone | α4β2/3δ GABAA Receptors (direct activation) | EC50 | 1.4 - 2.5 µM | [6][7] |
| α1/2β2, α1/2/4/6β1-3γ2L GABAA Receptors (potentiation of GABA) | EC50 | 38 - 106 µM | [6][7] | |
| 6-Methoxyflavone | Inhibition of LPS-induced Nitric Oxide Production (Rat Kidney Mesangial Cells) | IC50 | 192 nM | [8] |
| 3',4'-Dihydroxyflavone | Inhibition of LPS-induced Nitric Oxide Level (RAW 264.7 cells) | IC50 | 9.61 ± 1.36 µM | [4] |
| Luteolin | Inhibition of LPS-induced Nitric Oxide Level (RAW 264.7 cells) | IC50 | 16.90 ± 0.74 µM | [4] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways and a general workflow for assessing its anti-inflammatory activity.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for GABAA Receptor Modulation
This protocol is adapted from studies on 2'-methoxy-6-methylflavone and is suitable for assessing the activity of this compound on recombinant GABAA receptors expressed in Xenopus laevis oocytes.[1]
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2L) at a specific ratio.
-
Incubate the oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -60 mV using a voltage-clamp amplifier.
-
Record whole-cell currents in response to drug application.
3. Drug Application and Data Analysis:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effect.
-
To assess direct activation, apply this compound in the absence of GABA.
-
Construct concentration-response curves and calculate EC50 values for potentiation or direct activation.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of nitric oxide production by macrophages, a key indicator of inflammatory response.[8]
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for 24 hours.
2. Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the IC50 value for the inhibition of NO production by this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on the transcriptional activity of NF-κB.
1. Cell Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Incubate for a further 6-24 hours.
2. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.
-
Measure the Renilla luciferase activity for normalization.
3. Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Determine the inhibitory effect of this compound on NF-κB transcriptional activity and calculate the IC50 value.
Conclusion
The structure-activity relationship of this compound is a compelling area of research with significant implications for drug discovery. The 2'-methoxy group confers a unique pharmacological profile, particularly in the context of neuroprotection and anti-inflammation. Its ability to selectively modulate GABAA receptors and inhibit the NF-κB signaling pathway underscores its therapeutic potential. Further investigation into the precise molecular interactions and the optimization of the flavone scaffold will be crucial in harnessing the full potential of this compound and its analogs for the development of novel therapeutics for a range of disorders. This guide provides a foundational framework for researchers to delve deeper into the intricate world of methoxyflavones and their promising biological activities.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between the structures of flavonoids and their NF-κB-dependent transcriptional activities [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-Methoxyflavone Derivatives and Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse class of polyphenolic compounds, have long been a subject of intense research due to their wide array of biological activities. Among these, methoxyflavones, and specifically 2'-methoxyflavone derivatives, have garnered significant interest for their potential therapeutic applications. The presence and position of the methoxy group on the flavone scaffold can profoundly influence the molecule's lipophilicity, metabolic stability, and ultimately, its bioactivity. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative bioactivity data. Furthermore, the underlying mechanisms of action, particularly the modulation of critical signaling pathways such as PI3K/Akt and NF-κB, are elucidated and visualized. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Flavonoids are naturally occurring secondary metabolites in plants, characterized by a C6-C3-C6 carbon skeleton. Their basic structure consists of two phenyl rings (A and B) and a heterocyclic ring (C). Modifications to this basic structure, such as the number and position of hydroxyl, methoxy, and other functional groups, give rise to a vast number of derivatives with distinct biological properties.
The methoxy group, in particular, has been shown to enhance the cytotoxic activity of flavones in various cancer cell lines.[1] This is attributed to its influence on the molecule's physicochemical properties, which can affect ligand-protein binding and the activation of downstream signaling pathways leading to cell death.[1] However, the lipophilic nature of methoxyflavones can also impact their water solubility and transport to target sites.[1]
This guide will delve into the specific bioactivities of this compound and its derivatives, compounds where the methoxy group is located on the B-ring. While direct experimental data for this compound itself is somewhat limited in the literature, this document will draw upon data from structurally related compounds, such as 2',5'-dimethoxyflavone and 2'-methoxy-6-methylflavone, to provide a comprehensive understanding of this class of molecules.
Bioactivity of this compound Derivatives
Anticancer Activity
Methoxyflavones have demonstrated significant potential as anticancer agents, with their efficacy being influenced by the substitution pattern on the flavone core.[2] Studies have shown that this compound is cytotoxic to human leukemic cell lines, and derivatives of its precursor, 2',5'-dimethoxychalcone, have shown significant cytotoxic effects against human bladder and prostate cancer cell lines.[3]
Table 1: Anticancer Activity of Methoxyflavone Derivatives
| Compound | Cancer Cell Line | Bioactivity | IC50 Value | Reference |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast) | Cytotoxicity | 4.9 μM | [2] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 (Breast) | Cytotoxicity | 3.71 μM | [2] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MDA-MB-231 (Breast) | Cytotoxicity | 21.27 μM | [2] |
| 2'-Hydroxyflavanone | H520, H358 (NSCLC) | Growth Inhibition | ~52 μM | [4] |
| 2'-Hydroxyflavanone | H1417, H1618 (SCLC) | Growth Inhibition | ~21 μM | [4] |
| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical) | Cytotoxicity | 25.73 µg/mL | [5] |
| 7-hydroxy-4'-methoxyflavone | WiDr (Colon) | Cytotoxicity | 83.75 µg/mL | [5] |
| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical) | Cytotoxicity | 40.13 µg/mL | [5] |
| 7-hydroxy-4'-methoxyflavanone | WiDr (Colon) | Cytotoxicity | 37.85 µg/mL | [5] |
Note: Data for various methoxyflavone derivatives are presented to illustrate the general anticancer potential of this class of compounds, due to limited specific data for this compound.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Flavonoids, including methoxyflavones, have been shown to exert anti-inflammatory effects through various mechanisms.[6] For instance, 2'-methoxy-6-methylflavone has been observed to dampen lipopolysaccharide (LPS)-induced elevation in NF-κB activity in a macrophage cell line.[7] In animal models of stroke, this compound also significantly decreased the levels of circulating pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ.[7]
Table 2: Anti-inflammatory Activity of Methoxyflavone Derivatives
| Compound | Model | Bioactivity | Quantitative Data | Reference |
| 2′-methoxy-6-methylflavone | LPS-stimulated macrophage cell line | Inhibition of NF-κB activity | Dampened LPS-induced elevation | [7] |
| 2′-methoxy-6-methylflavone | Stroke animal model | Reduction of pro-inflammatory cytokines | Significant decrease in circulating IL-1β, TNF-α, and IFN-γ | [7] |
| 3,5,6,7,8,3′,4′-heptamethoxyflavone | LPS-stimulated monocytes | Inhibition of TNFα, MIP-1α, and IL-10 | IC50 = 5 µM for TNFα inhibition | [8] |
Neuroprotective Effects
The potential of methoxyflavones to cross the blood-brain barrier makes them attractive candidates for the development of neuroprotective agents. Their mechanisms of action in the central nervous system are multifaceted, involving antioxidant, anti-inflammatory, and modulation of signaling pathways. A notable mechanism is the modulation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.[9] 2'-methoxy-6-methylflavone has been shown to increase GABA-A receptor tonic currents, which is believed to contribute to its neuroprotective effects observed in models of focal cerebral ischemia.[7][10] Furthermore, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone has demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[11]
Table 3: Neuroprotective Activity of Methoxyflavone Derivatives
| Compound | Model | Bioactivity | Concentration/Dose | Reference |
| 2′-methoxy-6-methylflavone | Focal cerebral ischemia (in vivo) | Dose-dependent decrease in infarct volume | 0.1-30 mg/kg | [7] |
| 2′-methoxy-6-methylflavone | Brain slices | Increased GABA-A receptor tonic currents | 0.1–10 µM | [7] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | PC12 cells (in vitro) | Decreased dopamine-induced toxicity | 3-20 μM | [11] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | D-galactose treated mice (in vivo) | Improved behavioral performance | 4 or 8 mg/kg/day | [11] |
Mechanisms of Action: Signaling Pathways
The bioactivities of this compound derivatives are underpinned by their ability to modulate key intracellular signaling pathways. The PI3K/Akt and NF-κB pathways are two of the most significant cascades implicated in their anticancer, anti-inflammatory, and neuroprotective effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Methoxyflavones have been shown to interfere with this pathway, often leading to the induction of apoptosis in cancer cells. The neuroprotective effects of 2′-methoxy-6-methylflavone have also been linked to the AKT signaling pathway.[7]
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 7. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to 2'-Methoxyflavone and In Silico Modeling
An In-depth Technical Guide to the In Silico Modeling of 2'-Methoxyflavone Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound, a member of the flavonoid class of natural compounds, presents a scaffold of significant interest for therapeutic applications due to the diverse biological activities exhibited by structurally related molecules.[1] Direct experimental data on this compound is limited; therefore, in silico modeling, or computer-aided drug design (CADD), provides a crucial, cost-effective, and rapid methodology for predicting its interactions with biological targets, elucidating potential mechanisms of action, and profiling pharmacokinetic properties.[2] This technical guide offers a comprehensive overview of the computational approaches used to model the interactions of this compound. It details putative biological targets and signaling pathways, provides standardized protocols for key in silico experiments, summarizes relevant quantitative data from related compounds to serve as a benchmark, and includes methodologies for in vitro validation. The guide is intended to be a foundational resource for researchers seeking to explore the therapeutic potential of this compound.
Flavonoids are a diverse group of polyphenolic compounds found throughout the plant kingdom, known for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Methoxyflavones, a subclass characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.[3] The position and number of methoxy groups can significantly influence the biological activity of the flavonoid scaffold.[3][4]
This compound is a specific flavone that can be isolated from sources like Hypericum riparium.[5] While comprehensive studies on its specific bioactivity are still emerging, research on analogous methoxyflavones suggests its potential to modulate key cellular processes. For example, various methoxyflavone derivatives have been shown to enhance TRAIL-induced apoptosis in human leukemia cells and exhibit neuroprotective and anti-inflammatory effects.[6][7]
In silico modeling is an essential component of modern drug discovery. It utilizes computational methods to simulate and predict the interactions between a small molecule (ligand), such as this compound, and a biological target (e.g., a protein or enzyme).[2] This approach accelerates the identification of potential drug targets, optimizes lead compounds, and predicts their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby reducing the time and cost associated with preclinical development.[2]
Putative Biological Targets and Signaling Pathways
Based on studies of structurally similar methoxyflavones, this compound is postulated to interfere with several critical cellular signaling pathways implicated in cancer and inflammation.[1][6]
Key Putative Pathways:
-
PI3K/Akt Signaling Pathway: This is a crucial intracellular pathway that promotes cell survival, growth, and proliferation.[8] Its aberrant activation is a hallmark of many cancers.[8] Some flavonoids and their analogs are known to inhibit this pathway, leading to the suppression of cancer cell growth.[1][8]
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[1] Its inhibition is a major strategy for treating inflammatory conditions. Methoxyflavones have been shown to dampen NF-κB activity, thereby reducing inflammation.[1][6]
-
GABAergic Signaling: In the context of neuroprotection, the flavonoid 2′-methoxy-6-methylflavone has been shown to afford neuroprotection by potentiating tonic inhibition via δ-containing GABA-A receptors and modulating the AKT signaling pathway.[6]
-
Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is critical for estrogen biosynthesis, and its inhibition is a key strategy in treating estrogen receptor-positive breast cancer.[1] Several flavonoids have been identified as competitive inhibitors of aromatase, suggesting a potential mechanism for methoxyflavones.[1]
Mandatory Visualizations: Signaling Pathways
In Silico Modeling Workflow
A systematic in silico analysis to investigate the interactions of this compound typically follows a multi-step workflow. This process begins with identifying potential biological targets and culminates in the prediction of the compound's activity and pharmacokinetic profile.
Mandatory Visualization: In Silico Workflow
Methodologies for In Silico Modeling
Detailed protocols are essential for reproducible computational research. The following sections outline the standard procedures for key in silico experiments.
Experimental Protocol: Target Identification
The initial step is to identify the most probable biological targets of this compound. This can be achieved through two primary computational strategies.[2]
-
Ligand-Based Virtual Screening:
-
Database Compilation: Create a database of known active 2-aminothiazole derivatives or other flavonoids with similar structures and known targets.
-
Pharmacophore Modeling: Generate a 3D pharmacophore model based on the common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the active compounds in the database.
-
Screening: Use the generated pharmacophore model to screen a database of known protein structures to find targets that possess complementary features.[2]
-
-
Structure-Based Virtual Screening (Reverse Docking):
-
Ligand Preparation: Generate and optimize the 3D structure of this compound.
-
Target Library: Compile a library of 3D structures of clinically relevant protein targets (e.g., kinases, enzymes involved in inflammation).
-
Docking: Dock the this compound structure against the active sites of all proteins in the target library.
-
Prioritization: Analyze the binding affinities (docking scores) and interaction patterns to rank and prioritize the most likely biological targets.[2]
-
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.[2][9]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[10] For example, the PDB ID for the COX-2 enzyme is 1CX2.[10]
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE, UCSF Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential cofactors.[2][10]
-
Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms.[2]
-
If necessary, repair any missing side chains or loops in the protein structure.
-
-
Ligand Preparation:
-
Grid Generation:
-
Define the binding site (active site) on the protein. This is typically done by specifying a grid box centered on the co-crystallized ligand (if available) or on residues known to be critical for function.
-
The grid box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., using AutoDock, GLIDE) to systematically sample different conformations and orientations of the ligand within the defined grid box.[10][12]
-
The program will calculate the binding energy or score for each pose. The Lamarckian genetic algorithm is a common search parameter used in AutoDock.[12]
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses based on the binding energy (a more negative value typically indicates a stronger interaction).[12]
-
Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with the active site residues.[13]
-
Quantitative Data Summary
Direct quantitative data for this compound is scarce. The tables below summarize data for related methoxyflavones and other flavonoids to provide a comparative context for potential efficacy.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Methoxyflavones in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | [3] |
| Sideritoflavone | MCF-7 | Breast Cancer | 4.9 | [3] |
| 5,7-dihydroxy-3,6,4′-TMF (P1) | A2058 | Melanoma | < 10 | [3] |
| Xanthomicrol | HCT116 | Colon Cancer | ~15-21 | [3] |
| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 | [4] |
Note: TMF = Trimethoxyflavone; PeMF = Pentamethoxyflavone.
Table 2: In Silico Binding Energies of Flavonoids Against Various Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Docking Software | Citation |
| 2,3-Dehydrokievitone | HMG-CoA Reductase | -8.29 | AutoDock 4.2 | [12] |
| 2'-Hydroxygenistein | HMG-CoA Reductase | -7.57 | AutoDock 4.2 | [12] |
| Acacetin | HMG-CoA Reductase | -7.28 | AutoDock 4.2 | [12] |
| Atorvastatin (Standard) | HMG-CoA Reductase | -6.14 | AutoDock 4.2 | [12] |
| 7-methoxyflavone | Human Serum Albumin | -8.573 | (Implied) | [14] |
Methodologies for In Vitro Validation
Computational predictions must be validated through experimental assays. The following protocols are commonly used to test the biological activities predicted by in silico models.
Experimental Protocol: Cytotoxicity (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[4][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add MTT solution (e.g., 10 µL of 5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[1][15]
-
Solubilization: Add a solubilization solution (e.g., 100-150 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 or 570 nm) using a microplate reader.[1][15] The absorbance is proportional to the number of viable cells.
Mandatory Visualization: MTT Assay Workflow
Experimental Protocol: Aromatase Inhibition Assay
This assay screens for compounds that inhibit the activity of the aromatase enzyme.[1]
-
Materials: Recombinant human aromatase, a fluorogenic substrate, and a microplate reader.
-
Procedure:
-
Pre-incubate the aromatase enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescent product at appropriate excitation and emission wavelengths. A decrease in fluorescence compared to the control indicates inhibition.[1]
-
Conclusion
While direct experimental investigation of this compound is still in its early stages, in silico modeling provides a powerful and predictive framework for uncovering its therapeutic potential. Computational analyses, drawing from data on structurally related methoxyflavones, suggest that this compound is a promising candidate for further study, particularly in the areas of oncology and anti-inflammatory applications. Its potential interactions with key signaling pathways such as PI3K/Akt and NF-κB highlight plausible mechanisms of action. The methodologies and comparative data presented in this guide offer a robust starting point for researchers to perform molecular docking studies, predict biological activity, and design focused in vitro experiments to validate these computational hypotheses. Future experimental work is critical to confirm these predictions and fully elucidate the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. This compound | C16H12O3 | CID 146492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Preliminary Toxicity Profile of 2'-Methoxyflavone: A Technical Guide for Drug Development Professionals
Executive Summary
2'-Methoxyflavone, a naturally occurring flavonoid, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound, intended for researchers, scientists, and drug development professionals. While in vivo toxicity data remains limited, existing in vitro studies and hazard classifications provide crucial insights into its safety profile. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and development.
Introduction
Flavonoids are a diverse class of polyphenolic compounds recognized for their broad range of biological activities. This compound (2'-MF) is a member of the flavone subclass, characterized by a methoxy group at the 2' position of the B ring. Understanding the toxicological profile of 2'-MF is a critical step in its evaluation as a potential therapeutic agent. This guide synthesizes the currently available preliminary toxicity data to inform preclinical research and development.
Toxicological Data
The known toxicological data for this compound is primarily derived from in vitro cytotoxicity assays and standardized hazard assessments.
In Vitro Cytotoxicity
Studies have demonstrated that this compound can exhibit cytotoxic effects on certain cell types. Notably, it has been shown to be toxic to peripheral blood mononuclear cells (PBMCs)[1]. In a study investigating its synergistic effect with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), an IC20 (the concentration causing 20% inhibition) was determined for MOLT-4 human leukemia cells[1].
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Cytotoxicity | Toxic | [1] |
| MOLT-4 (Human Leukemia) | MTT Assay | IC20 (in combination with TRAIL) | Determined | [1] |
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. These classifications are based on computational predictions or limited experimental data and highlight the need for appropriate handling and further investigation.
| Hazard Statement | GHS Classification | Source |
| H315 | Causes skin irritation (Skin Irrit. 2) | [2] |
| H319 | Causes serious eye irritation (Eye Irrit. 2A) | [2] |
| H335 | May cause respiratory irritation (STOT SE 3) | [2] |
Note: As of the latest review, specific in vivo acute and subacute toxicity data, such as LD50 values, for this compound are not publicly available. The presented data is based on in vitro and in silico assessments.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicological studies. The following are generalized protocols based on standard assays used for flavonoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caspase Activity Assay
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Lysis: Treat cells with this compound, collect them, and lyse them to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8).
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify caspase activity relative to a standard curve or control.
Signaling Pathways in this compound-Induced Toxicity
Preliminary evidence suggests that the toxicity of this compound, particularly its pro-apoptotic effects, involves the modulation of key cellular signaling pathways.
Apoptosis Pathway
This compound has been shown to induce apoptosis in human leukemia cells. This process involves the activation of the extrinsic and intrinsic apoptotic pathways, characterized by the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3)[1].
Potential Involvement of NF-κB and PI3K/Akt Pathways
While direct evidence for this compound is still emerging, other methoxyflavones have been shown to modulate the NF-κB and PI3K/Akt signaling pathways, which are critical regulators of inflammation, cell survival, and proliferation. The potential for 2'-MF to interact with these pathways warrants further investigation.
Experimental Workflow for Preliminary Toxicity Assessment
A structured approach is necessary to evaluate the preliminary toxicity of a compound like this compound.
Conclusion and Future Directions
The currently available data provides a foundational understanding of the toxicological profile of this compound, highlighting its potential as a pro-apoptotic agent and identifying key areas for safety consideration, such as skin, eye, and respiratory irritation. However, the lack of comprehensive in vivo acute and subacute toxicity data represents a significant knowledge gap.
Future research should prioritize:
-
In vivo acute and subacute toxicity studies in rodent models to determine LD50 values and identify target organs of toxicity.
-
Genotoxicity studies (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.
-
Detailed mechanistic studies to confirm the modulation of the PI3K/Akt and NF-κB pathways and elucidate the precise molecular targets.
-
Dermal and ocular irritation studies following OECD guidelines to validate the in silico predictions.
A thorough investigation of these endpoints will be essential for establishing a comprehensive safety profile and advancing the development of this compound as a potential therapeutic candidate.
References
Methodological & Application
Synthesis of 2'-Methoxyflavone: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and comparative data for the synthesis of 2'-Methoxyflavone, a valuable compound in medicinal chemistry and drug discovery. The following sections offer a comprehensive overview of prevalent synthesis methodologies, quantitative data, and visual representations of the chemical processes for researchers, scientists, and professionals in drug development.
Introduction
This compound is a flavonoid derivative that has garnered significant interest in pharmacological research. Flavonoids, a class of naturally occurring compounds, are known for their diverse biological activities. The synthesis of specific methoxy-substituted flavones like this compound is crucial for structure-activity relationship studies and the development of novel therapeutic agents. This document outlines key synthetic routes, including the widely used acid-catalyzed cyclization of a chalcone intermediate and modern microwave-assisted techniques that offer improved efficiency.
Comparative Data of Synthesis Protocols
The choice of synthetic route can significantly impact the yield, reaction time, and overall efficiency. The following table summarizes quantitative data from various established protocols for the synthesis of flavones, providing a comparative basis for methodology selection.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield | Reference |
| Claisen-Schmidt Condensation (Chalcone Formation) | 2-Hydroxyacetophenone, 2-Methoxybenzaldehyde | KOH (40% w/v), Ethanol | 48 hours | Room Temperature | ~60% | [1] |
| Acid-Catalyzed Cyclization | 2'-Hydroxy-2-methoxychalcone | H₂SO₄, Ethanol | 24 hours | Reflux | ~57% | [1] |
| Oxidative Cyclization (Conventional) | 2'-Hydroxy-2-methoxychalcone | I₂, DMSO | 20-40 min | Reflux | 60-70% | [2] |
| Oxidative Cyclization (Microwave-Assisted) | 2'-Hydroxy-2-methoxychalcone | I₂, DMSO | 2-3 min | Microwave (900W) | 80-92% | [2] |
| Baker-Venkataraman Rearrangement & Cyclization | 2'-Hydroxyacetophenone, 2-Methoxybenzoyl chloride | Pyridine, KOH, H₂SO₄ | 6-8 hours | 0°C to Reflux | Moderate to High | [3] |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound are provided below.
Protocol 1: Two-Step Synthesis via Chalcone Intermediate
This protocol involves the initial synthesis of a chalcone precursor followed by its cyclization to the flavone.
Step 1: Synthesis of 2'-Hydroxy-2-methoxychalcone (Claisen-Schmidt Condensation)
-
Dissolve 2-hydroxyacetophenone (5 mmol) in ethanol (6 mL) in a flask and stir for 10 minutes.
-
Slowly add a 40% (w/v) aqueous solution of potassium hydroxide (7.5 mL).
-
To this mixture, add a solution of 2-methoxybenzaldehyde (5 mmol) in ethanol (6 mL).
-
Stir the reaction mixture at room temperature for 48 hours.[1]
-
After completion, pour the mixture into ice-cold distilled water and acidify to pH 5 with 10% HCl.[1]
-
Filter the resulting precipitate and wash it with cold distilled water.
-
The crude chalcone can be purified by recrystallization from methanol.
Step 2: Synthesis of this compound (Acid-Catalyzed Cyclization)
-
Dissolve the purified 2'-hydroxy-2-methoxychalcone (1 mmol) in ethanol (50 mL).
-
Slowly add concentrated sulfuric acid (0.8 mL) to the solution.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After cooling, add cold distilled water to the mixture until a solid precipitate forms.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by preparative TLC or column chromatography using a hexane and ethyl acetate eluent system.[1]
Protocol 2: Microwave-Assisted Oxidative Cyclization
This method provides a rapid and high-yield synthesis of flavones from the corresponding chalcone.
-
Place 2'-hydroxy-2-methoxychalcone (1 mmol) and a catalytic amount of iodine (0.2 eq) in a microwave-safe vessel containing dimethyl sulfoxide (DMSO, 2 mL).[2]
-
Irradiate the mixture in a microwave oven (e.g., 900W) for 2-3 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]
Visualizing the Synthesis
Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for the synthesis of this compound and the key cyclization step.
Caption: General workflow for the synthesis of this compound.
Caption: Oxidative cyclization of a chalcone to a flavone.
Conclusion
The synthesis of this compound can be achieved through multiple reliable pathways. While the traditional two-step method involving Claisen-Schmidt condensation followed by acid-catalyzed cyclization is robust, microwave-assisted oxidative cyclization offers a significant improvement in terms of reaction time and yield.[2] The choice of protocol will depend on the available equipment and desired efficiency. The provided data and protocols serve as a comprehensive resource for researchers embarking on the synthesis of this and related flavonoid compounds.
References
Purification of 2'-Methoxyflavone from Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyflavone is a naturally occurring flavonoid that has garnered scientific interest due to its potential therapeutic properties, including its role in sensitizing cancer cells to apoptosis. As a member of the methoxyflavone subclass, it exhibits unique physicochemical properties that influence its extraction and purification. This document provides detailed application notes and protocols for the purification of this compound from plant extracts, with a focus on multi-step chromatographic techniques. Additionally, it outlines its mechanism of action in enhancing TRAIL-induced apoptosis and provides relevant experimental protocols.
Data Presentation: Purification of Methoxyflavones
The purification of this compound from complex plant matrices is a multi-step process. While specific quantitative data for the purification of this compound is not extensively reported, the following table summarizes a general purification scheme for methoxyflavones isolated from Primula veris, a known source of this compound. The yields and purity are representative values for a multi-step flavonoid purification process and can be used as a benchmark for developing a specific protocol for this compound.
| Purification Step | Technique | Elution/Mobile Phase | Typical Yield (%) | Purity (%) |
| Crude Extraction | Maceration | Methanol | 10-15 (of dry plant material) | 5-10 |
| Initial Fractionation | Solid-Phase Extraction (SPE) | Gradient of non-polar to polar solvents | 30-40 (of crude extract) | 20-30 |
| Intermediate Purification | Medium-Pressure Liquid Chromatography (MPLC) | Hexane-Ethyl Acetate gradient | 10-15 (of SPE fraction) | 50-60 |
| Fine Purification | Preparative Thin-Layer Chromatography (Prep-TLC) | Dichloromethane-Methanol gradient | 5-10 (of MPLC fraction) | 80-90 |
| Final Polishing | Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep RP-HPLC) | Acetonitrile-Water gradient | 1-2 (of Prep-TLC fraction) | >95 |
Experimental Protocols
Protocol 1: Extraction and Multi-Step Purification of this compound from Primula veris Roots
This protocol describes a comprehensive procedure for the isolation and purification of this compound from the roots of Primula veris.
1. Materials and Reagents:
-
Dried and powdered roots of Primula veris
-
Methanol (ACS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Normal-phase silica gel for SPE and MPLC
-
Preparative TLC plates (silica gel 60 F254)
-
C18-functionalized silica for preparative RP-HPLC column
2. Extraction:
-
Macerate 1 kg of dried, powdered Primula veris roots in 5 L of methanol at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
3. Purification:
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed extract onto a normal-phase SPE cartridge.
-
Elute with a stepwise gradient of hexane, hexane-ethyl acetate mixtures, and finally pure ethyl acetate to fractionate the extract.
-
Monitor fractions by analytical TLC to identify those containing this compound.
-
-
Medium-Pressure Liquid Chromatography (MPLC):
-
Pool and concentrate the this compound-rich fractions from SPE.
-
Subject the concentrated fraction to MPLC on a normal-phase silica gel column.
-
Elute with a linear gradient of hexane-ethyl acetate.
-
Collect fractions and analyze by TLC to identify those with the highest concentration of the target compound.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC):
-
Combine and concentrate the purest fractions from MPLC.
-
Apply the concentrated sample as a band onto preparative silica gel TLC plates.
-
Develop the plates using a dichloromethane-methanol solvent system.
-
Visualize the bands under UV light (254 nm).
-
Scrape the band corresponding to this compound and elute the compound from the silica with methanol.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep RP-HPLC):
-
Filter the eluted compound from the prep-TLC step.
-
Inject the sample onto a C18 preparative RP-HPLC column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile with a UV detector at 254 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
Protocol 2: Evaluation of Apoptosis Induction by this compound in Cancer Cells
This protocol details the methodology to assess the pro-apoptotic effect of this compound in combination with TRAIL on a cancer cell line (e.g., MOLT-4 human leukemia cells).
1. Materials and Reagents:
-
MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Recombinant human TRAIL
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
2. Cell Culture and Treatment:
-
Culture MOLT-4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours.
-
Following the pre-treatment, add a sub-lethal concentration of TRAIL (e.g., 50 ng/mL) to the wells and incubate for an additional 6 hours.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.
3. Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Mandatory Visualizations
Caption: A generalized workflow for the purification of this compound from plant material.
Caption: this compound enhances TRAIL-induced apoptosis in cancer cells.[1][2]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2'-Methoxyflavone
Introduction
2'-Methoxyflavone is a flavonoid, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of specific flavonoids like this compound expands, robust analytical methods for its quantification and quality control are essential. This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development. The method is designed for accuracy, precision, and specificity, ensuring reliable analytical results.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 stationary phase to separate this compound from potential impurities. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation and elution of the analyte. Detection is achieved using a UV detector, a common and reliable method for chromophoric compounds like flavonoids.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the HPLC analysis of methoxyflavones, based on validated methods for similar compounds.[1][2][3] These values serve as a benchmark for method validation and performance.
| Parameter | Typical Value |
| Linearity Range | 1–100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.052–1.44 µg/mL |
| Limit of Quantification (LOQ) | 1.48–4.40 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95-105% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acetic acid or formic acid, analytical grade
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% (v/v) acetic acid in water.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient Program: [4]
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30 °C.[4]
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the column to re-equilibrate at the initial conditions.
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation
For use in regulated environments, the analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A correlation coefficient (R²) of ≥ 0.999 is typically required.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-and-recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical pathway for HPLC method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2'-Methoxyflavone
Authored for: Researchers, scientists, and drug development professionals.
Abstract
2'-Methoxyflavone is a naturally occurring flavonoid derivative with demonstrated biological activities, including the enhancement of TRAIL-induced apoptosis in cancer cells. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This document provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and 1D/2D NMR data acquisition are presented, along with tabulated summaries of predicted ¹H and ¹³C NMR chemical shifts. Furthermore, a diagram of the associated TRAIL-induced apoptosis signaling pathway is included to provide biological context.
Introduction to this compound NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds such as this compound. Through the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to assign the chemical shifts of all proton and carbon atoms, providing a detailed structural fingerprint of the molecule. This information is critical for confirming the identity and purity of synthetic or isolated this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and data from structurally related flavonoid compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.75 | s | - |
| H-5 | ~8.15 | dd | 8.0, 1.6 |
| H-6 | ~7.55 | ddd | 8.4, 7.2, 1.6 |
| H-7 | ~7.80 | ddd | 8.0, 7.2, 1.2 |
| H-8 | ~7.60 | d | 8.4 |
| H-3' | ~7.10 | d | 8.0 |
| H-4' | ~7.45 | t | 7.6 |
| H-5' | ~7.05 | t | 7.6 |
| H-6' | ~7.85 | dd | 8.0, 1.6 |
| 2'-OCH₃ | ~3.90 | s | - |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162.5 |
| C-3 | ~107.0 |
| C-4 | ~178.0 |
| C-4a | ~124.5 |
| C-5 | ~126.0 |
| C-6 | ~125.5 |
| C-7 | ~134.0 |
| C-8 | ~118.0 |
| C-8a | ~156.5 |
| C-1' | ~121.0 |
| C-2' | ~157.5 |
| C-3' | ~112.0 |
| C-4' | ~131.0 |
| C-5' | ~121.5 |
| C-6' | ~129.0 |
| 2'-OCH₃ | ~56.0 |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a flavonoid sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for flavonoids.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz spectrometer.
1D NMR Experiments:
-
¹H NMR:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: ~220 ppm
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
Visualizations
Experimental Workflow
The logical flow for the complete NMR analysis of this compound is depicted below.
Signaling Pathway
This compound has been shown to enhance TRAIL-induced apoptosis in human leukemic cells.[1][2] This process involves both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.
References
Application Notes and Protocols for In Vitro Assays of 2'-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyflavone is a flavonoid, a class of polyphenolic compounds found in various plants.[1][2] Flavonoids, including methoxylated derivatives, have garnered significant interest for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] The presence and position of methoxy groups can influence the biological activity, bioavailability, and metabolic stability of these compounds.[3][4] These application notes provide detailed protocols for in vitro assays to investigate the biological activities of this compound, drawing upon methodologies established for structurally similar flavonoids.
Potential Biological Activities and Corresponding In Vitro Assays
Based on studies of related methoxyflavones, this compound is a candidate for investigation in several therapeutic areas. The following sections detail in vitro assays to explore its potential anticancer, anti-inflammatory, and neuroprotective properties.
Section 1: Anticancer Activity
Methoxyflavones have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism often involves the induction of apoptosis and inhibition of cell proliferation.[6]
Table 1: Summary of Cytotoxic Activity of Methoxyflavones in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT | 25 µM | [6] |
| This compound | Human Leukemic Cells | MTT | Not specified | [6] |
| 5-hydroxy-2',6'-dimethoxyflavone | SCC-25 (Oral Cancer) | Not specified | > 200 µM (24h) | [4][7] |
| 5,6'-dihydroxy-2',3'-DMF | SCC-25 (Oral Cancer) | Not specified | 78.2 µM (24h), 40.6 µM (48h) | [4] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | Not specified | 8.58 µM | [4] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line of interest (e.g., HepG2, MCF-7, HCT116).[6][7]
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[7]
Workflow for MTT Cytotoxicity Assay
Caption: General experimental workflow for an MTT cytotoxicity assay.
Section 2: Anti-inflammatory Activity
Flavonoids are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[3][8]
Table 2: Summary of Anti-inflammatory Activity of Related Methoxyflavones
| Compound | Model | Key Findings | Reference |
| 2'-methoxy-6-methylflavone | LPS-stimulated macrophages | Dampened NF-κB activity | [8][9] |
| 2'-methoxy-6-methylflavone | Stroke animal model | Decreased circulating pro-inflammatory cytokines (IL-1β, TNF-α, IFN-γ) | [8] |
| Flavone, this compound | Carrageenan-induced paw edema (mice) | Dose-related anti-inflammatory activity | [10] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6][11]
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[6][11]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve. A decrease in nitrite concentration indicates inhibition of NO production.
Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Section 3: Neuroprotective Activity
Certain methoxyflavones have demonstrated neuroprotective effects, potentially through antioxidant mechanisms and modulation of cell survival pathways.[9]
Table 3: Summary of Neuroprotective Activity of Related Methoxyflavones
| Compound | Model | Key Findings | Reference |
| 2'-methoxy-6-methylflavone | Focal cerebral ischaemia | Decreased infarct volume, improved functional recovery | [8][9] |
| 4'-methoxyflavone | MNNG-induced parthanatos | Protected against cell death | [12] |
| 3',4'-dimethoxyflavone | NMDA-induced neuronal death | Protected cortical neurons | [12] |
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
This compound
-
SH-SY5Y neuronal cells
-
Complete cell culture medium
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂))
-
MTT solution
-
Solubilization solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Add a neurotoxin such as H₂O₂ to the wells to induce oxidative stress and incubate for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer activity section to determine the extent of neuroprotection.
Workflow for Neuroprotection Assay
Caption: General experimental workflow for assessing neuroprotection.
Section 4: Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their biological activity.[13][14] Assays such as DPPH and ABTS are commonly used to evaluate the free radical scavenging ability of these compounds.[13]
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.[13]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add the this compound solutions to the DPPH solution. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates a higher scavenging activity.
Conclusion
The provided protocols offer a foundational framework for the in vitro evaluation of this compound. Researchers should optimize these assays for their specific cell lines and experimental conditions. The data generated from these studies will be crucial in elucidating the therapeutic potential of this compound. While direct evidence for this compound is still emerging, the activities of related methoxyflavones suggest it is a promising candidate for further investigation in cancer, inflammation, and neurodegenerative disease research.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H12O3 | CID 146492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2'-Methoxyflavone-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-Methoxyflavone, a derivative of the flavone backbone, has demonstrated cytotoxic activity in various cancer cell lines. One of the key mechanisms underlying its anticancer potential is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. It proceeds through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a family of proteases called caspases.
This document provides detailed protocols for key experiments designed to measure and characterize apoptosis induced by this compound. The methodologies covered are Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for apoptosis-related proteins.
Section 1: Signaling Pathways of this compound-Induced Apoptosis
Application Note: Studies have shown that this compound can enhance apoptosis in cancer cells, such as human leukemic cells, by engaging both the extrinsic and intrinsic pathways. The proposed mechanism involves the upregulation of death receptors (DR4 and DR5) on the cell surface, making the cells more sensitive to apoptosis-inducing ligands like TRAIL. This engagement of the extrinsic pathway leads to the activation of initiator caspase-8. Activated caspase-8 can then directly activate executioner caspase-3 and also cleave Bid into its truncated form (tBid), which translocates to the mitochondria to initiate the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like BAX, leading to loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.
Caption: this compound-induced apoptosis signaling pathways.
Section 2: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Application Note: The Annexin V/PI assay is a widely used method to detect and quantify apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify these early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have lost membrane integrity. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Experimental workflow for Annexin V/PI staining.
Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include untreated (negative) and positive control (e.g., staurosporine-treated) groups.
-
Harvest Cells: Collect both floating and adherent cells. Centrifuge at 300-600 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI Addition & Analysis:
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of PI Staining Solution immediately before analysis. Do not wash cells after adding PI.
-
Analyze the samples by flow cytometry, ensuring to set up proper compensation using single-stained controls.
-
Data Presentation and Interpretation
The results are typically visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Lower Left (Q3) | Negative | Negative | Viable Cells | Healthy, non-apoptotic cells. |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells | Intact cell membrane but PS is externalized. |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells | Loss of membrane integrity allows PI entry. |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells | Primarily necrotic cells (should be a small population). |
Section 3: Caspase Activity Assays
Application Note: Caspases are the central executioners of apoptosis. Measuring their activity provides direct evidence of apoptosis induction. Caspase-3 and -7 are key executioner caspases, while caspase-8 is an initiator caspase in the extrinsic pathway. Assays to measure their activity typically use a specific peptide substrate (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a fluorophore or chromophore). When the caspase is active, it cleaves the substrate, releasing the reporter and generating a measurable signal that is proportional to the caspase activity. These assays can be performed in a multiwell plate format for high-throughput analysis.
Caption: General workflow for a plate-based caspase activity assay.
Protocol: Caspase-3/7 Fluorometric Assay
Materials:
-
Caspase-3/7 assay kit (containing lysis buffer, assay buffer, DTT, and fluorogenic substrate like Ac-DEVD-AMC)
-
96-well black, flat-bottom plates
-
Microplate reader capable of measuring fluorescence (e.g., Ex/Em = 380/460 nm for AMC)
Procedure:
-
Cell Treatment: Plate 1-2 x 10^6 cells and treat with this compound as required.
-
Lysate Preparation:
-
Collect cells by centrifugation.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading in the assay.
-
Assay Reaction:
-
In a 96-well plate, add 25-50 µg of protein lysate per well.
-
Prepare a master reaction mix containing assay buffer, DTT, and the caspase-3/7 substrate (e.g., Ac-DEVD-AMC to a final concentration of 50 µM).
-
Add the reaction mix to each well containing lysate to a final volume of 100 µL.
-
Include a blank control (lysis buffer + reaction mix).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Presentation and Interpretation
Data is typically presented as a fold-increase in caspase activity compared to the untreated control.
| Treatment Group | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Fold Change vs. Control |
| Untreated Control | 150 | 155 | 148 | 151 | 1.0 |
| Vehicle Control | 152 | 160 | 154 | 155.3 | 1.03 |
| 2'-MF (Low Conc.) | 450 | 465 | 458 | 457.7 | 3.03 |
| 2'-MF (High Conc.) | 1230 | 1255 | 1240 | 1241.7 | 8.22 |
| Positive Control | 2500 | 2510 | 2495 | 2501.7 | 16.57 |
| (RFU = Relative Fluorescence Units; 2'-MF = this compound) |
Section 4: Western Blotting for Apoptosis Markers
Application Note: Western blotting is a powerful technique for detecting specific proteins and their modifications, making it ideal for monitoring the activation of apoptotic signaling pathways. By analyzing changes in the expression levels and cleavage of key apoptotic proteins, researchers can gain mechanistic insights into how this compound induces apoptosis. Key markers include the cleavage of executioner caspases (e.g., Caspase-3) and their substrates (e.g., PARP), and changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.
Caption: Standard workflow for Western blot analysis.
Protocol: Western Blotting
Materials:
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to apoptosis markers)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
Procedure:
-
Sample Preparation: Lyse cells treated with this compound in ice-cold RIPA buffer. Quantify protein concentration to ensure equal loading (20-40 µg per lane is common).
-
Gel Electrophoresis: Separate protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal to compare expression levels across samples.
Data Presentation and Interpretation
Data is presented as a representative Western blot image and a table or graph of quantified band intensities. An increase in cleaved forms of caspases and PARP, or an increased Bax/Bcl-2 ratio, indicates apoptosis induction.
| Protein Marker | Role in Apoptosis | Expected Result with this compound | Full-Length MW (kDa) | Cleaved Fragment MW (kDa) |
| Caspase-8 | Initiator Caspase (Extrinsic) | Decrease in pro-form, increase in cleaved fragments | ~57 | ~43, ~18 |
| Caspase-9 | Initiator Caspase (Intrinsic) | Decrease in pro-form, increase in cleaved fragments | ~47 | ~37, ~35 |
| Caspase-3 | Executioner Caspase | Decrease in pro-form, increase in cleaved fragments | ~32-35 | ~17, ~12 |
| PARP | Caspase-3 Substrate | Decrease in full-length, increase in cleaved fragment | ~116 | ~89 |
| Bax | Pro-apoptotic Bcl-2 family | Expression may increase | ~21 | N/A |
| Bcl-2 | Anti-apoptotic Bcl-2 family | Expression may decrease | ~26 | N/A |
| β-Actin/GAPDH | Loading Control | No change | ~42 / ~37 | N/A |
Application Notes and Protocols for In Vivo Animal Studies with 2'-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyflavone is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids, including their methoxylated derivatives, have garnered significant interest in the scientific community for their diverse pharmacological activities. Methoxyflavones, in particular, are noted for their potential for enhanced metabolic stability and improved ability to cross the blood-brain barrier compared to their hydroxylated counterparts.
These application notes provide a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its neuroprotective and anti-inflammatory properties, supported by detailed protocols for in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of this compound.
Potential Therapeutic Applications
Based on studies of this compound and its close structural analogs, the primary therapeutic areas of interest for in vivo investigation include:
-
Neuroprotection: Methoxyflavones have shown promise in mitigating neuronal damage in models of neurodegenerative diseases and stroke. The proposed mechanisms involve the modulation of GABAergic neurotransmission and the reduction of neuroinflammation.
-
Anti-inflammation: this compound and related compounds have demonstrated the ability to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as NF-κB.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on this compound analogs. This information can serve as a starting point for dose-selection and endpoint analysis in studies with this compound.
Table 1: In Vivo Efficacy of 2'-Methoxy-6-methylflavone in a Mouse Model of Stroke [1]
| Dosage (mg/kg, i.p.) | Animal Model | Key Findings |
| 0.1, 5, 30 | Mouse (Photothrombotic stroke) | Dose-dependent decrease in infarct volume. |
| 0.1, 5, 30 | Mouse (Photothrombotic stroke) | Significant decrease in circulating IL-1β and IFN-γ levels. |
| 30 | Mouse (Photothrombotic stroke) | Significant decrease in circulating TNF-α levels. |
Table 2: Anxiolytic-like Effects of 2'-Methoxy-6-methylflavone in Mice [2]
| Dosage (mg/kg, i.p.) | Behavioral Test | Key Findings |
| 1, 10, 30, 100 | Elevated Plus Maze | Significant increase in the percentage of open-arm entries and time spent in open arms. |
| Higher doses | Holeboard, Actimeter, Barbiturate-induced sleep time | Induction of sedative effects. |
Table 3: Pharmacokinetic Parameters of Selected Methoxyflavones in Rodents
| Compound | Dosage (mg/kg) | Animal Model | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) |
| 5,7-dimethoxyflavone, 5,7,4'-trimethoxyflavone, 3,5,7,3',4'-pentamethoxyflavone | 250 (oral) | Rat | 550 - 880 | 1 - 2 | 3 - 6 | 1 - 4[3] |
| 2'-hydroxyflavanone | 10 (oral) | Mouse | 185.86 | 0.083 | 1.63 | Not Reported[4] |
Experimental Protocols
Animal Models
Commonly used rodent models for studying the neuroprotective and anti-inflammatory effects of compounds like this compound include:
-
Neuroinflammation Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice or rats.[5][6]
-
Stroke Model: Photothrombotic or middle cerebral artery occlusion (MCAO) models of focal cerebral ischemia.
-
Anxiety Models: Standard behavioral paradigms such as the elevated plus maze and open field test in mice or rats.[7]
Formulation and Administration of this compound
a) Vehicle Preparation:
Due to the poor water solubility of many flavonoids, a suitable vehicle is crucial for in vivo administration.[8] A common vehicle for oral or intraperitoneal (i.p.) administration can be prepared as follows:
-
Vehicle: 0.5% methylcellulose in sterile saline.[9]
-
Alternative Vehicle (for oral gavage): Corn oil.[10]
-
Preparation: Suspend the desired amount of this compound in the vehicle by vortexing and sonication to ensure a uniform suspension. Prepare fresh on the day of the experiment.
b) Route of Administration:
-
Oral Gavage (P.O.): A common route for assessing oral bioavailability and therapeutic efficacy.[11][12][13][14]
-
Intraperitoneal Injection (I.P.): Often used to bypass first-pass metabolism and achieve rapid systemic exposure.
c) Dosing:
Based on data from related methoxyflavones, a starting dose range for this compound in mice could be 1-100 mg/kg for neurological and anti-inflammatory studies.[2][15] Dose-response studies are recommended to determine the optimal effective dose.
Detailed Experimental Methodologies
a) Protocol for Oral Gavage in Mice [11][12][13][14]
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle (20-22 gauge for adult mice). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[12] Gently insert the needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the esophagus (no resistance should be felt), slowly administer the this compound suspension. The typical volume for oral gavage in mice is 5-10 mL/kg body weight.[9]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
b) Protocol for Elevated Plus Maze (EPM) Test
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
c) Protocol for Open Field Test
-
Apparatus: A square arena with high walls to prevent escape.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Procedure: Place the mouse in the center of the open field and allow it to explore for a set period (e.g., 10-30 minutes).
-
Data Collection: Use a video tracking system to record locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center versus the periphery of the arena).
-
Analysis: A decrease in time spent in the center is indicative of anxiety-like behavior. Changes in total distance traveled can indicate sedative or stimulant effects of the compound.
d) Protocol for Tissue Harvesting and Processing
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals according to approved protocols. For neurochemical analysis, rapidly dissect the brain and specific regions (e.g., hippocampus, cortex). For systemic inflammation studies, collect blood and other organs like the liver.
-
Brain Tissue Homogenization for Western Blot: [16][17][18][19]
-
Snap-freeze the brain tissue in liquid nitrogen and store it at -80°C.
-
On the day of analysis, weigh the frozen tissue and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors (typically 10 volumes of buffer to the tissue weight).[16]
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Sonicate the homogenate briefly to shear DNA and increase protein yield.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Liver Tissue Processing for ELISA: [20][21][22][23]
-
Rinse the excised liver with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize it in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and measure the protein concentration.
-
The supernatant can then be used for ELISA to quantify cytokine levels (e.g., TNF-α, IL-1β, IL-6).
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways for this compound
Based on evidence from related methoxyflavones, this compound is hypothesized to exert its neuroprotective and anti-inflammatory effects through the following pathways:
-
Modulation of GABAergic Neurotransmission: this compound analogs have been shown to potentiate GABA-A receptors, leading to anxiolytic and sedative effects.[2][15]
-
Inhibition of NF-κB Signaling: By inhibiting the activation of the transcription factor NF-κB, this compound may suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1] This action is potentially mediated through the AKT signaling pathway.[1]
-
Activation of Nrf2 Pathway: Some flavonoids are known to activate the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes. This is a plausible mechanism for the neuroprotective effects of this compound.
Proposed neuroprotective signaling pathway of this compound.
Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
General experimental workflow for in vivo studies.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters [frontiersin.org]
- 5. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Systematic Review and Meta-Analysis of Anxiety- and Depressive-Like Behaviors in Rodent Models of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot for tissue extract [protocols.io]
- 17. sysy.com [sysy.com]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. How to prepare samples for ELISA [elisakits.co.uk]
- 22. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. bosterbio.com [bosterbio.com]
Application Notes & Protocols: Formulation of 2'-Methoxyflavone for Oral Administration
Introduction
2'-Methoxyflavone is a member of the flavonoid family, a class of compounds known for various promising biological activities. However, like many flavonoids, its therapeutic potential is often hindered by poor aqueous solubility. This low solubility is a primary factor contributing to low and variable oral bioavailability, which can limit its effectiveness in vivo.[1][2] Methoxyflavones are generally considered to have improved metabolic stability and intestinal absorption compared to their hydroxylated analogs, but formulation strategies are still crucial to overcome the dissolution barrier.[1][3] This document provides detailed application notes and experimental protocols for developing oral formulations of this compound, aimed at enhancing its solubility, dissolution rate, and subsequent bioavailability. The strategies discussed are based on established pharmaceutical technologies shown to be effective for poorly water-soluble compounds, particularly those in the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[4][5]
Physicochemical Properties & Formulation Challenges
Understanding the physicochemical properties of this compound is the first step in formulation development. While specific data for this compound can be determined experimentally, the properties of similar methoxyflavones provide a strong reference. The primary challenge is its hydrophobic nature, leading to poor dissolution in gastrointestinal fluids.[1][3]
Table 1: Physicochemical Properties and Challenges of Methoxyflavones
| Property | Typical Value / Characteristic | Implication for Oral Formulation | Citation |
| Aqueous Solubility | Poor / Very Low | Rate-limiting step for absorption; leads to low bioavailability. | [1][3] |
| Permeability | Generally High | Once dissolved, the drug can be well-absorbed across the intestinal membrane. | [3] |
| BCS Classification | Likely Class II | The primary formulation goal is to enhance solubility and dissolution rate. | [4][5] |
| Metabolism | Subject to hepatic metabolism | Methylation can improve stability, but first-pass metabolism can still reduce bioavailability. Formulations bypassing hepatic first-pass (e.g., via lymphatic transport) are advantageous. | [1][6][7] |
| LogP | High | Indicates high lipophilicity, contributing to poor water solubility. | [4][8] |
Formulation Strategies to Enhance Oral Bioavailability
Several advanced formulation strategies can be employed to overcome the solubility limitations of this compound. The choice of strategy depends on the desired release profile, required dose, and manufacturing considerations.
Solid Dispersions
Solid dispersions enhance the dissolution rate by dispersing the drug in an amorphous state within a hydrophilic carrier matrix. This prevents the drug from crystallizing and presents it in a higher energy state, facilitating faster dissolution.
-
Principle : The drug is molecularly dispersed in a solid carrier, increasing the surface area and wettability.
-
Common Carriers : Polyvinylpyrrolidone (PVP K30), Poloxamers (e.g., Poloxamer 188), Polyethylene Glycols (PEGs).[1][5]
-
Advantages : Established manufacturing techniques (e.g., solvent evaporation, hot-melt extrusion), significant improvements in dissolution.[9][10]
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming host-guest inclusion complexes that have greatly improved aqueous solubility.[11][12]
-
Principle : The hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, and the hydrophilic exterior of the complex allows it to dissolve readily in water.[11][13]
-
Common Cyclodextrins : 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[11][14]
-
Advantages : High potential for solubility enhancement, can be prepared by simple methods like lyophilization or kneading.[14][15]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[16][17]
-
Principle : The drug is pre-dissolved in the lipid-based formulation. Upon ingestion, the formulation disperses to form nano- or micro-sized droplets, providing a large surface area for absorption. This approach can also enhance lymphatic transport, partially bypassing first-pass metabolism.[18]
-
Components :
-
Advantages : High drug-loading capacity, enhances both solubility and permeability, potential to reduce food effect and inter-patient variability.[16][20]
Nanoparticle Formulations
Nanotechnology-based approaches reduce the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[21][22]
-
Principle : Encapsulating or formulating the drug into nanoparticles (e.g., polymeric nanoparticles, liposomes) protects it from degradation and enhances its uptake.[21][23]
-
Common Materials :
-
Advantages : Potential for targeted delivery, controlled release, and improved stability in the GI tract.[22][26]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. scispace.com [scispace.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 24. liposomes.ca [liposomes.ca]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Bioavailability of 2'-Methoxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the bioavailability of 2'-Methoxyflavone. This document outlines the factors influencing its absorption, distribution, metabolism, and excretion (ADME), and offers detailed protocols for key experimental procedures.
Introduction to this compound Bioavailability
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. However, like many flavonoids, its therapeutic potential is often limited by low oral bioavailability. This is primarily attributed to poor aqueous solubility and significant first-pass metabolism. The methoxy group at the 2'-position, however, is thought to enhance metabolic stability compared to its hydroxylated counterparts. Understanding the specific pharmacokinetic profile of this compound is crucial for the development of effective oral formulations.
Factors Influencing Bioavailability
Several key factors can impact the bioavailability of this compound:
-
Poor Water Solubility: As a lipophilic molecule, this compound has limited solubility in the aqueous environment of the gastrointestinal tract, which can hinder its dissolution and subsequent absorption.
-
Metabolic Instability: While the methoxy group offers some protection, this compound is still susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver and small intestine. O-demethylation is a common metabolic pathway for methoxyflavones.
-
Efflux Transporter Activity: The compound may be actively transported out of intestinal cells by efflux pumps like P-glycoprotein, further reducing its net absorption.
Strategies to Enhance Bioavailability
To overcome the challenges of low bioavailability, various formulation strategies can be employed:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 2'-Hydroxyflavanone in Mice Following a Single Oral Dose
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Cmax | 185.86 | ng/mL |
| Tmax | 5 | min |
| T1/2 (Half-life) | 97.52 | min |
Data extrapolated from a study on 2'-hydroxyflavanone, a structurally related compound.
Experimental Protocols
Here are detailed protocols for key experiments to determine the bioavailability of this compound.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting intestinal drug absorption.
Materials:
-
Caco-2 cells (passage 30-45)
-
24-well Transwell plates (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow
-
LC-MS/MS system
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seed the Caco-2 cells onto the Transwell inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value >250 Ω·cm² indicates a well-formed monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add the this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Sample Analysis:
-
Quantify the remaining concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
-
In Vivo Pharmacokinetic Study in Rodents
This study determines the plasma concentration-time profile of this compound after oral and intravenous administration to calculate its absolute oral bioavailability.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: oral and intravenous (IV) administration.
-
For the oral group, administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
For the IV group, administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for both oral and IV administration.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Experimental Workflow for Determining Oral Bioavailability
Using 2'-Methoxyflavone as a Chemical Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community as a valuable chemical probe for investigating various cellular processes. Its unique structure allows it to modulate specific biological pathways, making it a powerful tool for studying apoptosis, neuroprotection, and inflammation. This document provides detailed application notes and protocols for utilizing this compound in research and drug discovery, with a focus on its role in cancer cell apoptosis, neuronal function, and anti-inflammatory responses.
Data Presentation
The biological activity of this compound and its derivatives has been quantified across various experimental models. The following tables summarize key quantitative data for easy comparison.
Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time |
| MOLT-4 | MTT | 68.8[1] | 24 hours |
| U937 | MTT | 85.2[1] | 24 hours |
Table 2: Neuroprotective and GABA-A Receptor Modulatory Effects of 2'-Methoxy-6-methylflavone
| Assay | System | Effect | Concentration/Dose |
| Focal Ischemia | In vivo (mice) | Dose-dependent decrease in infarct volume | 0.1 - 30 mg/kg[2] |
| GABA-A Receptor Modulation | Xenopus oocytes expressing human recombinant α1β2γ2L receptors | Potentiation of GABA-induced currents | 1 - 300 µM[3] |
| Direct GABA-A Receptor Activation | Xenopus oocytes expressing human recombinant α2β2γ2L receptors | Direct activation of the receptor | EC50 ≈ 74 µM[3] |
Signaling Pathways and Experimental Workflows
TRAIL-Induced Apoptosis in Leukemia Cells
This compound has been shown to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in human leukemic cells.[1][4] This process involves the modulation of both extrinsic and intrinsic apoptotic pathways.
Caption: this compound enhances TRAIL-induced apoptosis.
Neuroprotection via GABA-A Receptor Modulation
A derivative, 2'-methoxy-6-methylflavone, has demonstrated neuroprotective effects, partly through the modulation of GABA-A receptors.[2][3] It can act as both a positive allosteric modulator and a direct activator of these receptors, depending on the subunit composition.
Caption: Modulation of GABA-A receptors by 2'-methoxy-6-methylflavone.
Anti-inflammatory Action through NF-κB Inhibition
Methoxyflavones are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
This compound
-
Human leukemic cell lines (e.g., MOLT-4, U937)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Analysis of TRAIL-Induced Apoptosis by Flow Cytometry
This protocol quantifies the potentiation of TRAIL-induced apoptosis by this compound.
Materials:
-
This compound
-
Recombinant human TRAIL
-
MOLT-4 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MOLT-4 cells with the IC20 concentration of this compound for a predetermined time (e.g., 24 hours). Then, add TRAIL at various concentrations and incubate for another 24 hours.[1]
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of proteins involved in the apoptotic pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-FLIP, anti-Mcl-1, anti-caspase-8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Electrophysiological Recording in Brain Slices
This protocol is adapted for studying the modulatory effects of 2'-methoxy-6-methylflavone on GABA-A receptors in hippocampal neurons.
Materials:
-
2'-methoxy-6-methylflavone
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Vibratome
-
Patch-clamp rig with amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Brain Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from hippocampal neurons.
-
Establish a stable baseline recording of GABAergic inhibitory postsynaptic currents (IPSCs).
-
-
Compound Application: Bath-apply 2'-methoxy-6-methylflavone at desired concentrations and record changes in the amplitude, frequency, and decay kinetics of IPSCs.
-
Data Analysis: Analyze the electrophysiological data to determine the effect of the compound on GABA-A receptor function.
Protocol 5: NF-κB Reporter Assay
This assay measures the inhibitory effect of this compound on NF-κB activation.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, RAW264.7)
-
This compound
-
LPS (lipopolysaccharide) or TNF-α (tumor necrosis factor-alpha)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding LPS or TNF-α to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of inhibition of NF-κB activation.
Conclusion
This compound and its derivatives are versatile chemical probes with significant potential in cancer research, neuropharmacology, and immunology. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize these compounds to investigate key cellular signaling pathways and to explore their therapeutic potential. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the multifaceted roles of methoxyflavones in biology and medicine.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. The Direct Actions of GABA, 2’-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2'-Methoxyflavone in Drug Discovery and Development
Introduction
2'-Methoxyflavone is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants, including Hypericum riparium.[1][2] Flavonoids, and specifically methoxylated flavones, have garnered significant interest in the scientific community for their diverse pharmacological activities and potential as therapeutic agents.[3][4] The presence of a methoxy group can enhance metabolic stability and bioavailability, making these compounds attractive candidates for drug development.[3][5] this compound has demonstrated potential in several therapeutic areas, including oncology and immunology, primarily through its ability to modulate key cellular signaling pathways.[4][6][7] These application notes provide an overview of the known biological activities, mechanisms of action, and relevant experimental data for this compound.
Mechanism of Action
The therapeutic effects of this compound and related methoxyflavones are attributed to their interaction with multiple cellular targets and signaling pathways.
-
Modulation of Apoptotic Pathways: this compound has been shown to enhance apoptosis (programmed cell death) induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in human leukemic cells.[7] This synergistic effect involves the mitochondrial pathway, characterized by an increase in the expression of the pro-apoptotic protein BAX.[7] The process is also linked to the activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade.[7]
-
Inhibition of Pro-inflammatory Pathways: Methoxyflavones are recognized for their anti-inflammatory properties.[8][9] They can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[10][11] The anti-inflammatory actions of the related compound 2'-methoxy-6-methylflavone have been linked to the AKT signaling pathway.[10]
-
Modulation of Kinase Signaling: The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival, proliferation, and growth and are often dysregulated in cancer.[12] Flavonoids can modulate these signaling cascades, thereby inhibiting cancer cell proliferation.[12][13] For example, the related methoxyflavone, tangeretin, has been shown to inhibit the phosphorylation of p38 MAPK, JNK, and AKT.[13]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and structurally related compounds to provide a benchmark for its potential efficacy.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | CHO | MTS Assay | IC50 | 64.8 μM | [1][2] |
| This compound | MOLT-4 (Leukemia) | MTT Assay | IC20 | ~25 µg/mL | [7] |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | IC50 | 25 µM | [6] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | Not Specified | IC50 | 8.58 µM | [5] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast Cancer) | Not Specified | IC50 | 3.71 µM | [5] |
Table 2: Neuroprotective and Anti-inflammatory Activity of Related Methoxyflavones
| Compound | Model | Effect | Concentration/Dose | Reference |
| 2'-methoxy-6-methylflavone | Mouse model of focal ischemia | Decreased infarct volume | 30 mg/kg | [10] |
| 2'-methoxy-6-methylflavone | Mouse brain slices | Increased GABA-A receptor tonic currents | 0.1–10 µM | [10] |
| 2'-methoxy-6-methylflavone | Macrophage cell line | Decreased LPS-induced NF-κB activity | 10⁻³–10⁻⁴ M | [10] |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Primary rat cortical cells | Neuroprotection against glutamate toxicity | 0.1-10 µM | [14] |
Visualized Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 2'-Methoxyflavone Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2'-Methoxyflavone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule, which means it has poor water solubility.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue for many flavonoids.[1][2] The solvent in which you initially dissolve the compound (like DMSO) is often not fully miscible with the aqueous medium, leading to the compound crashing out of solution upon dilution.
Q2: What is the first thing I should do if I observe precipitation?
A2: The simplest initial step is to reduce the final concentration of this compound in your assay.[2] It's possible you are working above its saturation solubility. Also, optimizing your dilution scheme can help. Instead of a single large dilution, perform serial dilutions of your stock solution into the final medium.[2]
Q3: Are there alternatives to DMSO for dissolving this compound?
A3: While DMSO is a common solvent for poorly soluble compounds, others can be used.[3] Ethanol can be an alternative, but like DMSO, it can exhibit cellular toxicity at higher concentrations.[2] Co-solvent systems, which are mixtures of water-miscible solvents like ethanol and DMSO, can sometimes improve solubility while minimizing the toxicity of a single solvent.[2]
Q4: How can I improve the long-term stability of this compound in my experimental setup?
A4: For longer incubations, precipitation can occur over time. To mitigate this, consider incorporating solubility enhancers directly into your culture medium, such as hydroxypropyl-β-cyclodextrin (HPβ-CD).[2] For very long experiments, periodically replacing the medium with a freshly prepared solution can also help maintain the desired concentration.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| Immediate precipitation upon dilution in aqueous media. | The concentration exceeds the aqueous solubility limit of this compound. | • Reduce the final concentration of the compound.[2]• Optimize the dilution by performing serial dilutions.[2]• Pre-warm the aqueous medium before adding the compound solution, as this can sometimes improve solubility.[2] |
| The compound precipitates over the course of a long-term incubation. | The compound is slowly coming out of solution over time. | • Incorporate a non-toxic solubilizing agent like hydroxypropyl-β-cyclodextrin (HPβ-CD) into the medium.[2]• For very long incubations, consider replacing the medium with a freshly prepared compound-containing medium at intermediate time points.[2] |
| Inconsistent or non-reproducible experimental results. | Incomplete solubilization or precipitation is leading to variable effective concentrations of this compound. | • Ensure complete initial dissolution in the stock solvent (e.g., DMSO) before diluting into the aqueous medium.• Visually inspect for any precipitate before use.• Employ a solubility enhancement technique to ensure the compound remains in solution. |
| Low plasma concentrations in in vivo studies. | Poor dissolution of this compound in the gastrointestinal tract is limiting absorption. | • Enhance solubility through formulation strategies such as solid dispersions, nanoparticle formulations, or complexation with cyclodextrins.[1] |
Advanced Solubility Enhancement Strategies
For researchers requiring higher concentrations of this compound or developing formulations for in vivo use, several advanced techniques can be employed.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their cavity, increasing their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HPβ-CD) is a commonly used derivative with low toxicity.[2]
Quantitative Data for Flavonoid Solubility Enhancement with Cyclodextrins
| Flavonoid | Cyclodextrin | Solubility Enhancement |
| Itraconazole | HP-β-CD | >100-fold increase in apparent solubility.[4] |
| Chrysin | HP-β-CD | ~9.1-fold increase in solubility in 2 mM HP-β-CD.[5] |
| Apigenin | HP-β-CD | ~11.5-fold increase in solubility in 2 mM HP-β-CD.[5] |
| Luteolin | HP-β-CD | ~70.2-fold increase in solubility in 2 mM HP-β-CD.[5] |
Note: Data for structurally similar flavonoids are presented as a reference for the potential enhancement achievable for this compound.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a flavonoid-cyclodextrin complex using a lyophilization (freeze-drying) technique.
-
Preparation of Cyclodextrin Solution: Dissolve an appropriate amount of hydroxypropyl-β-cyclodextrin (HPβ-CD) in deionized water with stirring to create a clear solution.
-
Preparation of Flavonoid Solution: Dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol.
-
Complexation: Slowly add the this compound solution to the HPβ-CD solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any un-complexed, precipitated flavonoid.
-
Lyophilization: Freeze the filtered solution at -80°C and then lyophilize for 24-48 hours to obtain a dry powder of the inclusion complex.[6] This powder can be reconstituted in aqueous buffers for experiments.
Caption: Workflow for Cyclodextrin Complexation.
Solid Dispersion
Solid dispersion is a technique where the poorly soluble drug is dispersed in an inert hydrophilic carrier.[6] This can convert the drug to an amorphous state, which can significantly improve its dissolution rate.[7] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[8]
Quantitative Data for Flavonoid Dissolution from Solid Dispersions
| Flavonoid | Carrier | Drug:Carrier Ratio (w/w) | Dissolution at pH 6.8 |
| Naringenin | PVP | 20:80 | 100% release.[8] |
| Hesperetin | PVP | 20:80 | 100% release.[8] |
| Naringenin | PEG | - | < 60-70% release.[8] |
| Hesperetin | PEG | - | < 60-70% release.[8] |
Note: Data for structurally similar flavonoids are presented to illustrate the effectiveness of this technique.
Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and a carrier (e.g., PVP K30) and dissolve them in a minimal amount of a common solvent like absolute ethanol in a round-bottom flask.[1][8] Use gentle vortexing or sonication to ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.[1]
-
Drying: Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.[1]
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.[1]
Caption: Workflow for Solid Dispersion Preparation.
Nanotechnology-Based Approaches
Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced solubility and dissolution rates.[6][9]
-
Nanoparticle Formulation: This involves creating nanoparticles of the drug, which can be achieved through methods like solvent evaporation or high-pressure homogenization.[10]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can encapsulate and deliver poorly soluble drugs.[11]
Experimental Protocol: Preparation of this compound Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in an organic solvent like ethyl acetate.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).[1]
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed stirring. Further emulsify the mixture using a probe sonicator or a high-speed homogenizer on an ice bath to form an oil-in-water emulsion.[1]
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[1]
-
Nanoparticle Collection and Washing: Collect the nanoparticles by ultracentrifugation. Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug.[1]
Caption: Nanoparticle Preparation Workflow.
Logical Relationship of Solubility Strategies
The choice of solubility enhancement strategy often depends on the experimental context, from initial in vitro screening to in vivo studies.
Caption: Hierarchy of Solubility Enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. staff-old.najah.edu [staff-old.najah.edu]
- 9. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: 2'-Methoxyflavone in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Methoxyflavone. Our aim is to address common stability issues encountered in cell culture media and provide practical solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in cell culture media?
A1: The stability of this compound, like many flavonoids, is primarily influenced by several factors in cell culture media. These include the pH of the medium, exposure to light, temperature, and the presence of oxidizing agents. Flavonoids are generally more stable in acidic conditions and their degradation can be accelerated in neutral to alkaline solutions.[1]
Q2: How should I store my this compound stock solutions to ensure maximum stability?
A2: To maximize stability, it is recommended to store stock solutions of this compound in a suitable solvent such as DMSO, ethanol, or methanol at low temperatures, preferably at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is also advised to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
Q3: I'm observing a color change in my this compound-containing media. What is the likely cause?
A3: A color change in your cell culture medium containing this compound is often an indicator of compound degradation. This can be caused by photodegradation upon exposure to light, or chemical degradation due to factors like pH instability or oxidation over time.
Q4: What are the potential degradation pathways for this compound in an aqueous environment like cell culture media?
A4: While specific studies on this compound are limited, based on the behavior of similar methoxyflavones, the primary degradation pathways are likely O-demethylation and oxidation of the flavonoid rings. Exposure to air and light can also induce degradation, potentially through the formation of reactive intermediates.[1]
Q5: How frequently should I replace the cell culture medium containing this compound in my experiments?
A5: Due to potential stability issues, it is advisable to prepare fresh working solutions of this compound for each experiment.[1] For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound. The optimal frequency will depend on the specific experimental conditions and the stability of the compound under those conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected biological results | Degradation of this compound in the cell culture medium. | Prepare fresh working solutions of the compound immediately before each experiment.[1] Minimize the exposure of the compound to light during preparation and incubation. Run a parallel control experiment to assess the stability of this compound under your specific assay conditions (pH, temperature, media components).[1] |
| Precipitation of the compound in the cell culture medium | Poor solubility or exceeding the solubility limit of this compound in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically ≤0.1%) to avoid solvent-induced precipitation. Prepare a more diluted stock solution and add a larger volume to the medium, ensuring thorough mixing. Perform a preliminary solubility test by preparing serial dilutions of this compound in the cell culture medium to determine its solubility limit under your experimental conditions. |
| Appearance of unknown peaks in HPLC or LC-MS analysis of the cell culture supernatant | Degradation of this compound into one or more degradation products. | Protect the experimental setup from light. Ensure the pH of the cell culture medium remains stable throughout the experiment. Analyze samples at different time points to monitor the appearance and increase of degradation peaks. |
| Loss of compound potency over the course of a long-term experiment | Gradual degradation of this compound in the incubator. | Replenish the cell culture medium with freshly prepared this compound at regular intervals. The frequency of media change should be determined based on a preliminary stability assessment. |
Quantitative Data Summary
| Compound | Condition | Observation | Reference |
| Methoxyflavones (general) | Blood and plasma at -20°C | High stability over two days (96.6–100%), with significant degradation after seven days (84.3–92.6%). | [2][3] |
| 3',4'-dimethoxyflavone | DMSO | Soluble at ≥ 20 mg/mL. | [1] |
| 3-hydroxyflavone | DMSO | Soluble at 47 mg/mL. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium (e.g., DMEM/F12) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your chosen cell culture medium (e.g., DMEM/F12) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot from the incubator.
-
Sample Preparation:
-
Add an equal volume of ice-cold acetonitrile to the media sample to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B) to elute the compound.
-
Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to calculate the percentage of this compound remaining.
-
Plot the percentage of remaining compound against time to determine the degradation profile.
-
Visualizations
References
Technical Support Center: Optimizing 2'-Methoxyflavone Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of 2'-Methoxyflavone in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?
A1: Due to its hydrophobic nature, this compound has poor aqueous solubility.[1] The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q2: What is the maximum permissible concentration of DMSO in cell culture experiments?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5% (v/v) for most cell-based assays.[1] However, sensitivity to DMSO can vary between cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO used in the experimental wells) to determine the maximum tolerated DMSO concentration for your specific cell line.[1]
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to overcome this:
-
Optimize the Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the final medium.
-
Use a Serial Dilution Approach: Prepare intermediate dilutions of your DMSO stock solution in pre-warmed culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can help prevent precipitation.[1]
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) culture medium can sometimes improve solubility.[1]
-
Increase the Final Dilution Volume: Performing the final dilution in a larger volume of medium can help to keep the compound in solution.[1]
Q4: What is a typical effective concentration range for this compound in in vitro studies?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on studies of this compound and structurally similar methoxyflavones, a broad range from 1 µM to 100 µM has been explored. For cytotoxicity studies in cancer cell lines, concentrations leading to IC50 values can range from low micromolar to over 100 µM.[1][3] For other effects, such as anti-inflammatory or neuroprotective activities, lower concentrations in the range of 1-20 µM may be effective.[3][4] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound Precipitation in Media | The final concentration exceeds the aqueous solubility of this compound. | Reduce the final concentration. Use a serial dilution method with pre-warmed media. Ensure the final DMSO concentration is minimal.[1] |
| Inconsistent/Irreproducible Results | Incomplete dissolution of the stock solution or precipitation over time in diluted aqueous solutions. | Visually inspect the DMSO stock for crystals before use; gently warm and vortex if necessary. Prepare fresh dilutions in media for each experiment. |
| High Background in Western Blots | Non-specific antibody binding. | Optimize blocking conditions (e.g., extend blocking time, use a different blocking agent like 5% BSA in TBST). Ensure adequate washing steps. Use a recommended antibody dilution. |
| No Signal in Western Blots for Phospho-proteins | Low protein phosphorylation, phosphatase activity, or incorrect antibody. | Stimulate cells appropriately to induce phosphorylation. Use phosphatase inhibitors in the lysis buffer. Ensure the primary antibody is specific for the phosphorylated form of the target protein. |
| High Ct Values or No Amplification in qPCR | Poor RNA quality, inefficient reverse transcription, or suboptimal primer design. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit. Design and validate primers for specificity and efficiency. |
Data Presentation: Cytotoxicity of Methoxyflavones
The following table summarizes the cytotoxic effects (IC50 values) of various methoxyflavones, including this compound and its structural analogs, in different cancer cell lines. This data can serve as a starting point for determining an appropriate concentration range for your experiments.
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| This compound | MOLT-4 | Human Leukemia | 24 h | Not specified, but cytotoxic | [3] |
| This compound | U937 | Human Leukemia | 24 h | Not specified, but cytotoxic | [3] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 72 h | 3.71 | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 | Breast Cancer | 72 h | 21.27 | [1] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 | Breast Cancer | Not specified | 8.58 | [1] |
| 5-demethyltangeritin | PC3 | Prostate Cancer | 48 h | 11.8 | [1] |
| Tangeritin | PC3 | Prostate Cancer | 48 h | 17.2 | [1] |
| Acacetin | Not specified | Not specified | 24 h | ~25 | [1] |
| Xanthomicrol | HCT116 | Colon Cancer | 24 h | Potent reduction in viability at 15-21 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Add the diluted compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle control wells (medium with DMSO) and untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for detecting changes in the phosphorylation status of key proteins in signaling pathways like PI3K/Akt, MAPK, and NF-κB.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-p65, anti-total-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the desired concentration of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2'-Methoxyflavone Precipitation in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to troubleshoot and prevent the precipitation of 2'-Methoxyflavone in experimental assays. The following information is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A1: this compound, like many flavonoids, is a hydrophobic molecule with poor aqueous solubility.[1] Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment. This sudden change in solvent polarity causes the compound to "crash out" of the solution as it is no longer soluble at the desired concentration in the aqueous medium.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1] Ethanol is another organic solvent that can be used. For the parent compound, flavone, the solubility in both DMSO and ethanol is approximately 30 mg/mL.[2] It is reasonable to expect a similar solubility for this compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v), with many cell lines tolerating up to 1%.[1] However, it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Q4: Can I heat or sonicate the solution to redissolve the this compound precipitate?
A4: Gentle warming (e.g., to 37°C) and sonication can be effective for dissolving the initial stock solution of this compound in an organic solvent. However, if precipitation occurs after dilution into an aqueous buffer, these methods are generally not recommended as they may not be effective and could potentially damage sensitive biological components of your assay, such as proteins or cells. It is more effective to optimize the preparation and dilution protocol to prevent precipitation from occurring in the first place.
Q5: Can components of my cell culture medium, like serum, affect the solubility of this compound?
A5: Yes, components in cell culture media can influence the solubility of hydrophobic compounds. Serum proteins, such as albumin, can sometimes bind to hydrophobic molecules, which can either increase their apparent solubility or, in some cases, contribute to aggregation and precipitation.[3] It is important to be consistent with the media composition, including serum percentage, throughout your experiments.
Quantitative Data Summary
The following table summarizes the physicochemical properties and approximate solubility of this compound and its parent compound, flavone. This data is essential for preparing appropriate stock solutions and working concentrations.
| Property | Value | Reference |
| Molecular Weight | 252.26 g/mol | [4] |
| LogP (estimated) | 3.5 | [4] |
| Melting Point | 102-103°C | |
| Solubility of Flavone in DMSO | ~30 mg/mL (~135 mM) | [2] |
| Solubility of Flavone in Ethanol | ~30 mg/mL (~135 mM) | [2] |
| Solubility of Flavone in 1:6 Ethanol:PBS (pH 7.2) | ~0.14 mg/mL (~0.63 mM) | [2] |
| Aqueous Solubility | Poor | [1] |
Note: Specific solubility data for this compound is limited; values for the parent compound flavone are provided as a close approximation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the standard method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly to ensure the compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol describes the recommended serial dilution method to prevent precipitation when preparing working solutions of this compound for assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare one or more intermediate dilutions of the stock solution in 100% DMSO if very low final concentrations are required.
-
Final Dilution:
-
Dispense the pre-warmed aqueous buffer or cell culture medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the required small volume of the this compound stock or intermediate dilution dropwise to the medium. Crucially, always add the compound stock to the aqueous medium, not the other way around.
-
This gradual addition helps to prevent a sudden change in solvent polarity that can cause precipitation.
-
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific assay (typically ≤ 0.5%).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of this compound, as precipitation can occur over time.
Visual Troubleshooting Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: The mechanism of this compound precipitation upon dilution.
References
Technical Support Center: 2'-Methoxyflavone Experiments
Welcome to the Technical Support Center for 2'-Methoxyflavone research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a naturally occurring flavonoid derivative that has garnered interest for its potential therapeutic properties. Its primary research applications include the investigation of its anticancer effects, particularly its ability to induce or sensitize cancer cells to apoptosis (programmed cell death), and its role as a neuroprotective agent.[1][2]
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the cause and how can I resolve this?
This is a common issue stemming from the lipophilic nature and consequently poor water solubility of this compound.[3][4] Precipitation can lead to inconsistent and unreliable experimental results.
-
Cause: The compound is likely falling out of solution as the concentration of the organic solvent (like DMSO) is diluted in the aqueous culture medium.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.[5] When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low, typically ≤ 0.1%, to maintain solubility and minimize solvent-induced cytotoxicity. It is also advisable to pre-warm the medium before adding the compound and to mix it gently but thoroughly.[6]
Q3: My experimental results with this compound are inconsistent. What are the potential sources of this variability?
In addition to solubility issues, several factors can contribute to a lack of reproducibility in cell-based assays:
-
Compound Stability: Methoxyflavones can degrade in solution depending on factors like pH, temperature, and light exposure.[6] It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock solution.
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[7] Cellular responses can change with increasing passage numbers.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to significant variability. Mix the cell suspension thoroughly before and during plating.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate techniques to ensure accurate dispensing of both cells and the compound.
Q4: Are there known off-target effects of this compound that I should be aware of?
Yes, like many flavonoids, this compound can have off-target effects that may interfere with certain assays:
-
Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, which may increase background signals in fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy). It is crucial to include unstained, compound-treated controls to assess autofluorescence.
-
Direct Reagent Reduction: In cell viability assays that use tetrazolium salts like MTT or MTS, flavonoids can directly reduce the reagent, leading to a false-positive signal of increased cell viability. A cell-free control experiment is recommended to test for this artifact.
Troubleshooting Guides
Issue 1: High Background or Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
-
Symptom: Higher than expected cell viability, or a signal in cell-free wells.
-
Possible Cause: Direct reduction of the assay reagent by this compound.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with culture medium and serial dilutions of this compound (and vehicle control) but without cells.
-
Add the viability reagent (e.g., MTT, MTS) and incubate as you would for your experiment.
-
If you observe a color change or signal in the cell-free wells, this indicates a direct reaction between the compound and the reagent.
-
Solution: Consider using an alternative viability assay that is not based on reductase activity, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time cell analysis system.
-
Issue 2: Inconsistent or Weak Signal in Western Blotting for Signaling Pathway Analysis
-
Symptom: Faint bands, no bands, or high background on the western blot.
-
Possible Cause: Issues with antibody concentrations, protein transfer, or blocking.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.
-
Verify Protein Transfer: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. For small proteins, ensure your membrane has an appropriate pore size (e.g., 0.2 µm).
-
Optimize Blocking: Insufficient blocking can lead to high background. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Check for Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target proteins.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: Unexpected peaks in the chromatogram when analyzing this compound solutions.
-
Possible Cause: Degradation of this compound in the solvent or under experimental conditions.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study by incubating this compound in your experimental medium or solvent at the experimental temperature (e.g., 37°C) for various durations. Analyze the samples by HPLC at different time points to monitor for degradation.
-
Use Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before use.
-
Protect from Light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Quantitative Data Summary
The following tables provide examples of quantitative data for methoxyflavones to serve as a reference. It is crucial to determine these values empirically for your specific experimental system.
Table 1: Cytotoxicity of Methoxyflavones in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / IC20 (µM) | Treatment Duration (hours) | Reference |
| This compound | MOLT-4 (Leukemia) | MTT | IC20: ~25 | 24 | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | Not Specified | IC50: 3.71 | 72 | [8] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast) | Not Specified | IC50: 21.27 | 72 | [8] |
| Sideritoflavone | MCF-7 (Breast) | Not Specified | IC50: 4.9 | 72 | [8] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast) | Not Specified | IC50: 8.58 | Not Specified | [8] |
Table 2: HPLC Method Validation Parameters for Methoxyflavones
| Parameter | 3,5,7,3',4'-pentamethoxyflavone (PMF) | 5,7-dimethoxyflavone (DMF) | 5,7,4'-trimethoxyflavone (TMF) | Reference |
| Linearity (R²) | > 0.9995 | > 0.9995 | > 0.9995 | [9] |
| LOD (µg/mL) | 0.052 - 1.44 | 0.052 - 1.44 | 0.052 - 1.44 | [9] |
| LOQ (µg/mL) | 1.48 - 4.40 | 1.48 - 4.40 | 1.48 - 4.40 | [9] |
| Intra-day Precision (%RSD) | < 2% | < 2% | < 2% | [10] |
| Inter-day Precision (%RSD) | < 2% | < 2% | < 2% | [10] |
| Accuracy (% Recovery) | 99.59 - 104.38 | 99.59 - 104.38 | 99.59 - 104.38 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for dissolving and diluting this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Methodology:
-
Stock Solution Preparation (e.g., 25 mM):
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired high concentration (e.g., 25 mM). Vortex or gently warm if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the medium applied to the cells does not exceed 0.1% to avoid solvent toxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the specified duration. Include both negative (vehicle-treated) and positive controls.
-
Harvest the cells, including any floating cells from the supernatant, and transfer to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up compensation and gates.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Visualizations
References
- 1. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Reproducibility in 2'-Methoxyflavone Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility issues encountered during experiments with 2'-Methoxyflavone.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary research applications?
This compound is a flavonoid, a class of natural compounds, that has garnered interest for its potential therapeutic properties. Its primary research applications include the investigation of its anti-cancer, anxiolytic, and neuroprotective effects. Key areas of study involve its role as an aromatase inhibitor, a modulator of GABAA receptors, and its ability to sensitize cancer cells to apoptosis-inducing agents like TRAIL.
2. What are the main causes of poor reproducibility in this compound research?
The primary challenges that lead to poor reproducibility in research involving this compound are its low aqueous solubility and potential for degradation. These factors can lead to inconsistencies in sample preparation and biological assays, resulting in variable experimental outcomes.
3. How can I improve the solubility of this compound in my experiments?
Improving the solubility of this compound is crucial for obtaining reliable and reproducible results. Here are some common strategies:
-
Use of Organic Solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
-
Co-solvent Systems: Employing a co-solvent system, where the compound is first dissolved in a small amount of an organic solvent like DMSO and then diluted in the aqueous experimental medium, can enhance solubility.
-
pH Adjustment: The stability and solubility of flavonoids can be pH-dependent. They are generally more stable in acidic conditions.
-
Use of Excipients: For in vivo studies, formulation strategies such as the use of cyclodextrins or solid dispersions can improve bioavailability.
4. How should I handle and store this compound to prevent degradation?
To ensure the stability of this compound and obtain reproducible results, proper handling and storage are essential:
-
Storage of Solid Compound: Store the solid compound in a cool, dark, and dry place.
-
Storage of Stock Solutions: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.
-
Light Protection: Protect solutions from light to prevent photodegradation.
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound for your experiments from a recently prepared stock solution.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Precipitation of this compound in culture medium.
-
Solution: Observe the culture medium under a microscope after adding the compound. If crystals are visible, the compound has likely precipitated. To address this, lower the final concentration of this compound in the assay. You can also try a serial dilution approach, where you make intermediate dilutions of your DMSO stock in the culture medium before the final dilution in the cell plate.
-
-
Possible Cause 2: Degradation of the compound during incubation.
-
Solution: Minimize the exposure of your experimental plates to light. Prepare fresh dilutions of this compound for each experiment. If long incubation times are necessary, consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH of the medium).
-
-
Possible Cause 3: Cell line variability.
-
Solution: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.
-
Issue 2: Low or no activity in enzymatic assays (e.g., aromatase inhibition).
-
Possible Cause 1: Inaccurate concentration of the active compound due to solubility issues.
-
Solution: Confirm the solubility of this compound in your assay buffer. If solubility is an issue, consider the use of a co-solvent, ensuring that the final concentration of the organic solvent does not affect enzyme activity.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh solutions of the compound for each assay. Protect the solutions from light and maintain appropriate temperatures.
-
-
Possible Cause 3: Issues with the assay components.
-
Solution: Ensure all assay reagents, including the enzyme and substrate, are within their expiration dates and have been stored correctly. Run appropriate positive and negative controls to validate the assay performance.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and related methoxyflavones against various cancer cell lines and the aromatase enzyme. This data provides a comparative context for the potential bioactivity and highlights the variability that can be observed.
Table 1: Cytotoxic Activity of Methoxyflavone Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 | 3.71 | |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 | 21.27 | |
| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 | 8.58 | |
| 7-Methoxyflavone | HT-29 | 36.5 | |
| 7,4'-Dimethoxyflavone | HT-29 | 24.2 | |
| Tangeretin | SCC-9 | ~20 |
Table 2: Aromatase Inhibitory Activity of Methoxyflavone Analogs
| Compound | IC50 (µM) | Citation(s) |
| 7-Methoxyflavone | 1.9 | |
| 7,4'-Dimethoxyflavone | 9.0 | |
| Chrysin (5,7-dihydroxyflavone) | 4.2 | |
| 7-Hydroxyflavone | 0.51 | |
| 7,4'-Dihydroxyflavone | 3.2 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of flavones, which can be adapted for this compound.
-
Step 1: Synthesis of 2'-Hydroxychalcone Intermediate.
-
Dissolve 2-hydroxyacetophenone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of 2-methoxybenzaldehyde.
-
Slowly add a base catalyst (e.g., aqueous potassium hydroxide) while stirring.
-
Continue stirring at room temperature for 24-48 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter, wash with cold water, and dry the crude chalcone.
-
Recrystallize from a suitable solvent (e.g., ethanol or methanol) to purify the intermediate.
-
-
Step 2: Oxidative Cyclization to this compound.
-
Dissolve the purified 2'-hydroxychalcone in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Add a catalyst, such as iodine (I2).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is the crude this compound.
-
Filter, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization.
-
Quality Control: Purity Analysis by HPLC
-
System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (acidified with 0.1% acetic acid or trifluoroacetic acid) is commonly used. A typical gradient could be starting from a lower concentration of methanol and gradually increasing to a higher concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase or a suitable organic solvent to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.
Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.
-
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase assay buffer
-
Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH generating system
-
96-well microplate (black or white)
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound to the wells of the 96-well plate.
-
Add the recombinant human aromatase to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH generating system.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a set period (e.g., 60 minutes).
-
The rate of fluorescence increase is proportional to the aromatase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental Workflow for this compound Research.
Caption: Simplified PI3K/Akt Signaling Pathway.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Enhancement of TRAIL-Induced Apoptosis by this compound.
minimizing off-target effects of 2'-Methoxyflavone in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 2'-Methoxyflavone in cell-based assays.
Troubleshooting Guide
Unexpected results in cell-based assays using this compound can often be attributed to its off-target effects or interactions with assay components. This guide provides solutions to common problems encountered during experiments.
| Observed Problem | Potential Off-Target Cause | Recommended Solutions & Troubleshooting Steps |
| Unexpected changes in cell morphology, proliferation, or viability at concentrations where the on-target effect is not expected. | Interaction with unintended cellular targets. A close analog, 2'-methoxy-6-methylflavone, has been shown to modulate GABAA receptors, suggesting a potential off-target effect for this compound on neuronal or other cells expressing these receptors.[1][2] Flavonoids have also been reported to be cytotoxic to various cell lines.[3][4] | 1. Perform a dose-response curve: Determine the EC50/IC50 of this compound in your specific cell line and compare it to the expected potency for the intended target.2. Use a lower concentration range: If possible, use concentrations of this compound that are well below the concentrations where off-target effects are observed.3. Employ control cell lines: Use cell lines that do not express the intended target to identify non-specific effects.4. Counter-screen against known off-targets: If there is evidence of interaction with a particular off-target (e.g., GABAA receptors), use specific antagonists to see if the unexpected phenotype is reversed. |
| Inconsistent or irreproducible results in cell viability assays (e.g., MTT, XTT, AlamarBlue). | Direct reduction of assay reagents by this compound. Flavonoids are known to directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. | 1. Use a non-enzymatic cell viability assay: Switch to an ATP-based assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay that is less susceptible to compound interference.2. Include a "no-cell" control: In your plate layout, include wells with media and this compound but no cells to measure the direct reduction of the assay reagent by the compound. Subtract this background from your experimental values. |
| Modulation of a signaling pathway that is not the primary target of interest. | Broad kinase inhibitory activity or interaction with other signaling proteins. Methoxyflavones have been reported to modulate various signaling pathways, including PI3K/Akt and NF-κB.[5] | 1. Perform a kinase profile screen: To identify potential off-target kinases, screen this compound against a panel of kinases.[6] 2. Use specific inhibitors for suspected off-target pathways: If you hypothesize that an off-target pathway is being modulated, use a known inhibitor of that pathway to see if it phenocopies or blocks the effect of this compound.3. Conduct a Western blot analysis: Probe for the phosphorylation status of key proteins in suspected off-target pathways (e.g., phospho-Akt, phospho-p65 for NF-κB). |
| Low potency or lack of expected activity in cellular assays compared to biochemical assays. | Poor cell permeability, efflux by transporters, or non-specific binding to serum proteins. The lipophilic nature of methoxyflavones can lead to these issues.[7][8] | 1. Assess cell permeability: Use computational models or experimental assays (e.g., PAMPA) to determine the cell permeability of this compound.2. Reduce serum concentration: If non-specific binding to serum proteins is suspected, perform experiments in reduced-serum or serum-free media, if tolerated by the cells.3. Use efflux pump inhibitors: If efflux is a suspected issue, co-incubate with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein). |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While a comprehensive off-target profile for this compound is not publicly available, research on related methoxyflavones suggests several potential off-target activities. A notable example is the modulation of GABAA receptors by the structurally similar compound 2'-methoxy-6-methylflavone, indicating that this compound could have effects on the central nervous system or other tissues expressing these receptors.[1][2] Additionally, flavonoids as a class have been shown to interact with a variety of cellular targets, including kinases and transcription factors like NF-κB.[5]
Q2: How can I determine if the observed effect in my assay is due to an off-target interaction of this compound?
A2: A multi-pronged approach is recommended to distinguish on-target from off-target effects. This includes:
-
Structure-Activity Relationship (SAR) analysis: Test structurally related analogs of this compound. If the cellular activity does not correlate with the on-target biochemical activity, an off-target effect is likely.
-
Use of a negative control: Synthesize or obtain an inactive analog of this compound (if available) that is structurally similar but does not engage the intended target. This compound should not produce the same cellular phenotype.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound still elicits the same response in these cells, the effect is independent of the intended target.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in a cellular context.[9][10][11][12][13]
Q3: My cell viability assay (MTT/XTT) gives a high background with this compound. What should I do?
A3: Flavonoids can directly reduce tetrazolium salts used in colorimetric viability assays, leading to inaccurate results. It is highly recommended to switch to an alternative method that is not based on cellular reductase activity. Suitable alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP as an indicator of cell viability.
-
Real-time cell analysis (e.g., xCELLigence): This impedance-based method monitors cell proliferation and viability in real-time without the use of dyes.
-
Crystal violet staining: This method stains the DNA of adherent cells and can be used to quantify cell number.
-
Direct cell counting: Using a hemocytometer or an automated cell counter with a viability dye like trypan blue.
Q4: Can this compound interfere with reporter gene assays (e.g., luciferase, β-galactosidase)?
A4: While direct interference is less common than with metabolic assays, it is still possible. To control for this, you should always include a control where this compound is added to the cell lysate just before reading the signal. If there is a significant change in the signal compared to the vehicle control lysate, this indicates direct interference with the reporter enzyme or the detection reagents.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to assess the binding of this compound to its target protein in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
Methodology:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with either vehicle (DMSO) or the desired concentration of this compound for a specified time (e.g., 1-4 hours).
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
-
Heat Shock: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Perform Western blotting to detect the amount of the soluble target protein at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9][10][11][12][13]
Protocol 2: NF-κB Reporter Assay
This protocol describes a general method to assess the effect of this compound on NF-κB signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a multi-well plate and allow them to recover.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in TNF-α-induced luciferase activity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.[14][15][16][17][18]
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential off-target modulation of GABAA receptor signaling.
References
- 1. 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. oncology.wisc.edu [oncology.wisc.edu]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Navigating the Challenges of 2'-Methoxyflavone In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Methoxyflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo administration of this compound?
A1: The main hurdles in conducting in vivo studies with this compound are its low aqueous solubility and extensive first-pass metabolism. Like many flavonoids, this compound is a lipophilic molecule, which leads to poor dissolution in the gastrointestinal tract and consequently, low oral bioavailability. Following absorption, it is subject to metabolic modification in the intestine and liver, further reducing the concentration of the active compound that reaches systemic circulation.
Q2: What is the expected oral bioavailability of this compound?
A2: While specific data for this compound is limited, studies on structurally similar methoxyflavones, such as 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF), have reported low oral bioavailability in rats, ranging from 1% to 4%.[1] This suggests that researchers should anticipate similarly low bioavailability for this compound when administered orally.
Q3: What are the known toxicities of this compound?
A3: There is a scarcity of published in vivo toxicity data specifically for this compound. However, a subchronic toxicity study on a related compound, 2-methoxypropanol-1 (acetate), in rats did not show the testicular toxicity often associated with other methoxy ethers.[2] High doses were associated with reduced body weight gain and thymic atrophy.[2] It is crucial to conduct dose-ranging studies to determine the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in the specific animal model being used.
Q4: How can I improve the oral bioavailability of this compound in my in vivo studies?
A4: To enhance the oral bioavailability of this compound, consider the following formulation strategies:
-
Co-solvents: Utilize a vehicle containing co-solvents such as polyethylene glycol 400 (PEG 400) or dimethyl sulfoxide (DMSO) to improve solubility.
-
Surfactants: The addition of non-ionic surfactants like Tween 80 or Cremophor EL can aid in the formation of micelles, which can increase the dissolution rate in the gastrointestinal fluids.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective approach for lipophilic compounds.
-
Particle size reduction: If preparing a suspension, micronization or nanocrystal technology can increase the surface area for dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound | Poor aqueous solubility and dissolution in the gut. | Optimize the vehicle formulation. A combination of co-solvents (e.g., PEG 400) and surfactants (e.g., Tween 80) in an aqueous base is often a good starting point. |
| Extensive first-pass metabolism. | Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass the gastrointestinal tract and liver for initial proof-of-concept studies. However, be aware that this may not reflect the intended clinical route. | |
| Inefficient extraction from plasma samples. | Ensure the protein precipitation and liquid-liquid extraction method is optimized. Acetonitrile is often effective for precipitating proteins and extracting methoxyflavones from plasma.[3] | |
| High variability in plasma concentrations between animals | Inconsistent dosing due to improper oral gavage technique. | Ensure all personnel are thoroughly trained in oral gavage. The volume administered should be accurate and the gavage tube correctly placed to ensure the full dose reaches the stomach.[3][4] |
| Differences in food intake affecting absorption. | Standardize the fasting period for all animals before dosing. Food can significantly impact the absorption of flavonoids. | |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | The dose administered is too high, leading to toxicity. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL). Start with lower doses based on in vitro cytotoxicity data. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to differentiate between the effects of this compound and the formulation components. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Methoxyflavones in Rodents (Oral Administration)
| Compound | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone | Rat | 250 | ~0.6 | ~1-2 | ~3-6 | 1-4 | [1] |
| 5,7,4'-Trimethoxyflavone | Rat | 250 | ~0.9 | ~1-2 | ~3-6 | 1-4 | [1] |
| 3,5,7,3',4'-Pentamethoxyflavone | Rat | 250 | ~0.55 | ~1-2 | ~3-6 | 1-4 | [1] |
| 5,7-Dimethoxyflavone | Rooster | 100-200 | 0.34-0.83 | 1.17-1.83 | 2.03-2.60 | Not Reported | [3] |
Table 2: Subchronic Toxicity of a Related Methoxy Compound
| Compound | Animal Model | Dosing Regimen | NOAEL | Observed Effects at Higher Doses | Reference |
| 2-Methoxypropanol-1 (acetate) | Wistar Rat | Gavage, 10 days | Not explicitly stated | Reduced body weight, thymic atrophy | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the procedure for administering a this compound formulation to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG 400, 5% Tween 80 in saline)
-
Sterile vials
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip)[3]
-
1 mL syringes
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO by vortexing.
-
Add PEG 400 and vortex until the solution is clear.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add saline to the final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity.
-
-
Animal Preparation:
-
Fast mice overnight (approximately 12 hours) with free access to water.
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. A typical dosing volume is 5-10 mL/kg.[4]
-
-
Gavage Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[3]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[6]
-
The needle should slide easily down the esophagus without resistance. If resistance is met, withdraw and reposition. Do not force the needle. [4]
-
Once the needle is at the predetermined depth, slowly administer the formulation.[4]
-
Withdraw the needle smoothly.
-
Monitor the animal for at least 15-30 minutes for any signs of distress.[5]
-
Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol provides a general method for extracting and quantifying this compound from plasma samples.
Materials:
-
Plasma samples collected at various time points post-administration
-
Microcentrifuge tubes
-
Acetonitrile (HPLC grade)
-
Internal standard (IS) (e.g., a structurally similar flavonoid not present in the study)
-
Vortex mixer
-
Refrigerated centrifuge
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the IS.
-
-
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters [frontiersin.org]
Technical Support Center: LC-MS/MS Method Validation for 2'-Methoxyflavone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of an LC-MS/MS method for the analysis of 2'-Methoxyflavone.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions | Acceptable Performance Criteria |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH.[1] | - Use an end-capped column.- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure this compound is in a neutral state.[1] | Peak Asymmetry Factor (As): 0.9 ≤ As ≤ 1.5 |
| Low Sensitivity/Poor Signal Intensity | - Suboptimal ionization parameters.- Ion suppression from matrix components.[1]- Inefficient sample extraction.- Degradation of the analyte. | - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).- Improve sample clean-up using Solid-Phase Extraction (SPE).- Evaluate and optimize the sample extraction procedure for better recovery.- Ensure proper storage and handling of samples to prevent degradation. | Signal-to-Noise Ratio (S/N): LLOQ should be ≥ 10. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections.- Changes in mobile phase composition.- Column degradation. | - Ensure sufficient re-equilibration time in the gradient program.- Prepare fresh mobile phase daily.- Replace the analytical column. | Retention Time Variation: ≤ 2% RSD over a batch. |
| High Background Noise | - Contaminated mobile phase or LC system.- Carryover from previous injections. | - Use high-purity LC-MS grade solvents and additives.- Implement a robust wash cycle for the autosampler.- Inject a blank sample to check for carryover. | Blank Injection: Response should be < 20% of the LLOQ peak area. |
| Matrix Effects (Ion Suppression/Enhancement) | - Co-elution of endogenous components from the sample matrix (e.g., plasma, tissue).[1] | - Develop a more effective sample preparation method (e.g., SPE).- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for variability.[1] | Matrix Factor (MF): 0.8 ≤ MF ≤ 1.2 |
Frequently Asked Questions (FAQs)
1. What are the typical starting LC-MS/MS parameters for this compound analysis?
Based on methods for structurally similar methoxyflavones, the following are recommended starting parameters. Optimization will be required for your specific instrumentation and sample matrix.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: Start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 10% B to 90% B over 5 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: The molecular formula for this compound is C16H12O3, with a molecular weight of 252.27 g/mol . The protonated precursor ion [M+H]⁺ would be m/z 253.1. Common fragmentation of methoxyflavones involves the neutral loss of a methyl radical (•CH3) and carbon monoxide (CO). Therefore, potential product ions should be investigated. It is crucial to determine the optimal product ions and collision energies by infusing a standard solution of this compound into the mass spectrometer.
2. What is the most effective sample preparation technique for this compound in a biological matrix like plasma?
Solid-Phase Extraction (SPE) is a highly effective technique for extracting flavonoids from complex biological matrices.[1] It provides excellent sample clean-up, reducing matrix effects and improving method sensitivity.
3. How can I assess and mitigate matrix effects in my assay?
Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can significantly impact the accuracy and precision of an LC-MS/MS method.[1]
-
Assessment:
-
Post-Extraction Spike Method: A known amount of the analyte is added to a blank matrix extract and the response is compared to that of a pure standard solution of the same concentration. A significant difference in signal indicates the presence of matrix effects.[1]
-
Post-Column Infusion: A constant flow of the analyte standard is introduced into the LC eluent after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the analyte indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[1]
-
-
Mitigation:
-
Optimized Sample Preparation: Techniques like SPE are crucial for removing interfering matrix components.[1]
-
Chromatographic Separation: Improving the separation of the analyte from co-eluting matrix components can be achieved by optimizing the mobile phase, gradient profile, and analytical column.
-
Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
4. What is the expected fragmentation pattern for this compound in positive ion ESI-MS/MS?
For methoxylated flavonoids, a characteristic fragmentation is the radical loss of a methyl group (•CH3). Other common fragmentations involve the loss of carbon monoxide (CO). The exact fragmentation pattern and the relative abundance of product ions will depend on the collision energy used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is suitable for the extraction of this compound from a plasma matrix.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Pre-treat 500 µL of the plasma sample by adding an equal volume of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for LC-MS/MS analysis.
References
Technical Support Center: Optimizing Methoxyflavone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of methoxyflavones from natural products.
Troubleshooting Guide
This guide is designed to help you navigate common challenges and optimize your extraction protocols for higher yields and purity.
Question: Why is my methoxyflavone yield consistently low?
Answer: Several factors can contribute to a low yield of methoxyflavones. A systematic approach to troubleshooting is recommended.
-
Inappropriate Solvent Choice: Methoxyflavones, being less polar than their hydroxylated flavonoid counterparts, generally exhibit good solubility in organic solvents. However, the optimal solvent can vary depending on the specific methoxyflavone and the plant matrix.
-
Solution: Conduct a small-scale solvent screening using solvents of varying polarities such as ethanol, methanol, acetone, and ethyl acetate. Mixtures of these solvents with water can also be effective. For instance, increasing the ethanol concentration from 25% to 95% has been shown to significantly increase the yield of 5,7-dimethoxyflavone from Kaempferia parviflora.[1][2]
-
-
Suboptimal Extraction Method: Conventional methods like maceration can be time-consuming and less efficient than modern techniques.
-
Solution: Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance extraction efficiency and significantly reduce extraction time.[3]
-
-
Incorrect Particle Size: The particle size of the plant material is crucial for efficient solvent penetration.
-
Solution: Grind the plant material to a fine powder (e.g., passing through an 80-mesh screen) to increase the surface area available for extraction.[3] However, excessively fine particles may lead to difficulties in filtration.
-
-
Inadequate Extraction Time or Temperature: Insufficient extraction time will result in incomplete extraction, while excessively high temperatures can lead to the degradation of thermolabile methoxyflavones.
-
Solution: Optimize the extraction time and temperature for your specific plant material and chosen method. For example, in MAE, a short extraction time of a few minutes is often sufficient.[3]
-
-
Poor Quality of Plant Material: The concentration of methoxyflavones can vary depending on the plant's age, harvesting time, and storage conditions.
-
Solution: Ensure you are using high-quality, properly identified, and well-preserved plant material.
-
Question: I am observing degradation of my target methoxyflavones. How can I prevent this?
Answer: Methoxyflavone degradation can be minimized by controlling several experimental parameters.
-
Thermal Degradation: Although generally more stable than flavonoids with multiple hydroxyl groups, methoxyflavones can still degrade at high temperatures.
-
Solution: Employ low-temperature extraction methods or carefully control the temperature during extraction. For solvent evaporation, use a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).[3]
-
-
Oxidative Degradation: The presence of oxygen, light, and certain metal ions can promote the oxidation of flavonoids.
-
Solution: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) and use amber glassware or wrap extraction vessels in aluminum foil to protect them from light. Adding antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial.
-
-
pH-Induced Degradation: Extreme pH levels can lead to the degradation of flavonoids.
-
Solution: Maintain a slightly acidic to neutral pH during extraction, unless specific methoxyflavones are known to be more stable under different pH conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting methoxyflavones?
A1: There is no single "best" solvent, as the optimal choice depends on the specific methoxyflavones and the plant matrix. However, ethanol is a widely used and effective solvent due to its low toxicity and ability to dissolve a broad range of flavonoids.[1] For less polar methoxyflavones, solvents like acetone and ethyl acetate can also be effective. Often, a mixture of an organic solvent with a small amount of water can improve extraction efficiency.
Q2: How do modern extraction techniques like UAE and MAE compare to conventional methods?
A2: Modern techniques like UAE and MAE offer several advantages over conventional methods such as maceration. They typically provide higher extraction yields in a significantly shorter amount of time and with reduced solvent consumption.[3] For example, UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. MAE uses microwave energy to rapidly heat the solvent and plant material, leading to a faster extraction process.
Q3: Is Supercritical Fluid Extraction (SFE) a suitable method for methoxyflavones?
A3: Yes, SFE, particularly with supercritical CO2, is an excellent "green" technology for extracting methoxyflavones.[4][5] Since supercritical CO2 is non-polar, it is well-suited for extracting less polar compounds like polymethoxyflavones.[6] To enhance the extraction of more polar methoxyflavones, a polar co-solvent (modifier) such as ethanol is often added.[7] SFE offers the advantages of using a non-toxic, non-flammable, and easily removable solvent, yielding high-purity extracts.[4]
Q4: How can I optimize the parameters for my methoxyflavone extraction?
A4: Optimization of extraction parameters is crucial for maximizing yield and purity. Key parameters to consider include:
-
Solvent Type and Concentration: Test a range of solvents and their aqueous mixtures.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction but may also dilute the extract. A common starting point is 1:10 to 1:20 (w/v).[2][3]
-
Temperature: Evaluate a range of temperatures to find the optimal balance between solubility and stability.
-
Extraction Time: Determine the minimum time required for maximum extraction to save time and energy and reduce the risk of degradation.
-
For UAE: Optimize ultrasonic power and frequency.
-
For MAE: Optimize microwave power.
-
For SFE: Optimize pressure, temperature, and co-solvent percentage.
A systematic approach, such as a Design of Experiments (DoE), can be highly effective in optimizing multiple parameters simultaneously.
Data Presentation
Table 1: Comparison of Extraction Methods for 5,7-Dimethoxyflavone from Kaempferia parviflora
| Extraction Method | Solvent System (Ethanol v/v) | Extraction Time | 5,7-Dimethoxyflavone Yield ( g/100 mL of concentrated extract) |
| Maceration | 25% | 7 days | 1.11 ± 0.02 |
| Maceration | 50% | 7 days | 2.14 ± 0.43 |
| Maceration | 75% | 7 days | 3.49 ± 0.70 |
| Maceration | 95% | 7 days | 48.10 ± 9.62 |
| Sonication-Assisted Extraction (SAE) | 95% | 15 min | - |
| Sonication-Assisted Extraction (SAE) | 95% | 30 min | - |
| Sonication-Assisted Extraction (SAE) | 95% | 45 min | - |
Data adapted from Chaisuwan et al., 2022.[1][2]
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora
| Response | Ethanol Concentration (v/v) | Extraction Time (min) | Solvent-to-Solid Ratio (mL/g) | Predicted Yield |
| Maximum Extraction Yield | 54.24% | 25.25 | 49.63 | 16.95% |
| Maximum Total Methoxyflavone Content | 95.00% | 15.99 | 50.00 | 327.25 mg/g of extract |
Data from Krongrawa et al., 2022.
Experimental Protocols
Protocol 1: Maceration
Maceration is a simple, conventional extraction method that involves soaking the plant material in a solvent for an extended period.
Materials and Equipment:
-
Dried, powdered plant material (e.g., Kaempferia parviflora rhizomes, passed through an 80-mesh screen)
-
Ethanol (95% v/v)
-
Airtight container (e.g., glass jar with a screw cap)
-
Shaker or magnetic stirrer (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh 10 g of the dried plant powder and place it into the airtight container.[3]
-
Add 100 mL of 95% ethanol (solid-to-solvent ratio of 1:10 w/v).[3]
-
Seal the container tightly to prevent solvent evaporation.
-
Keep the container at room temperature for 7 days.[3] Occasional shaking or continuous stirring can improve extraction efficiency.[3]
-
After 7 days, filter the mixture through filter paper to separate the extract from the solid residue.[3]
-
Wash the residue with a small amount of fresh ethanol to ensure maximum recovery.[3]
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C).[3]
-
Store the concentrated extract in a sealed, light-protected container at 4°C for further analysis.[3]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process.
Materials and Equipment:
-
Dried, powdered plant material
-
Ethanol (95% v/v)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz)
-
Filter paper or centrifugation system
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh 5 g of the dried plant powder and place it into a beaker or flask.[3]
-
Add 250 mL of 95% ethanol (solvent-to-solid ratio of 50 mL/g).[3]
-
Place the beaker/flask in an ultrasonic bath.
-
Set the sonication parameters: for example, a frequency of 40 kHz and a time of approximately 16 minutes.[3]
-
Maintain a constant temperature during sonication if possible, as excessive heat can degrade the compounds.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator.
-
Store the final extract under appropriate conditions (4°C, protected from light).
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy for rapid heating and extraction.
Materials and Equipment:
-
Dried, powdered plant material
-
Methanol or Water
-
Microwave extraction vessel
-
Microwave extractor system
-
Filtration setup
Procedure:
-
Weigh 2 g of the dried plant powder and place it in a microwave extraction vessel.
-
Add the appropriate solvent (e.g., methanol).
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters. For example, for a methanol-based extraction, use a temperature of 83°C for 2.5 minutes.[3] For a water-based extraction, a microwave power of 360 W for 2 minutes can be used.[3]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the plant residue.
-
The extract is now ready for analysis or further processing.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.
Materials and Equipment:
-
Dried, powdered plant material
-
Supercritical Fluid Extraction system
-
CO2 supply
-
Co-solvent (modifier), e.g., ethanol
-
Collection vials
Procedure:
-
Preparation: Ensure the plant material is dried and finely powdered to maximize surface area.
-
Loading: Load a known quantity of the powdered plant material (e.g., 20 g) into the extraction vessel of the SFE system.[7]
-
System Parameters: Set the desired extraction parameters. For polymethoxyflavones from Kaempferia parviflora, optimal conditions have been found to be a pressure of 300 bar and a temperature of 60°C.[5][6] For other materials like citrus peels, 30 MPa and 80°C with 85% ethanol as a modifier has been used.[7]
-
Pressurization: The system is pressurized with CO2 to bring it to a supercritical state (above 31.1°C and 73.9 bar).[8]
-
Extraction: The supercritical CO2, along with any co-solvent, is passed through the extraction vessel. The supercritical fluid acts as a solvent, dissolving the methoxyflavones from the plant matrix.[8]
-
Separation and Collection: The extract-laden supercritical fluid then flows into a separator where the pressure is reduced.[8] This causes the CO2 to return to its gaseous state, leaving the extracted methoxyflavones behind.[8] The extract is collected in a collection vessel.
-
Recycling: The CO2 gas can be re-compressed and recycled for subsequent extractions.[8]
Visualizations
Caption: Troubleshooting workflow for low methoxyflavone yield.
Caption: Experimental workflow for Maceration.
Caption: Experimental workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Experimental workflow for Microwave-Assisted Extraction (MAE).
Caption: Experimental workflow for Supercritical Fluid Extraction (SFE).
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 5. Supercritical CO₂ for Efficient Extraction of Polymethoxyflavones in Kaempferia parviflora [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
dealing with matrix effects in 2'-Methoxyflavone quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2'-Methoxyflavone, with a focus on addressing and mitigating matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than this compound. These can include endogenous components like phospholipids, proteins, and salts, as well as exogenous substances such as anticoagulants or dosing vehicles.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress or enhance the signal, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility of the analytical method.[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps to identify at which points in the chromatogram matrix components are causing ion suppression or enhancement. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the baseline signal of this compound indicates the presence of matrix effects at that retention time.[3]
-
Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the response of this compound in a pure solution to its response when spiked into a blank matrix extract. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1]
Q3: What are the common strategies to minimize or eliminate matrix effects in this compound quantification?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. For flavonoids, SPE is often a very effective technique.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC conditions to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has the same physicochemical properties as this compound and will be affected by matrix effects in the same way. By using the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for.
Q4: How is the matrix effect quantitatively evaluated and what are the acceptance criteria?
A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF) and the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF from at least six different lots of the biological matrix should not be greater than 15%. This determination should be performed at low and high concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility/High Variability in Results | Inconsistent matrix effects between different sample lots. | - Implement a more robust sample clean-up method like Solid-Phase Extraction (SPE).- Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability. |
| Significant Ion Suppression | Co-elution of matrix components, particularly phospholipids in plasma samples. | - Optimize the chromatographic gradient to achieve better separation of this compound from interfering peaks.- Employ a sample preparation technique specifically designed to remove phospholipids. |
| Inconsistent Retention Time | - Inadequate column equilibration between injections.- Changes in mobile phase composition. | - Ensure sufficient column equilibration time is included in the analytical method.- Prepare fresh mobile phase daily and ensure proper mixing. |
| Low Analyte Recovery | Inefficient extraction of this compound from the biological matrix. | - Optimize the sample preparation protocol. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
Data Presentation: Quantitative Analysis of Methoxyflavones
Disclaimer: The following data is for illustrative purposes and is based on the analysis of tangeretin and nobiletin, structurally related methoxyflavones, in rat plasma. This data demonstrates a typical presentation for matrix effect and recovery validation.
Table 1: Matrix Effect and Recovery of Methoxyflavones in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) (n=6) | RSD (%) | Recovery (%) (n=6) | RSD (%) |
| Tangeretin | 4 | 101 | 8.2 | 82 | 7.5 |
| 160 | 105 | 6.9 | 85 | 6.8 | |
| 1600 | 110 | 5.4 | 88 | 5.1 | |
| Nobiletin | 4 | 92 | 9.1 | 77 | 8.9 |
| 160 | 98 | 7.5 | 81 | 7.2 | |
| 1600 | 110 | 6.3 | 85 | 6.5 |
Table 2: Intra-day and Inter-day Precision and Accuracy for Methoxyflavone Quantification
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Intra-day Precision (RSD, %) | Intra-day Accuracy (%) | Inter-day Precision (RSD, %) | Inter-day Accuracy (%) |
| Tangeretin | 4 | 4.1 ± 0.3 | 7.3 | 102.5 | 8.9 | 104.2 |
| 160 | 158.2 ± 9.8 | 6.2 | 98.9 | 7.8 | 99.5 | |
| 1600 | 1625.4 ± 76.4 | 4.7 | 101.6 | 6.5 | 102.1 | |
| Nobiletin | 4 | 3.8 ± 0.4 | 10.5 | 95.0 | 12.1 | 97.3 |
| 160 | 163.5 ± 11.1 | 6.8 | 102.2 | 8.4 | 101.7 | |
| 1600 | 1579.3 ± 88.4 | 5.6 | 98.7 | 7.2 | 99.1 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes how to quantitatively determine the matrix effect for this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the internal standard (IS) into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma samples (from at least 6 different sources) following the sample preparation protocol. Spike this compound and the IS into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound and the IS into blank plasma at low and high concentrations before proceeding with the sample preparation protocol.
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of this compound) / (MF of IS)
-
-
Evaluate the Results: The CV of the IS-normalized MF across the different matrix lots should be ≤ 15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from a biological matrix like plasma.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 500 µL of the plasma sample by adding an equal volume of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and other retained compounds with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of an LC-MS/MS method for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Optimize to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical): The specific m/z values for the precursor ion (Q1) and product ion (Q3) for this compound [M+H]⁺ would need to be determined by direct infusion of a standard.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Logical workflow for matrix effect assessment.
References
Technical Support Center: 2'-Methoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of 2'-Methoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is chemically stable under standard ambient conditions (room temperature)[1]. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a dry and well-ventilated place[2][3].
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare stock solutions, select an appropriate solvent based on the product's solubility data. It is recommended to prepare concentrated stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles. For maximum stability, stock solutions should be stored at low temperatures, preferably at -20°C for up to one month or -80°C for up to six months[4]. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil[5]. To minimize oxidation, blanketing the solution with an inert gas like argon or nitrogen is also recommended[5].
Q3: What solvents can be used to dissolve this compound?
A3: For short-term use, common solvents such as ethanol, methanol, acetonitrile, and DMSO can be used[5]. The choice of solvent is crucial for both solubility and stability. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath[4].
Q4: What are the known safety hazards associated with this compound?
A4: According to safety data sheets for similar methoxyflavones, this compound may be harmful if it comes into contact with the skin and can be toxic to aquatic life with long-lasting effects[1]. It may also cause skin, eye, and respiratory irritation[6][7]. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection[1][2].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Solution | Poor solubility; Solvent evaporation; Change in temperature or pH. | - Ensure the chosen solvent can dissolve the desired concentration. - Store solutions in tightly sealed containers to prevent solvent evaporation[5]. - If using aqueous buffers, confirm the pH is within a range where the compound is stable and soluble[5]. - Gently warm the solution and sonicate to aid dissolution[4]. |
| Loss of biological activity or inconsistent results | Degradation of the compound in the assay medium. | - Prepare fresh solutions of this compound immediately before use[5]. - Run a parallel control experiment to assess the stability of the compound under your specific assay conditions (e.g., pH, temperature, media components)[5]. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | - Prepare fresh solutions using deoxygenated solvents and protect them from light at all times[5]. - Analyze a freshly prepared standard to confirm the retention time and peak purity. |
| Difficulty dissolving the compound | The lipophilic nature of methoxyflavones can lead to low aqueous solubility[8][9]. | - Use organic solvents like DMSO, ethanol, or methanol for initial stock solutions[5]. - For aqueous buffers, use a co-solvent or surfactant to improve solubility. - Gentle heating (to 37°C) and sonication can also help[4]. |
Quantitative Data Summary
Table 1: Solubility and Stock Solution Preparation
| Solvent | Solubility Information | Stock Solution Preparation (for 10 mg) |
| General | To increase solubility, heat the tube to 37°C and sonicate[4]. | 1 mM: 39.6416 mL 5 mM: 7.9283 mL 10 mM: 3.9642 mL[4] |
Note: When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.
Table 2: Storage Recommendations for Stock Solutions
| Storage Temperature | Recommended Duration of Use |
| -20°C | Within 1 month[4] |
| -80°C | Within 6 months[4] |
Experimental Protocols
Protocol 1: General Cell-Based Assay Protocol
This protocol provides a general workflow for treating cells with this compound.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed your cells of interest in a suitable culture plate at the desired density and allow them to adhere overnight.
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution with cell culture medium to prepare the final working concentrations. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent but without the compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2)[10].
-
Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as cell viability assays (e.g., MTT), apoptosis assays, or protein expression analysis (e.g., Western blotting)[10][11].
Protocol 2: Western Blotting for Apoptosis-Related Proteins
This protocol describes how to analyze changes in protein expression in cells treated with this compound.
-
Cell Lysis: After treating cells with this compound as described in Protocol 1, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane[10].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[10].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., caspases, Bax, Bcl-2) overnight at 4°C[10].
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature[10].
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualizations
Caption: Signaling pathway of TRAIL-induced apoptosis enhanced by this compound.
Caption: Logical workflow for troubleshooting experiments involving this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.at [fishersci.at]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. canbipharm.com [canbipharm.com]
- 7. This compound | C16H12O3 | CID 146492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential of 2'-Methoxyflavone: A Comparative In Vitro Analysis
For Immediate Release
In the ongoing quest for novel anticancer agents, flavonoids have emerged as a promising class of natural compounds. Among them, 2'-Methoxyflavone, a methoxylated derivative of flavone, has garnered significant attention for its potential cytotoxic and pro-apoptotic effects against various cancer cell lines. This guide provides a comprehensive in vitro comparison of this compound with other methoxyflavones and its parent compound, flavone, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.
Comparative Cytotoxicity Across Cancer Cell Lines
The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and other selected flavonoids across various cancer cell lines, demonstrating its comparable or, in some cases, superior efficacy.
Table 1: Comparative IC50 Values in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
| This compound | MOLT-4 | 34.0[1] | 24h |
| U937 | 38.0[1] | 24h | |
| 5-Methoxyflavone | MOLT-4 | 28.5 | 24h |
| U937 | 35.0 | 24h | |
| 5,7-Dimethoxyflavone (DMF) | MOLT-4 | 45.0 | 24h |
| U937 | 52.0 | 24h | |
| 5,7,4'-Trimethoxyflavone (TMF) | MOLT-4 | 48.0 | 24h |
| U937 | 55.0 | 24h | |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | MOLT-4 | >100 | 24h |
| U937 | >100 | 24h |
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MCF-7 | 3.71[2] | 72h |
| Sideritoflavone | MCF-7 | 4.9[2] | 72h |
| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | HCC1954 | 8.58[2] | Not Specified |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MDA-MB-231 | 21.27[2] | 72h |
| Nobiletin | MDA-MB-231 | >10 (25% reduction at 10µM)[2] | 72h |
| Flavone | MCF-7 | ~40 | Not Specified |
Table 3: Comparative IC50 Values in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| 5,7,4'-Trimethoxyflavone | SCC-9 | Oral Squamous Carcinoma | 5[1] | Not Specified |
| Apigenin (5,7,4'-trihydroxyflavone) | SCC-9 | Oral Squamous Carcinoma | 40[1] | Not Specified |
| Acacetin | Not Specified | Not Specified | 25[3] | 24h |
| 5-hydroxy-2'-Methoxyflavone | SCC-25 | Squamous Carcinoma | >200[2] | 24h & 48h |
| Xanthomicrol | HCT116 | Colon Cancer | 15 (42% viability) | 24h |
| Sudachitin | HCT116 | Colon Cancer | 56.23 | 48h |
| Sudachitin | HT-29 | Colon Cancer | 37.07 | 48h |
| 5,7,3',4'-Tetramethoxyflavone | HCT116 | Colon Cancer | ~60 (75% viability) | 72h |
Elucidating the Anticancer Mechanisms of this compound
In vitro studies indicate that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to induce apoptosis in human leukemic MOLT-4 cells.[1] This process is often mediated through two primary signaling pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Evidence suggests that methoxyflavones can modulate key proteins in these pathways, including the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases, which are the executioners of apoptosis.[4][5][6] For instance, in MOLT-4 cells treated with this compound in combination with TRAIL, an increase in caspase-8 activity was observed, indicating the involvement of the extrinsic pathway.[1]
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of 2'-Methoxyflavone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the neuroprotective mechanisms of 2'-Methoxyflavone, with a specific focus on its derivative, 2'-methoxy-6-methylflavone (2'MeO6MF). We delve into its molecular pathways, compare its efficacy with other neuroprotective flavonoids, and provide detailed experimental protocols to support further investigation.
Core Neuroprotective Mechanisms of this compound
Recent studies have illuminated the primary neuroprotective actions of this compound, particularly in the context of ischemic stroke. The key mechanisms identified are twofold: potentiation of GABAergic inhibition and suppression of neuroinflammation.
1. Enhancement of Tonic Inhibition via δ-containing GABAA Receptors:
2'-Methoxy-6-methylflavone has been shown to increase tonic inhibitory currents mediated by extrasynaptic δ-containing GABAA receptors.[1][2][3] This enhancement of tonic inhibition helps to counteract the excessive glutamate release that occurs during an ischemic event, thereby reducing excitotoxicity-induced neuronal death.[2] The neuroprotective effect of 2'MeO6MF is significantly diminished in mice lacking the δ-subunit of the GABAA receptor, confirming this pathway as a primary mechanism of action.[1][3]
2. Anti-inflammatory Effects via the AKT/NFκB Signaling Pathway:
Beyond its direct neuronal effects, 2'MeO6MF exhibits potent anti-inflammatory properties. It has been demonstrated to dampen the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NFκB) in macrophages.[1][2][3] In animal models of stroke, treatment with 2'MeO6MF leads to a significant reduction in the circulating levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[1][2][3] This anti-inflammatory action is mediated through the AKT signaling pathway, as the neuroprotective and cytokine-reducing effects of 2'MeO6MF are blocked by an AKT inhibitor.[1][2]
Comparative Analysis: this compound vs. Other Neuroprotective Flavonoids
While direct head-to-head comparative studies are limited, this section provides a quantitative overview of the neuroprotective efficacy of 2'MeO6MF and compares its mechanisms with other well-studied neuroprotective flavonoids, such as other methoxyflavones, quercetin, and hesperidin. It is important to note that the data presented for other flavonoids are from separate studies with different experimental conditions, and therefore, direct comparisons should be made with caution.
Quantitative Data on Neuroprotective Efficacy
| Compound | Model | Key Outcome Measure | Result |
| 2'-Methoxy-6-methylflavone (2'MeO6MF) | Photothrombotic Stroke (Mouse) | Infarct Volume Reduction | Dose-dependent decrease at 1, 3, and 6 hours post-stroke.[1][3] |
| Photothrombotic Stroke (Mouse) | Pro-inflammatory Cytokine Reduction (IL-1β, IFN-γ) | Significant decrease at doses of 0.1, 5, and 30 mg/kg.[1][2] | |
| Photothrombotic Stroke (Mouse) | Pro-inflammatory Cytokine Reduction (TNF-α) | Significant decrease at a dose of 30 mg/kg.[1][2] | |
| Other Methoxyflavones (e.g., 4'-Methoxyflavone, 3',4'-Dimethoxyflavone) | NMDA-induced excitotoxicity (in vitro) | Neuronal Death Reduction | Concentration-dependent neuroprotection.[3] |
| Quercetin | LPS-induced neuroinflammation (Mouse) | Reduction of activated gliosis and inflammatory markers | Significant reduction with 30 mg/kg/day treatment.[4] |
| H2O2-induced cytotoxicity (in vitro) | Increased Cell Viability | Protective effect observed.[5] | |
| Hesperidin | 6-OHDA Model of Parkinson's Disease (Mouse) | Reduction of dopaminergic neuron loss | Observed with 50 mg/kg oral administration.[6] |
| H2O2-induced cytotoxicity (in vitro) | Inhibition of cell viability decrease, ROS scavenging | Significant protective effects at various concentrations.[7] |
Mechanistic Comparison
| Flavonoid Class | Primary Neuroprotective Mechanisms |
| This compound (2'MeO6MF) | - Potentiation of tonic inhibition via δ-containing GABAA receptors.- Anti-inflammatory effects via AKT/NFκB pathway. |
| Other Methoxyflavones | - Inhibition of parthanatos (a form of programmed cell death).- General antioxidant and anti-inflammatory activities.[8] |
| Quercetin | - Potent antioxidant and free radical scavenging activity.- Anti-inflammatory effects by suppressing NF-κB signaling.- Modulation of various signaling pathways including Nrf2/ARE.[4][9] |
| Hesperidin | - Strong antioxidant and anti-inflammatory properties.- Modulation of apoptotic and neuro-inflammatory pathways.- Activation of cell survival pathways like ERK/Nrf2.[6][10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the neuroprotective effects of this compound.
Photothrombotic Stroke Model in Mice
This protocol induces a focal ischemic lesion in the cortex.
-
Animal Preparation: Adult male C57Bl/6 mice are anesthetized with isoflurane. The body temperature is maintained at 37°C using a heating pad.
-
Photosensitizer Injection: Rose Bengal dye (100 mg/kg) is injected intraperitoneally.
-
Photo-irradiation: After 5 minutes, the skull is exposed, and a cold light source is focused on the sensorimotor cortex for a duration of 15-20 minutes to induce a clot.
-
Post-operative Care: Animals are allowed to recover in a heated cage and are monitored for any signs of distress.
-
Outcome Assessment: Infarct volume is typically assessed at 7 days post-stroke using cresyl violet staining of brain sections. Functional recovery can be monitored using behavioral tests like the grid-walking and cylinder tasks.[1][3][12]
In Vitro Neuroprotection Assay (e.g., against H2O2-induced cytotoxicity)
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.
-
Induction of Cytotoxicity: Hydrogen peroxide (H2O2) is added to the culture medium at a final concentration of 100-200 µM for another 24 hours.
-
Cell Viability Assessment: Cell viability is measured using the MTT assay. The absorbance is read at 570 nm. Increased absorbance in compound-treated wells compared to H2O2-only treated wells indicates a neuroprotective effect.[13]
Measurement of NFκB Activation in Macrophages
This protocol determines the effect of a compound on the activation of the pro-inflammatory transcription factor NFκB.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Compound and LPS Treatment: Cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour.
-
Nuclear Extraction: Nuclear and cytoplasmic extracts are prepared from the cells.
-
NFκB DNA Binding Assay: NFκB activation is assessed by measuring its DNA binding activity in the nuclear extracts using a commercially available ELISA-based kit. A decrease in NFκB binding in compound-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.[14][15]
Cytokine Level Measurement in Plasma
This protocol quantifies the levels of circulating pro-inflammatory cytokines in an animal model of stroke.
-
Sample Collection: Blood samples are collected from animals at specified time points post-stroke via cardiac puncture. Plasma is separated by centrifugation.
-
ELISA: The concentrations of IL-1β, TNF-α, and IFN-γ in the plasma are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve and compared between treatment groups.[1][2][16]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling Pathways of this compound.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Experimental Workflow for In Vitro Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Potential of Hesperidin as Therapeutic Agent in the Treatment of Brain Disorders: Preclinical Evidence-based Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hesperidin as a Neuroprotective Agent: A Review of Animal and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimising the photothrombotic model of stroke in the C57BI/6 and FVB/N strains of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammatory cytokines in experimental and human stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokines: Their Role in Stroke and Potential Use as Biomarkers and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of published 2'-Methoxyflavone studies
A Comparative Guide to the Reproducibility of Published 2'-Methoxyflavone Studies
Introduction
This compound is a member of the methoxyflavone subclass of flavonoids, which are polyphenolic compounds found in various plants. Methoxyflavones have garnered significant interest in the scientific community for their potential therapeutic properties, including anticancer, neuroprotective, and anti-inflammatory activities.[1][2] The presence of methoxy groups can enhance metabolic stability and the ability to cross the blood-brain barrier, making these compounds promising candidates for drug development. However, the reproducibility of scientific findings is paramount for advancing research. This guide provides a comparative overview of published studies on this compound and its derivatives, focusing on quantitative data and experimental protocols to aid researchers in evaluating and building upon existing work.
Neuroprotective Effects
A key study investigated the neuroprotective properties of a synthetic derivative, 2′-methoxy-6-methylflavone (2′MeO6MF), in the context of stroke. The findings suggest that this compound affords neuroprotection by enhancing tonic inhibition via δ-containing GABAA receptors and by exerting anti-inflammatory effects.
Quantitative Data: Neuroprotection
The following table summarizes the quantitative results from the study on 2′MeO6MF.
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Mouse hippocampal slices | Tonic Current (pA) | Control | 3.6 ± 0.7 | [3] |
| 1 µM 2′MeO6MF | Increased from control | [3] | ||
| 3 µM 2′MeO6MF | Increased from control | [3] | ||
| 10 µM 2′MeO6MF | Increased from control | [3] | ||
| Photothrombotic stroke model (in vivo) | Circulating IL-1β (pg/ml) | Stroke + Vehicle | 190.75 ± 16.82 | [3] |
| Stroke + 2′MeO6MF (0.1, 5, 30 mg/kg) | Significant decrease vs. vehicle | [3] | ||
| Circulating TNF-α (pg/ml) | Stroke + Vehicle | 920.88 ± 88.01 | [3] | |
| Stroke + 2′MeO6MF (30 mg/kg) | Significant decrease vs. vehicle | [3] | ||
| Circulating IFN-γ (pg/ml) | Stroke + Vehicle | 866.13 ± 67.05 | [3] | |
| Stroke + 2′MeO6MF (0.1, 5, 30 mg/kg) | Significant decrease vs. vehicle | [3] |
Experimental Protocols
In Vitro Electrophysiology:
-
Model: Acute hippocampal slices from adult male C57Bl/6J mice.[3]
-
Method: Whole-cell patch-clamp recordings were performed on dentate gyrus granule cells to measure tonic inhibitory currents. 2′MeO6MF (0.1–10 µM) was applied to the slices. The GABAA receptor antagonist SR95531 was used to reveal the tonic current.[3]
In Vivo Stroke Model:
-
Model: Photothrombotic focal cerebral ischemia was induced in adult male C57Bl/6J mice.[3]
-
Method: 2′MeO6MF was administered at various doses (0.1, 5, and 30 mg/kg) at 1-6 hours post-ischemia.[3] Infarct volume and functional recovery were assessed.
-
Cytokine Analysis: Blood samples were collected, and circulating levels of IL-1β, TNF-α, and IFN-γ were measured using ELISA.[3]
Cell Culture for Inflammation Assay:
-
Model: RAW 264.7 macrophage cell line.[3]
-
Method: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of 2′MeO6MF on NF-κB activity was then assessed.[3]
Signaling Pathway and Workflow
The neuroprotective action of 2'MeO6MF is proposed to involve both the GABAergic system and anti-inflammatory pathways.
Caption: Proposed neuroprotective mechanism of 2'-methoxy-6-methylflavone.
Anticancer Activity
This compound has been evaluated for its potential to enhance cancer cell death, particularly in combination with other agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).
Quantitative Data: Anticancer Effects
The table below presents the cytotoxic activity of this compound derivatives against various cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| 5-hydroxy-2′-MF | SCC-25 (Oral Squamous Carcinoma) | 24 & 48 hours | > 200 µM | [1] |
| 2'-MF | MOLT-4 (Human Leukemia) | 24 hours | IC20 used in combination | [4] |
| 2'-MF | U937 (Human Leukemia) | Not specified | Did not induce apoptosis | [4] |
Experimental Protocols
Cell Viability Assay:
-
Model: Human leukemic cell lines (MOLT-4, U937) and peripheral blood mononuclear cells (PBMCs).[4]
-
Method: The cytotoxic effect of 2'-MF was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were treated with various concentrations of the compound, and cell viability was measured.[4]
Apoptosis Assay:
-
Model: MOLT-4 cells.[4]
-
Method: Apoptosis was induced by treating cells with 2'-MF in the presence or absence of TRAIL. The percentage of apoptotic cells was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).[4]
Reactive Oxygen Species (ROS) Production:
-
Model: MOLT-4 cells.[4]
-
Method: Cells were treated with 2'-MF, and ROS production was measured by flow cytometry using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in fluorescence indicates higher ROS levels. For 2'-MF, the peak ROS production was observed at 60 minutes of treatment.[4]
Signaling Pathway and Workflow
This compound can enhance TRAIL-induced apoptosis by increasing the expression of death receptors and promoting ROS production.
Caption: Enhancement of TRAIL-induced apoptosis by this compound.
General Anti-inflammatory Activity
While specific data on the anti-inflammatory effects of this compound are limited, the broader class of methoxyflavones is known to possess anti-inflammatory properties.[2] The proposed mechanisms involve the modulation of key inflammatory mediators and signaling pathways.[5][6]
Quantitative Data: Anti-inflammatory Effects
The following data for dimethoxy flavone derivatives provide context for the potential anti-inflammatory activity of this compound.
| Compound | Assay | Target | Result | Reference |
| 7,4'-dimethoxy flavone | Carrageenan-induced paw edema (in vivo) | Overall inflammation | 52.4% max inhibition | [6] |
| Dimethoxy flavones | In vitro enzyme assay | COX-1 / COX-2 | Inhibition of both, with higher inhibition of COX-2 | [6] |
| Dimethoxy flavones | In vitro cytokine assay | IL-1β / TNF-α | Concentration-dependent inhibition | [6] |
Experimental Protocols
In Vivo Anti-inflammatory Assay:
-
Model: Carrageenan-induced hind paw edema in Wistar rats.[6]
-
Method: Paw volume is measured before and after the injection of carrageenan in the sub-plantar region. The test compounds are administered orally, and the percentage inhibition of edema is calculated.[6]
In Vitro Enzyme and Cytokine Assays:
-
Cyclooxygenase (COX) Inhibition: The ability of the compounds to inhibit COX-1 and COX-2 isoforms is measured using in vitro assay kits.[6]
-
Cytokine Inhibition: The effect on the production of pro-inflammatory cytokines like TNF-α and IL-1β is typically assessed in cell cultures (e.g., LPS-stimulated macrophages) using ELISA.[6]
Workflow Diagram
The general workflow for assessing the anti-inflammatory potential of a compound like this compound is a multi-step process.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion
The available literature provides valuable, albeit somewhat fragmented, insights into the biological activities of this compound and its close derivatives. The neuroprotective effects of 2′-methoxy-6-methylflavone are supported by specific in vivo and in vitro quantitative data, offering a solid foundation for reproducibility studies. Research into the anticancer properties of this compound demonstrates its potential as a sensitizer in combination therapies, though more extensive studies with standardized IC50 reporting across various cell lines would be beneficial. The general anti-inflammatory properties of methoxyflavones are well-documented, but specific data for the 2'-methoxy isomer are less common.[6]
For researchers, scientists, and drug development professionals, this guide highlights the need for further systematic evaluation of this compound. Future studies should aim to directly compare different derivatives, use standardized protocols, and explore a wider range of experimental models to build a more cohesive and reproducible body of evidence for its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2'-Methoxyflavone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2'-Methoxyflavone and its derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. The information presented is supported by experimental data from various studies, offering insights into their therapeutic potential and structure-activity relationships.
Introduction
Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their diverse pharmacological activities. Among them, methoxyflavones, characterized by the presence of one or more methoxy groups, have garnered significant attention due to their enhanced metabolic stability and bioavailability. This compound, a member of this subclass, and its derivatives have emerged as promising candidates for the development of novel therapeutic agents. This guide aims to provide a comparative analysis of their biological efficacy, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity
Methoxyflavones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The position and number of methoxy groups on the flavone backbone play a crucial role in determining their anticancer potency.
Comparative Efficacy of this compound and Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its derivatives against various cancer cell lines. This data highlights the structure-activity relationship, where substitutions on the flavone core can significantly modulate cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human leukemic cell lines | Cytotoxic (Specific IC50 not provided) | [1] |
| 5-Hydroxy-2'-methoxyflavone | Oral Squamous Carcinoma (SCC-25) | > 200 | [2] |
| 2'-Hydroxyflavanone (a related compound) | Small Cell Lung Cancer (SCLC) | ~21 | [3] |
| 2'-Hydroxyflavanone (a related compound) | Non-Small Cell Lung Cancer (NSCLC) | ~52 | [3] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | Breast Cancer (MCF-7) | 3.71 | [2] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | Breast Cancer (MDA-MB-231) | 21.27 | [2] |
| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | Breast Cancer (MCF-7) | ~80 | [2] |
| 3',4',5'-Trihydroxyflavone | Lung Cancer (A549) | Most active among tested trihydroxyflavones | [4] |
| 3',4',5'-Trihydroxyflavone | Breast Cancer (MCF-7) | Most active among tested trihydroxyflavones | [4] |
Note: Direct comparative studies of this compound and a wide range of its derivatives under identical experimental conditions are limited. The data presented is a compilation from various sources and should be interpreted with consideration of the different methodologies employed.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Experimental workflow for the MTT assay.
Anti-inflammatory Activity
Methoxyflavones have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and mediators.
Comparative Efficacy in Inflammation Models
The anti-inflammatory effects of this compound and its derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
| Compound | Assay | Effect | Reference |
| 2'-Methoxy-6-methylflavone | LPS-induced NF-κB activity in macrophages | Dampens elevation | [5] |
| 2'-Methoxy-6-methylflavone | Stroke-induced circulating cytokines (IL-1β, TNF-α, IFN-γ) | Dampens increase | [5] |
| Methoxyflavones (general) | Inhibition of pro-inflammatory enzymes (e.g., COX-2) | Modulatory effects | [6] |
| Methoxyflavones (general) | Suppression of NF-κB activation | Modulatory effects | [6] |
| 2-Methoxy-4-vinylphenol (related compound) | LPS-induced NO and iNOS production in RAW264.7 cells | Reduction | [1] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by cells.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Inhibition of the NF-κB signaling pathway.
Neuroprotective Activity
Several methoxyflavones have shown promise in protecting neuronal cells from damage, suggesting their potential in the management of neurodegenerative diseases.
Comparative Neuroprotective Effects
The neuroprotective potential of this compound and its derivatives has been investigated in various in vitro and in vivo models of neuronal injury.
| Compound | Model | Effect | Reference |
| 2'-Methoxy-6-methylflavone | Focal cerebral ischaemia in mice | Dose-dependently decreases infarct volume and improves functional recovery | [5] |
| 2'-Methoxy-6-methylflavone | Stroke model | Dampens stroke-induced inflammatory response | [5] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Oxidative stress-induced neurodegeneration in PC12 cells | Decreased dopamine-induced toxicity | [7] |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Glutamate-induced neurotoxicity in primary cortical neurons | Significant neuroprotection, exhibiting 60-70% cell viability | [8] |
Experimental Protocol: Assessment of Neuroprotection against Oxidative Stress
This protocol outlines a general method for evaluating the neuroprotective effects of compounds against hydrogen peroxide (H2O2)-induced oxidative stress in neuronal cells (e.g., SH-SY5Y).
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to a neurotoxic concentration of H2O2 for a defined period.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay, as described previously.
-
Data Analysis: The neuroprotective effect is determined by the ability of the compound to rescue cells from H2O2-induced cell death, expressed as a percentage of the viability of untreated control cells.
PI3K/Akt signaling pathway in neuroprotection.
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. The available data suggests that structural modifications, particularly the number and position of methoxy and hydroxyl groups, significantly influence their anticancer, anti-inflammatory, and neuroprotective efficacy. While direct comparative studies are somewhat limited, the existing evidence strongly supports the therapeutic potential of these compounds. Further research focusing on systematic structure-activity relationship studies and elucidation of their precise mechanisms of action is warranted to facilitate the development of novel and effective therapeutic agents for a range of diseases.
References
- 1. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 3. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Methoxyflavone in the Spotlight: A Comparative Analysis of its Anticancer Properties Against Other Methoxyflavones
For Immediate Release: A Comprehensive Guide for Researchers in Oncology and Drug Development
The burgeoning field of flavonoid research has identified methoxyflavones, a class of naturally occurring compounds, as potent agents in the fight against cancer. Their enhanced metabolic stability and bioavailability, compared to their hydroxylated counterparts, make them promising candidates for chemopreventive and therapeutic strategies.[1][2] This guide provides a detailed comparison of 2'-Methoxyflavone with other methoxyflavones, focusing on their efficacy in cancer cells, underlying mechanisms of action, and the experimental data that underpins these findings.
Deciphering the Anticancer Potential: A Comparative Overview
The anticancer effects of methoxyflavones are significantly influenced by the number and position of methoxy (-OCH3) and hydroxyl (-OH) groups on their flavonoid scaffold.[3][4][5][6][7] These structural variations dictate the compound's lipophilicity, ability to form hydrogen bonds, and ultimately, its interaction with molecular targets within cancer cells.[3][4][5][6][7]
While a high degree of methoxylation can increase lipophilicity and membrane permeability, it can also lead to reduced water solubility and potential steric hindrance, impacting the compound's cytotoxic efficacy.[3][4][5][6] Conversely, the presence of hydroxyl groups can contribute to the formation of hydrogen bonds with target proteins, potentially enhancing anticancer activity.[3][4][5]
This comparative analysis delves into the cytotoxic effects of various methoxyflavones across different cancer cell lines, with a special focus on the role of the 2'-methoxy substitution.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values of this compound and other methoxyflavones against various cancer cell lines, as reported in the literature.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Methoxyflavones in Human Leukemic Cell Lines
| Compound | MOLT-4 | U937 |
| This compound | 24.5 | 23.5 |
| 5-Methoxyflavone | 26.2 | 27.8 |
| Dimethoxyflavone (unspecified) | >100 | >100 |
| Trimethoxyflavone (unspecified) | >100 | >100 |
| Pentamethoxyflavone (unspecified) | >100 | >100 |
Data sourced from a study investigating the modulation of TRAIL-induced apoptosis.[8]
Table 2: Comparative Cytotoxicity (IC50 in µM) of Various Methoxyflavones in Other Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 5,7,4'-Trimethoxyflavone | SCC-9 (Oral Squamous Carcinoma) | 5 |
| Apigenin (5,7,4'-Trihydroxyflavone) | SCC-9 (Oral Squamous Carcinoma) | 40 |
| 5,7-Dimethoxyflavone | FaDu (Larynx Squamous Carcinoma) | 8-10 |
| Chrysin (5,7-Dihydroxyflavone) | FaDu (Larynx Squamous Carcinoma) | 8-10 |
| 5,7-Dimethoxyflavone | MCF-7 (Breast Cancer) | 10-20 |
| Chrysin (5,7-Dihydroxyflavone) | MCF-7 (Breast Cancer) | 10-20 |
| 5-Methoxyflavone | MCF-7 (Breast Cancer) | ~35 |
| 7-Methoxyflavone | MCF-7 (Breast Cancer) | <35 (more potent than 7-hydroxy) |
| Xanthomicrol | A375 (Skin Melanoma) | Significant viability reduction at 2.5–200 µM |
| Eupatilin | A375 (Skin Melanoma) | Significant viability reduction from 25 µM |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 |
This table compiles data from multiple sources to provide a broader comparative view.[1][9][10]
Key Signaling Pathways and Mechanisms of Action
Methoxyflavones exert their anticancer effects through the modulation of various cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.
2'-Substituted Flavonoids: A Focus on the 2'-Position
The substitution at the 2'-position on the B-ring of the flavone structure appears to be crucial for its biological activity.
This compound: Studies on human leukemic cell lines indicate that this compound can induce apoptosis and sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced cell death.[8] While specific pathway details for this compound are still under investigation, related methoxyflavones are known to modulate key pathways like PI3K/Akt and NF-κB.[11]
2'-Hydroxyflavanone (2HF): In contrast to the methoxy group, a hydroxyl group at the 2' position has been shown to inhibit the STAT3 signaling pathway, a critical mediator of cancer cell proliferation and survival.[12][13][14] 2HF has also been found to suppress the PI3K/Akt pathway and inhibit the epithelial-mesenchymal transition (EMT), a key process in metastasis.[15]
The following diagram illustrates the potential signaling pathways targeted by 2'-substituted flavonoids.
Experimental Protocols: A Guide to Key Assays
The following are detailed methodologies for common assays used to evaluate the anticancer effects of methoxyflavones.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.[8][16]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[16][17]
-
Compound Treatment: Cells are treated with various concentrations of the methoxyflavone for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.[8][17]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8][16]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[16]
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC50 value is determined.[16]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the methoxyflavone for the desired time.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[18]
-
Conclusion and Future Directions
The available data underscores the potential of methoxyflavones as a valuable class of anticancer agents. While this compound demonstrates cytotoxic activity against leukemic cells, more extensive research is required to fully elucidate its mechanism of action and compare its efficacy against a broader range of methoxyflavones across various cancer types.
Future research should focus on:
-
Direct, head-to-head comparative studies of this compound against other methoxyflavones in a panel of cancer cell lines.
-
In-depth investigation of the specific signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies to design and synthesize novel methoxyflavone analogs with improved potency and selectivity.
-
In vivo studies to evaluate the therapeutic efficacy and safety of promising methoxyflavone candidates.
By addressing these research gaps, the scientific community can pave the way for the development of novel and effective flavonoid-based cancer therapies.
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. 2'-Hydroxyflavanone (2HF) [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Bioactivity Analysis: 2'-Methoxyflavone vs. Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of 2'-Methoxyflavone and Quercetin, two flavonoid compounds with potential therapeutic applications. While Quercetin is a well-researched flavonol known for its potent antioxidant, anti-inflammatory, and anticancer activities, this compound, a methoxylated flavone, is a subject of growing interest. This document aims to objectively compare their performance by summarizing available experimental data, providing detailed experimental protocols, and visualizing relevant biological pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the bioactivity of Quercetin. It is important to note that directly comparable quantitative data for this compound is limited in the current scientific literature. The information available for this compound is largely qualitative or derived from studies on related methoxyflavones.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value |
| Quercetin | DPPH | 19.17 µg/mL |
| Quercetin | ABTS | 1.89 ± 0.33 μg/mL |
| This compound | DPPH | Data not available |
| This compound | ABTS | Data not available |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| Quercetin | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~20 µM |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Quercetin | A549 | Lung Cancer | 5.14 (72h) |
| Quercetin | H69 | Lung Cancer | 9.18 (72h) |
| Quercetin | MCF-7 | Breast Cancer | 17.2 |
| Quercetin | MDA-MB-468 | Breast Cancer | 55 |
| Quercetin | HT-29 | Colon Cancer | 81.65 (48h) |
| Quercetin | SW480 | Colon Cancer | ~60 |
| This compound | Various | - | Limited data available; studies on related methoxyflavones show cytotoxic effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Quercetin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Quercetin. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound and Quercetin
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Quercetin for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition
This assay quantifies the level of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
LPS
-
This compound and Quercetin
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells with the compounds and LPS as described in the Griess assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Protocol:
-
Coat the ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve and determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these flavonoids and a general experimental workflow for their comparative analysis.
Discussion and Conclusion
The presented data clearly establishes Quercetin as a potent bioactive compound with well-documented antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action involve the modulation of key signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are critical in the pathogenesis of various diseases.
In contrast, the bio
2'-Methoxyflavone: A Comparative Analysis of its Efficacy Against Established Inhibitors
For Immediate Release
[City, State] – November 21, 2025 – In the dynamic field of drug discovery and development, the quest for novel and effective therapeutic agents is perpetual. 2'-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potential inhibitory activities across various cellular pathways implicated in a range of diseases. This guide provides a comprehensive evaluation of the efficacy of this compound in comparison to well-established inhibitors of key biological targets, including aromatase, and the NF-κB and PI3K/Akt signaling pathways. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's therapeutic potential.
Comparative Efficacy of Methoxyflavones and Known Inhibitors
To provide a clear and concise comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant compounds against specific targets.
Table 1: Aromatase Inhibition
| Compound | IC50 (µM) | Cell Line/System | Reference |
| 7-Methoxyflavone | 1.9 | Recombinant CYP19 | [1] |
| 7,4'-Dimethoxyflavone | 9.0 | Recombinant CYP19 | [1] |
| Letrozole | 0.00727 | Liver Cytochrome P450s | [2] |
| Anastrozole | ~0.01 | Cell-free assays | [3] |
| Exemestane | 0.03 | Human placental aromatase | [3] |
Table 2: NF-κB Pathway Inhibition
| Compound | IC50 (µM) | Assay Type | Reference |
| JSH-23 | 7.1 | NF-κB transcriptional activity in RAW 264.7 cells | [4] |
| QNZ (EVP4593) | 0.011 | NF-κB activation in Jurkat T cells | [4] |
| Bortezomib | 0.0006 (Ki) | 20S proteasome | [4] |
Table 3: PI3K/Akt Pathway Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Buparlisib (BKM120) | p110α | 52 | [5] |
| p110β | 166 | [5] | |
| p110δ | 116 | [5] | |
| p110γ | 262 | [5] | |
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 | [6] |
| PI3Kγ | 5.4 | [6] | |
| mTOR | 1.6 | [6] | |
| LY294002 | PI3Kα | 500 | [6] |
| PI3Kδ | 570 | [6] | |
| PI3Kβ | 970 | [6] |
Experimental Methodologies
The following sections detail the experimental protocols typically employed to assess the inhibitory activity of compounds like this compound.
Aromatase Inhibition Assay
The inhibitory activity against aromatase is commonly determined using a fluorometric assay with recombinant human CYP19 (aromatase) supersomes.[1] The assay measures the conversion of a non-fluorescent substrate, such as dibenzylfluorescein, into a fluorescent product. The reaction is initiated by the addition of the substrate to a reaction mixture containing the enzyme and the test compound at various concentrations. The fluorescence is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[1] The rate of the enzymatic reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Luciferase Reporter Assay
The inhibition of NF-κB signaling can be quantified using a luciferase reporter gene assay.[6][7][8] In this method, cells (e.g., HEK293T or HeLa) are transiently or stably transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.[6][7] Following transfection, the cells are treated with the test compound for a specified period before being stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[6][8] After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[8] The reduction in luciferase activity in the presence of the test compound relative to the control indicates inhibition of the NF-κB pathway.
PI3K/Akt Pathway Inhibition Assay (Western Blotting)
The inhibitory effect on the PI3K/Akt signaling pathway is frequently assessed by measuring the phosphorylation status of key downstream proteins, such as Akt, using Western blotting.[2][9][10] Cells are treated with the test compound for a defined period, followed by stimulation with a growth factor like epidermal growth factor (EGF) or insulin to activate the pathway.[11] Subsequently, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of Akt (e.g., phospho-Akt Ser473 and Thr308) and total Akt.[11] An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence. The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.[11]
Signaling Pathways and Experimental Workflow
To visually represent the cellular mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and the potential point of inhibition by this compound.
Caption: A generalized workflow for Western blot analysis to assess protein phosphorylation.
References
- 1. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. bowdish.ca [bowdish.ca]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Methoxyflavone and 2-hydroxyflavone for Researchers and Drug Development Professionals
In the landscape of flavonoid research, 2'-Methoxyflavone and 2-hydroxyflavone have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a comprehensive, data-driven comparison of these two flavones, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and outlining their mechanisms of action through signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 2-hydroxyflavone is crucial for interpreting their biological activities and for designing future studies.
| Property | This compound | 2-hydroxyflavone |
| Molecular Formula | C16H12O3 | C15H10O3 |
| Molecular Weight | 252.26 g/mol | 238.24 g/mol |
| CAS Number | 19725-47-4 | 35244-11-2 |
| Appearance | Solid | Solid |
| Melting Point | 102-103°C | Not available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Anticancer Activity: A Comparative Analysis
Both this compound and 2-hydroxyflavone have demonstrated cytotoxic effects against various cancer cell lines. However, the extent of their activity and the specific cancer types they target appear to differ.
Quantitative Comparison of Cytotoxicity (IC50 values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for the anticancer activity of both flavonoids. It is important to note that direct comparisons are challenging due to variations in cell lines and experimental conditions across different studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MOLT-4 (human leukemic) | 30.11 ± 0.16 | [1] |
| U937 (human leukemic) | 31.61 ± 0.68 | [1] | |
| 2-hydroxyflavone (as 2'-hydroxyflavanone) | H1618 (SCLC) | ~21 | [2] |
| H1417 (SCLC) | ~21 | [2] | |
| H358 (NSCLC) | ~52 | [2] | |
| H520 (NSCLC) | ~52 | [2] |
SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or 2-hydroxyflavone (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: A Mechanistic Look
Both flavonoids exhibit anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
Comparative Anti-inflammatory Effects
Experimental Protocol: Inhibition of Nitric Oxide Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory molecule, in stimulated macrophage cells.
Principle: In the presence of LPS, macrophages (such as RAW 264.7 cells) are stimulated to produce nitric oxide. The amount of nitrite, a stable product of NO, in the cell culture supernatant can be quantified using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Signaling Pathways: Unraveling the Mechanisms of Action
The biological activities of this compound and 2-hydroxyflavone are underpinned by their ability to modulate specific intracellular signaling pathways.
This compound
The signaling pathways affected by this compound are less well-defined compared to 2-hydroxyflavone. However, existing research points to its involvement in the TRAIL-induced apoptosis pathway . It has been shown to enhance TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis in human leukemic cells. This suggests that this compound may sensitize cancer cells to apoptosis by modulating components of the extrinsic apoptotic pathway. Furthermore, some studies on other methoxyflavones suggest a potential role in the modulation of the NF-κB and MAPK signaling pathways , which are critical in inflammation and cancer.
2-hydroxyflavone
Research on 2-hydroxyflavone (often studied as its flavanone form, 2'-hydroxyflavanone) has provided more detailed insights into its molecular targets. It is known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
-
STAT3 Pathway: 2-hydroxyflavone has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. By inhibiting STAT3, 2-hydroxyflavone can suppress tumor growth.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. 2-hydroxyflavone has been reported to modulate the MAPK pathway, although the specific effects may be cell-type dependent.
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a common event in cancer development. 2-hydroxyflavone has been found to interfere with this pathway, leading to the suppression of cancer cell proliferation.
Conclusion
This comparative guide highlights the therapeutic potential of both this compound and 2-hydroxyflavone, particularly in the fields of oncology and inflammation. While 2-hydroxyflavone appears to be more extensively studied with a clearer understanding of its molecular targets, this compound shows promise, especially in sensitizing cancer cells to apoptosis.
For researchers and drug development professionals, several key takeaways emerge:
-
Differential Potency: The available data suggests that the cytotoxic potency of these flavonoids varies depending on the cancer cell type.
-
Distinct Mechanistic Profiles: The two compounds appear to exert their effects through different, albeit potentially overlapping, signaling pathways.
-
Need for Direct Comparative Studies: To provide a more definitive comparison, future research should focus on head-to-head studies of these two compounds under standardized experimental conditions.
By building on the existing knowledge and addressing the current gaps, the scientific community can further unlock the therapeutic potential of these promising natural compounds.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2'-hydroxyflavanone inhibits prostate tumor growth through inactivation of AKT/STAT3 signaling and induction of cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Bioactivity of 2'-Methoxyflavone: A Cross-Validation Study in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the consistent efficacy and mechanism of action of a bioactive compound across different cellular contexts is paramount. This guide provides a comparative analysis of the bioactivity of 2'-Methoxyflavone, a naturally occurring flavonoid, in various cell lines. The data presented herein, supported by detailed experimental protocols, aims to offer a clear perspective on its potential as a therapeutic agent.
This compound has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The presence and position of the methoxy group on the flavone backbone play a crucial role in its cytotoxic and signaling modulatory activities.[3] This guide synthesizes findings from multiple studies to present a cross-validated overview of this compound's performance.
Comparative Bioactivity of Methoxyflavones: A Quantitative Overview
The cytotoxic effects of this compound and other related methoxyflavones have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and the specific methoxyflavone derivative. The following tables summarize the reported IC50 values, offering a quantitative comparison of their anticancer potential.
| Methoxyflavone Derivative | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | MOLT-4 | Human Leukemia | >100 | [1] |
| 5-Hydroxy-2'-methoxyflavone | SCC-25 | Squamous Carcinoma | >200 | |
| 6-Methoxyflavone | HeLa | Cervical Cancer | ~80 (approx.) | [4] |
| 6-Methoxyflavone | C33A | Cervical Cancer | ~100 (approx.) | [4] |
| 6-Methoxyflavone | SiHa | Cervical Cancer | >120 | [4] |
| 4'-Methoxyflavone | HeLa | Cervical Cancer | Not specified | [5] |
| 4'-Methoxyflavone | SH-SY5Y | Neuroblastoma | Not specified | [5] |
| 3',4'-Dimethoxyflavone | HeLa | Cervical Cancer | Not specified | [5] |
| 3',4'-Dimethoxyflavone | SH-SY5Y | Neuroblastoma | Not specified | [5] |
Table 1: Comparative Cytotoxicity (IC50) of Methoxyflavones in Various Cancer Cell Lines.
Deciphering the Mechanism: Modulation of Key Signaling Pathways
The bioactivity of this compound is underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. The PI3K/Akt, NF-κB, and MAPK pathways are prominent targets for many flavonoids, including methoxyflavones.[6][7][8][9][10]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[8][11] Flavonoids can interfere with this pathway at various points, leading to the inhibition of cancer cell growth.
The NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in inflammation and cell survival.[9][12] Its inhibition is a key mechanism for the anti-inflammatory and pro-apoptotic effects of many natural compounds.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[10][13]
Standardized Experimental Protocols for Bioactivity Assessment
To ensure reproducibility and facilitate cross-study comparisons, detailed and standardized experimental protocols are essential. Below are the methodologies for key assays used to evaluate the bioactivity of this compound.
General Experimental Workflow
A typical workflow for assessing the bioactivity of a compound like this compound involves a series of in vitro assays to determine its effects on cell viability, apoptosis, and protein expression.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][18]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) staining solution.[2][18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key proteins in signaling pathways.[1][3][19]
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensities can be quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The compiled data and standardized protocols presented in this guide offer a robust framework for the continued investigation of this compound. While the compound demonstrates promising bioactivity across various cell lines, particularly in the context of cancer, further research is warranted to fully elucidate its therapeutic potential. The provided methodologies will aid researchers in generating comparable and reliable data, accelerating the translation of these findings into potential clinical applications. The differential effects observed in various cell lines underscore the importance of a comprehensive cross-validation approach in preclinical drug development.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
The Impact of Methoxy Group Positioning on Flavonoid Bioavailability: A Comparative Analysis
A comprehensive review of the pharmacokinetic profiles of various methoxyflavone isomers reveals that the position of the methoxy group on the flavonoid backbone is a critical determinant of their oral bioavailability. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of how different methoxyflavone isomers perform in terms of absorption, distribution, metabolism, and excretion (ADME).
Methoxylated flavones, a subclass of flavonoids where hydroxyl groups are replaced by methoxy groups, have garnered significant interest in the scientific community for their potential as cancer chemopreventive agents.[1][2] This is largely attributed to their enhanced metabolic stability compared to their hydroxylated counterparts, which leads to improved oral bioavailability.[1][2] The methylation of hydroxyl groups prevents rapid conjugation reactions (glucuronidation and sulfation) in the intestine and liver, which are primary pathways for the metabolism and subsequent elimination of many polyphenolic compounds.[2][3]
Comparative Pharmacokinetic Data of Methoxyflavone Isomers
The oral bioavailability of methoxyflavones can vary significantly depending on the number and location of the methoxy substituents. The following table summarizes key pharmacokinetic parameters for several methoxyflavone isomers, compiled from various preclinical studies. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the absolute oral bioavailability (%F).
| Methoxyflavone Isomer | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone (DMF) | Rat | 250 mg/kg (extract) | 0.55 - 0.88 | 1 - 2 | - | 1 - 4 | [4][5][6] |
| 5,7,4'-Trimethoxyflavone (TMF) | Rat | 250 mg/kg (extract) | 0.55 - 0.88 | 1 - 2 | - | 1 - 4 | [4][5][6] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Rat | 250 mg/kg (extract) | 0.55 - 0.88 | 1 - 2 | - | 1 - 4 | [4][5][6] |
| 5,7,3',4'-Tetramethoxyflavone | Rat | 50 mg/kg | 0.79 ± 0.30 | 3.17 | - | 14.3 | [7] |
| 4'-Methoxyflavone | - | - | - | - | - | Least Stable | [1] |
| 3'-Methoxyflavone | - | - | - | - | - | Least Stable | [1] |
| 5-Methoxyflavone | - | - | - | - | - | Most Stable | [1] |
| 5,7-Dimethoxyflavone | - | - | - | - | - | Most Stable | [1] |
Note: The data for DMF, TMF, and PMF were obtained from studies using Kaempferia parviflora extract. The reported Cmax and bioavailability ranges represent the collective values for these three methoxyflavones within the extract.
Studies on various methoxyflavones have shown that even subtle changes in the methoxy group position can lead to significant differences in metabolic stability. For instance, in a study investigating the metabolism of 15 different methoxylated flavones, 5,7-dimethoxyflavone and 5-methoxyflavone were found to be the most resistant to microsomal oxidation, while 4'-methoxyflavone and 3'-methoxyflavone were among the least stable.[1] This highlights the protective effect of methoxylation on the A-ring (specifically at positions 5 and 7) against oxidative metabolism.
Experimental Protocols
The data presented in this guide are derived from preclinical studies employing standardized methodologies to assess the pharmacokinetic profiles of methoxyflavone isomers. A typical experimental protocol is outlined below.
In Vivo Pharmacokinetic Study in Rats
-
Acclimatization: Animals are housed under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard food and water.[8]
-
Drug Administration:
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 10, 20, 30 minutes, and 1, 2, 6, 12, 24 hours) into heparinized tubes.[8]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Sample Analysis: The concentration of the methoxyflavone isomer and its potential metabolites in plasma is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.[4][5]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2). The absolute oral bioavailability (%F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualization of Experimental Workflow and Metabolic Pathways
To further elucidate the processes involved in determining and influencing the bioavailability of methoxyflavone isomers, the following diagrams illustrate a typical experimental workflow and the key metabolic pathways.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study of methoxyflavones.
The metabolic fate of methoxyflavones is a key factor governing their bioavailability. The primary metabolic reactions are oxidative demethylation, followed by conjugation reactions.
Caption: Primary metabolic pathways of methoxyflavones in the liver.
The oxidative metabolism of methoxylated flavones is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A1 and CYP1A2 playing significant roles.[1] Following demethylation, the resulting hydroxylated metabolites are susceptible to phase II conjugation reactions, leading to their elimination.[4][5] The resistance of fully methylated flavones to this initial oxidative step is a key reason for their enhanced bioavailability.[1]
References
- 1. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. heimat-ltd.com [heimat-ltd.com]
Unveiling the Synergistic Potential of 2'-Methoxyflavone in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
2'-Methoxyflavone, a naturally occurring methoxyflavone, has garnered significant interest in the scientific community for its potential anticancer properties. Beyond its standalone efficacy, emerging research indicates that this compound can act synergistically with other compounds, enhancing therapeutic outcomes. This guide provides a comprehensive comparison of the synergistic effects of this compound, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
One key study investigated the synergistic cytotoxic effects of this compound in combination with TNF-related apoptosis-inducing ligand (TRAIL) in human leukemic MOLT-4 cells. The data below is an interpretation of the graphical results from this study to illustrate the synergistic potential.
Table 1: Synergistic Cytotoxicity of this compound and TRAIL in MOLT-4 Leukemia Cells
| Treatment Group | Concentration | % Cell Viability (Approx.) | Synergistic Effect |
| Control | - | 100% | - |
| This compound | IC20 | 80% | - |
| TRAIL | 10 ng/mL | 95% | - |
| This compound + TRAIL | IC20 + 10 ng/mL | 65% | Synergistic |
| TRAIL | 50 ng/mL | 75% | - |
| This compound + TRAIL | IC20 + 50 ng/mL | 40% | Synergistic |
Data interpreted from graphical representations in Wudtiwai et al., 2011.
The combination of a low concentration of this compound with TRAIL resulted in a more substantial reduction in cell viability than the sum of the individual treatments, indicating a synergistic interaction.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the synergistic effects of this compound.
Combination Index (CI) Assay
The CI assay, based on the Chou-Talalay method, is a gold standard for quantifying drug synergism.
Protocol Outline:
-
Cell Culture: Human cancer cell lines (e.g., MOLT-4 leukemia cells) are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and the combination drug (e.g., TRAIL) are prepared in a suitable solvent (e.g., DMSO).
-
Dose-Response Analysis: Cells are treated with a range of concentrations of each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Combination Treatment: Cells are treated with combinations of the two drugs at a constant ratio (e.g., based on their IC50 ratio) or at various fixed concentrations.
-
Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CI values are calculated using specialized software (e.g., CompuSyn). The software generates a Fa-CI plot (Fraction affected vs. Combination Index) to visualize the synergy at different effect levels.
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Protocol Outline:
-
Dose-Response Curves: Generate dose-response curves for each drug individually.
-
Determine Equi-effective Doses: From the dose-response curves, determine the concentrations of each drug that produce a specific level of effect (e.g., 50% inhibition).
-
Construct Isobologram: Plot the equi-effective doses on a graph, with the concentration of one drug on the x-axis and the other on the y-axis.
-
Line of Additivity: Draw a straight line connecting the equi-effective doses of the two drugs. This line represents the expected additive effect.
-
Plot Combination Data: Plot the concentrations of the two drugs in combination that produce the same effect.
-
Interpret Results: Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound are underpinned by its ability to modulate key cellular signaling pathways, particularly those involved in apoptosis (programmed cell death).
Enhancement of TRAIL-Induced Apoptosis
In combination with TRAIL, this compound has been shown to sensitize cancer cells to apoptosis through a multi-pronged mechanism.[1]
Caption: Synergistic mechanism of this compound with TRAIL.
As illustrated, this compound enhances TRAIL-induced apoptosis by:
-
Upregulating Death Receptors: Increasing the expression of death receptors 4 and 5 (DR4 and DR5) on the cell surface, making the cells more responsive to TRAIL.[1]
-
Downregulating Inhibitory Proteins: Decreasing the levels of anti-apoptotic proteins such as cFLIP and Mcl-1, which normally block the apoptotic cascade.[1]
-
Promoting Mitochondrial Apoptosis: Upregulating the pro-apoptotic protein BAX and promoting the cleavage of Bid to tBid, which leads to a decrease in mitochondrial membrane potential and the release of cytochrome c.[1]
-
Activating Caspases: The cascade of events culminates in the activation of caspase-8 and caspase-3, the executioner caspases that drive apoptosis.[1]
Modulation of Pro-survival Signaling Pathways
Flavonoids, including methoxyflavones, are known to interfere with key pro-survival signaling pathways that are often dysregulated in cancer. While direct evidence for this compound is still emerging, it is plausible that its synergistic effects are also mediated through the inhibition of pathways such as NF-κB, PI3K/Akt, and MAPK.
Caption: Potential inhibition of pro-survival pathways by this compound.
By inhibiting these pathways, this compound can lower the threshold for apoptosis induction by conventional chemotherapy or other targeted agents, leading to a synergistic anticancer effect.
Conclusion
The available evidence strongly suggests that this compound holds significant promise as a synergistic agent in combination therapies, particularly in the context of cancer treatment. Its ability to enhance apoptosis and potentially inhibit pro-survival signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and validate the synergistic potential of this compound in various therapeutic settings.
References
A Comparative Meta-Analysis of 2'-Methoxyflavone Research: Unveiling its Therapeutic Potential
For Immediate Release
A comprehensive meta-analysis of existing research on 2'-Methoxyflavone, a naturally occurring flavonoid, reveals its significant potential in oncology and neuroprotection. This guide provides a detailed comparison of its performance against other methoxyflavone analogs, supported by experimental data, to inform future research and drug development. The analysis highlights the compound's mechanisms of action, including the induction of apoptosis in cancer cells and modulation of key signaling pathways.
Quantitative Data Summary
The cytotoxic and neuroprotective effects of this compound and its analogs have been evaluated across numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of their efficacy.
Table 1: Cytotoxic Activity of Methoxyflavone Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| 5,6′-dihydroxy-2′,3′-dimethoxyflavone | SCC-25 (squamous carcinoma) | 78.2 (24h), 40.6 (48h) | [1] |
| 5,7-dihydroxy-3,6,4′-trimethoxyflavone | A2058 (melanoma) | <10 | [1] |
| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | HCC1954 (breast cancer) | 8.58 | [1][2] |
| 5,7-dihydroxy-4′-methoxyflavone (Acacetin) | Cancer cell lines | ~25 | [1][2] |
| 5,7-dimethoxyflavone | HepG2 (liver cancer) | 25 | [3] |
| This compound | Human leukemic cell lines | Not specified, but showed toxicity | [3][4] |
Table 2: Neuroprotective and Anti-inflammatory Effects of 2'-methoxy-6-methylflavone
| Parameter | Model | Treatment | Outcome | Citation(s) |
| Infarct Volume | Mouse model of focal cerebral ischemia | 30 mg/kg 2′MeO6MF (1, 3, or 6h post-stroke) | Significant decrease in infarct volume compared to vehicle | [5] |
| IL-1β Levels | Mouse model of focal cerebral ischemia | 0.1, 5, 30 mg/kg 2′MeO6MF | Significant dose-dependent decrease | [5][6] |
| IFN-γ Levels | Mouse model of focal cerebral ischemia | 0.1, 5, 30 mg/kg 2′MeO6MF | Significant dose-dependent decrease | [5][6] |
| TNF-α Levels | Mouse model of focal cerebral ischemia | 30 mg/kg 2′MeO6MF | Significant decrease | [5][6] |
Key Signaling Pathways and Mechanisms of Action
This compound and related compounds exert their biological effects through the modulation of several critical signaling pathways. The primary mechanisms include the induction of apoptosis in cancer cells and the regulation of inflammatory responses.
Anticancer Mechanism: Induction of Apoptosis
Methoxyflavones have been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the mitochondrial pathway, involving the activation of caspase-3.[2][4] The Wnt/β-catenin signaling pathway, crucial for cell migration and invasion, is also a target of some methoxyflavones.[1][2]
Caption: Proposed anticancer mechanism of this compound.
Neuroprotective and Anti-inflammatory Mechanism
In the context of neuroprotection, 2'-methoxy-6-methylflavone has demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β, IFN-γ, and TNF-α. This action is mediated through the AKT signaling pathway.[5][6] Furthermore, it enhances the activity of extrasynaptic GABA-A receptors, contributing to its neuroprotective effects.[5][7]
Caption: Neuroprotective mechanism of 2'-methoxy-6-methylflavone.
Experimental Protocols
To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Model of Focal Cerebral Ischemia
This animal model is used to study the neuroprotective effects of compounds in stroke.
-
Animal Preparation: Anesthetize the animal (e.g., mouse) and perform a craniotomy to expose the middle cerebral artery (MCA).
-
Induction of Ischemia: Induce focal ischemia, for example, by photothrombosis or by transiently occluding the MCA.
-
Compound Administration: Administer the test compound (e.g., 2'-methoxy-6-methylflavone) at different doses and time points (e.g., 1, 3, or 6 hours post-ischemia).
-
Behavioral Assessment: Perform behavioral tests to assess motor function and neurological deficits at various time points post-stroke.
-
Infarct Volume Measurement: After a set period (e.g., 7 days), sacrifice the animal, section the brain, and stain with a dye (e.g., TTC) to visualize and quantify the infarct volume.
-
Biochemical Analysis: Collect blood and brain tissue to measure levels of inflammatory cytokines and other relevant biomarkers.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Choreography of 2'-Methoxyflavone: A Comparative Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, understanding the precise mechanism of action of a compound is paramount. This guide provides an in-depth, independent verification of the mechanism of action of 2'-Methoxyflavone, a promising flavonoid compound, and objectively compares its performance with other relevant alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodological protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.
Executive Summary
This compound has emerged as a molecule of interest, primarily for its ability to sensitize cancer cells to apoptosis and its potential as an enzyme inhibitor. This guide focuses on two key aspects of its mechanism of action: the enhancement of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis and the inhibition of the aromatase enzyme. Through a comparative analysis with other methoxyflavones, we aim to provide a clear perspective on its efficacy and specificity.
Comparison of this compound and Alternative Methoxyflavones in TRAIL-Induced Apoptosis
A key mechanism through which this compound exerts its anticancer effects is by augmenting the apoptotic signaling cascade initiated by TRAIL, a cytokine that selectively induces cell death in transformed cells. A comparative study on the human leukemic MOLT-4 cell line provides critical insights into the relative efficacy of this compound.[1][2]
Table 1: Comparative Cytotoxicity of Methoxyflavones in Combination with TRAIL in MOLT-4 Cells
| Compound | IC20 Concentration | % Apoptotic Cells (Compound Alone) | % Apoptotic Cells (Compound + TRAIL) |
| This compound | 47.0 µM | ~15% | ~45% |
| 5-Methoxyflavone | 18.5 µM | ~20% | ~55% |
| 5,7-Dimethoxyflavone (DMF) | 134.0 µM | ~10% | ~30% |
| 5,7,4'-Trimethoxyflavone (TMF) | 59.0 µM | ~8% | ~25% |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | 33.0 µM | ~12% | ~28% |
Data extracted from a study on TRAIL-resistant human leukemic MOLT-4 cells.[1]
The data clearly indicates that while 5-Methoxyflavone shows the highest potentiation of TRAIL-induced apoptosis, this compound also significantly enhances cell death compared to other polymethoxylated flavones like DMF, TMF, and PMF.[1] The study suggests that this compound's effect, although less potent than 5-Methoxyflavone, is significant in overcoming TRAIL resistance.[1]
Signaling Pathway of this compound in TRAIL-Induced Apoptosis
This compound facilitates TRAIL-induced apoptosis primarily by upregulating the expression of death receptors (DRs) on the cell surface, specifically DR4 and DR5.[1][2] This upregulation leads to enhanced ligand binding, subsequent activation of the extrinsic apoptosis pathway, and a reduction in the mitochondrial transmembrane potential.[1][2]
Comparative Analysis of Aromatase Inhibition by Methoxyflavones
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent cancers as it catalyzes the final step in estrogen biosynthesis. Several flavonoids have been investigated as aromatase inhibitors. While direct data for this compound is limited in the provided studies, a comparison of other methoxyflavones provides valuable structure-activity relationship insights.
Table 2: Comparative Aromatase Inhibitory Activity of Methoxyflavones
| Compound | Parent Compound | IC50 (µM) |
| 7-Methoxyflavone | 7-Hydroxyflavone | 1.9 |
| 7,4'-Dimethoxyflavone | 7,4'-Dihydroxyflavone | 9.0 |
| 5,7-Dimethoxyflavone (Chrysin dimethyl ether) | Chrysin (5,7-Dihydroxyflavone) | 123 |
| Chrysin (5,7-Dihydroxyflavone) | - | 4.2 |
| 7-Hydroxyflavone | - | 0.51 |
| 7,4'-Dihydroxyflavone | - | 3.2 |
Data from a study using recombinant CYP19 as the enzyme source.[3]
The data reveals that methylation does not always enhance aromatase inhibitory activity. For instance, 7-Methoxyflavone is a potent inhibitor, only slightly less so than its hydroxylated counterpart.[3] In contrast, the methylation of chrysin to 5,7-Dimethoxyflavone drastically reduces its inhibitory effect.[3] This highlights the critical role of the position of methoxy groups in determining the inhibitory potential against aromatase.
Mechanism of Aromatase Inhibition by Flavonoids
Flavonoids typically act as competitive inhibitors of aromatase, binding to the active site of the enzyme and preventing the binding of its natural androgen substrates. This inhibition leads to a reduction in estrogen production.
Experimental Protocols
To ensure the reproducibility and independent verification of the presented findings, detailed experimental protocols are provided below.
TRAIL-Induced Apoptosis Assay in MOLT-4 Cells[1][2]
-
Cell Culture: Human leukemic MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Seed 1 x 10^5 cells/well in a 96-well plate.
-
Treat cells with various concentrations of methoxyflavones (e.g., this compound, 5-Methoxyflavone) with or without TRAIL (100 ng/mL) for 24 hours.
-
Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Treat cells as described for the cytotoxicity assay.
-
Harvest and wash cells with PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Western Blot Analysis for Death Receptor Expression:
-
Treat cells with the methoxyflavone of interest for specified time points.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate the membrane with primary antibodies against DR4, DR5, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Fluorometric Aromatase Inhibition Assay[3][4][5]
-
Reagents and Materials: Recombinant human aromatase (CYP19), fluorogenic substrate, NADPH generating system, aromatase assay buffer, and test compounds (methoxyflavones).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant human aromatase and the test compound or vehicle control.
-
Pre-incubate the plate to allow for inhibitor interaction.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in a kinetic mode at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence signal against time to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Conclusion
This comparative guide provides a detailed and independent verification of the mechanisms of action of this compound. In the context of TRAIL-induced apoptosis, this compound demonstrates significant potential in overcoming TRAIL resistance, albeit with slightly lower potency than 5-Methoxyflavone in the studied leukemia cell line. The structure-activity relationship for aromatase inhibition among methoxyflavones is complex, with the position of methoxylation playing a pivotal role in determining inhibitory efficacy. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers seeking to build upon these findings and further explore the therapeutic applications of this compound and related compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of this compound as a potential therapeutic agent.
References
- 1. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-Methoxyflavone Against Standard-of-Care Drugs in Anxiety and Neuroinflammation
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of 2'-Methoxyflavone against established standard-of-care drugs for anxiety and neuroinflammation. This guide provides a detailed analysis of its mechanism of action, supported by preclinical data, and benchmarks its performance against commonly used therapeutics such as Diazepam, Ibuprofen, and Dexamethasone.
This compound, a member of the flavonoid class of natural compounds, has demonstrated significant potential in preclinical models of anxiety and neuroinflammation. Its distinct mechanisms of action, primarily centered on the modulation of GABA(A) receptors and the inhibition of the NF-κB signaling pathway, position it as a promising candidate for further investigation and development. This guide aims to provide an objective, data-driven overview to inform future research and clinical strategies.
Benchmarking Anxiolytic Effects: this compound vs. Diazepam
The anxiolytic properties of this compound and its analogs have been evaluated in preclinical models, most notably the elevated plus maze (EPM) test, a standard for assessing anxiety-like behavior in rodents. The data indicates that this compound exhibits anxiolytic effects at a dose range of 1 to 100 mg/kg.
Comparative Efficacy in the Elevated Plus Maze
| Compound | Dose Range (mg/kg, i.p.) | Key Findings in Elevated Plus Maze | Standard of Care |
| 2'-Methoxy-6-methylflavone | 1 - 100 | Dose-dependently increased the percentage of entries and time spent in the open arms, indicative of an anxiolytic effect.[1] | Diazepam |
| Diazepam | 1 - 2 | Significantly increased the percentage of open-arm entries and time spent in the open arms.[2] | Anxiolytic |
Experimental Protocol: Elevated Plus Maze Test
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[3][4] The apparatus consists of a plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[5][6]
Procedure:
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 30-60 minutes before the test.[5][6]
-
Drug Administration: The test compound (e.g., this compound) or a standard-of-care drug (e.g., Diazepam) is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 20-30 minutes).[2]
-
Test Initiation: The mouse is placed in the center of the maze, facing an open arm.[5]
-
Data Collection: The animal is allowed to freely explore the maze for a 5-minute session.[4][7] An automated tracking system records the number of entries and the time spent in each arm.[3]
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Benchmarking Anti-Inflammatory Effects: this compound vs. Standard of Care
Methoxyflavones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.
Comparative Inhibition of NF-κB Activation
| Compound | IC50 (mM) for TNF-induced NF-κB inhibition | Standard of Care |
| Ibuprofen | 3.49 | NSAID |
| Dexamethasone | 0.027 | Corticosteroid |
| Related Flavonoid (Curcumin) | 0.024 | Natural Compound |
| Related Flavonoid (Resveratrol) | 0.084 | Natural Compound |
Note: Direct IC50 values for this compound on NF-κB inhibition were not available in the searched literature. Data for the widely studied anti-inflammatory flavonoids, curcumin and resveratrol, are included for a broader comparison of natural compounds against synthetic drugs. All listed drugs inhibited TNF-induced NF-κB activation.[8]
Experimental Protocol: LPS-Induced Cytokine Production in Macrophages
This in vitro assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
Procedure:
-
Cell Culture: A mouse macrophage cell line (e.g., J774A.1 or RAW264.7) is cultured and expanded.[9]
-
Plating: Macrophages are seeded into multi-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard-of-care drug (e.g., Dexamethasone) for a specified period (e.g., 1-2 hours).
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 10-100 ng/mL) to induce an inflammatory response.[10]
-
Incubation: The cells are incubated for a period (e.g., 16-24 hours) to allow for cytokine production.[9]
-
Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][11]
-
Data Analysis: The reduction in cytokine levels in the treated groups compared to the LPS-only control group is calculated to determine the anti-inflammatory activity of the compound.
References
- 1. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 6. mmpc.org [mmpc.org]
- 7. albany.edu [albany.edu]
- 8. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Methoxyflavone: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2'-Methoxyflavone. The following procedures are intended for researchers, scientists, and drug development professionals to ensure compliance with standard laboratory safety protocols and environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | To prevent direct skin contact. |
| Body Protection | A fully buttoned laboratory coat.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][3] | To prevent inhalation of fine particles, especially when handling the solid form. |
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first and most critical step in compliant disposal.[1]
-
Waste Classification : Unused, expired, or contaminated this compound, in both solid form and in solution, is considered chemical waste.[1][4] It must be disposed of through your institution's Environmental Health and Safety (EHS) department or an equivalent hazardous waste program.[1][5] Do not dispose of this chemical in the regular trash or down the drain. [1][6]
-
Segregation : Store waste this compound separately from incompatible materials. While specific incompatibilities for this compound are not listed, similar compounds may be incompatible with strong oxidizing agents.[1][2] Waste should always be segregated by chemical compatibility, not alphabetically.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's EHS department.[4][5]
-
Waste Collection (Solid) : Place any solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, pipette tips) into a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Waste Collection (Liquid) : For solutions containing this compound, pour the liquid into a designated, compatible hazardous waste container.[7] Ensure the container is properly sealed to prevent leaks or spills.[8]
-
Labeling : All hazardous waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS.[4][5] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
For mixtures, list all chemical constituents and their approximate percentages.[5]
-
The date of waste generation and the location (e.g., building and room number).[5]
-
The name and contact information of the Principal Investigator.[5]
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[7][9] The storage area should facilitate proper segregation from incompatible chemicals.[9]
-
Arrange for Pickup : Once the container is full, complete a hazardous waste pickup request form as required by your institution's EHS department and arrange for its collection.[1][5]
Empty Container Disposal
Empty containers that once held this compound must be decontaminated before disposal.
-
Decontamination : To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[1][8][9]
-
Rinsate Collection : Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous chemical waste. [1][8][10][11] Add it to your designated liquid hazardous waste container.
-
Final Disposal : Once the container has been triple-rinsed and allowed to air-dry, all hazardous markings and labels must be completely removed or defaced.[1][4][11] After these steps, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.[1][8]
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 2'-Methoxyflavone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2'-Methoxyflavone, including operational and disposal plans, to build a foundation of trust and safety in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar methoxyflavones, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial for safe handling.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double gloving is recommended. | To prevent skin contact with the powdered substance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (European standard - EN 166). | To protect eyes from airborne particles and potential splashes.[1][2] |
| Body Protection | A fully buttoned laboratory coat. Long-sleeved clothing. | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if exposure limits are exceeded or if irritation is experienced, especially during large-scale operations or in emergencies. For small-scale laboratory use, maintain adequate ventilation.[1][2] | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound from receipt to use in experimentation.
1. Pre-Handling Preparation:
-
Thoroughly review this safety guide and any available chemical safety information.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.[3]
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated and clearly labeled waste container for this compound waste.
2. Handling (to be performed in a certified chemical fume hood):
-
Don the appropriate PPE before entering the designated handling area.
-
Carefully weigh the desired amount of this compound on a tared weigh boat, avoiding the creation of dust.[4]
-
If solubilizing, slowly add the solvent to the solid to prevent splashing.
3. Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep up the material to avoid generating dust.[1][2]
-
For liquid spills, use an inert absorbent material.
-
Place all contaminated materials into a sealed, clearly labeled hazardous waste container.[7]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7]
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[4][6][8]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or symptoms occur, get medical attention.[4][6][8]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[4][5][6]
Disposal Plan for this compound
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as weigh boats, pipette tips, gloves, and bench paper, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Labeling: The waste container label should include "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").
2. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Final Disposal:
-
All waste containing this compound must be treated as hazardous chemical waste.[7]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[4][7]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. targetmol.com [targetmol.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
